molecular formula C8H6BrN3 B3263184 5-(2-Bromophenyl)-1H-1,2,3-triazole CAS No. 369363-78-0

5-(2-Bromophenyl)-1H-1,2,3-triazole

Cat. No.: B3263184
CAS No.: 369363-78-0
M. Wt: 224.06 g/mol
InChI Key: FMNFGAAZKHHVAD-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-1H-1,2,3-triazole (CID 9920916) is a bromine-functionalized 1,2,3-triazole derivative with the molecular formula C8H6BrN3 . This compound serves as a versatile chemical scaffold in medicinal chemistry and drug discovery, particularly for developing novel antitumor agents. Structural analogs containing the 1,2,3-triazole core have demonstrated significant antiproliferative activity against various human cancer cell lines , including lung cancer (non-small cell lung carcinoma), liver cancer (hepatocellular carcinoma), prostate cancer, and chronic myeloid leukemia (BCR-ABL1 positive) . The mechanism of action for this compound class often involves targeted protein binding; closely related 1,2,3-triazole derivatives have been shown to interact specifically with multiple blood proteins, including human serum albumin (HSA), suggesting potential for pharmacokinetic optimization and targeted drug delivery . Researchers also utilize this bromophenyl-triazole scaffold in spectroscopic studies and probe development , as similar structures have been incorporated into rhodamine B derivatives for selective ion detection and biological imaging applications . The compound is offered exclusively for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(2-bromophenyl)-2H-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-4-2-1-3-6(7)8-5-10-12-11-8/h1-5H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNFGAAZKHHVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294737
Record name 5-(2-Bromophenyl)-1H-1,2,3-triazole
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Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369363-78-0
Record name 5-(2-Bromophenyl)-1H-1,2,3-triazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Bromophenyl)-1H-1,2,3-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Structural Analysis and Tautomerism of 5-(2-Bromophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole scaffold is a biologically privileged pharmacophore, widely utilized in drug discovery as a bioisostere for amide bonds due to its high metabolic stability, strong dipole moment, and hydrogen-bonding capacity[1]. However, the structural analysis of mono-C-substituted 1,2,3-triazoles is notoriously complex due to annular tautomerism—the rapid, reversible migration of a proton among the three nitrogen atoms.

This technical guide provides an in-depth analysis of the tautomeric behavior of 5-(2-bromophenyl)-1H-1,2,3-triazole (and its tautomeric equivalents). By integrating advanced computational modeling, variable-temperature NMR, and X-ray crystallography, we establish a self-validating analytical framework to determine the precise structural state of this molecule across different phases.

Mechanistic Causality of 1,2,3-Triazole Tautomerism

In mono-C-substituted 1,2,3-triazoles, the position of the tautomeric equilibrium is not static; it is a dynamic system dictated by the interplay of gas-phase thermodynamics, solvent dielectric constants, and intramolecular steric constraints[2][3].

For a triazole bearing a 2-bromophenyl substituent, three annular tautomers are theoretically possible:

  • 4-(2-Bromophenyl)-1H-1,2,3-triazole (1H, 4-Aryl)

  • 4-(2-Bromophenyl)-2H-1,2,3-triazole (2H, 4-Aryl)

  • 5-(2-Bromophenyl)-1H-1,2,3-triazole (1H, 5-Aryl)

The Steric Veto Effect

The causality behind the tautomeric preference in this specific molecule is heavily driven by the ortho-bromo substituent on the phenyl ring. In the 1H, 5-Aryl tautomer, the bulky 2-bromophenyl group is positioned at C5, directly adjacent to the N1-proton. This spatial arrangement forces a severe steric clash between the electron-dense bromine atom (or the phenyl π -system) and the N1-H proton[3][4].

Consequently, the 1H, 5-Aryl tautomer is thermodynamically penalized. The system spontaneously shifts to alleviate this strain, heavily favoring the 1H, 4-Aryl and 2H, 4-Aryl forms, where the aryl group is separated from the N-H proton by an intervening carbon or nitrogen atom.

Phase-Dependent Dielectric Stabilization

While steric factors eliminate the 1H, 5-Aryl form, the competition between the 1H, 4-Aryl and 2H, 4-Aryl forms is dictated by the environment:

  • Gas Phase / Non-Polar Media: The 2H-tautomer is favored. It possesses a significantly lower dipole moment ( 0.8 D), minimizing electrostatic self-repulsion[2][5].

  • Polar Solvents / Solid State: The 1H-tautomer dominates. Its high dipole moment ( 4.7 D) allows for massive stabilization via solvent dielectric effects and robust intermolecular hydrogen bonding (N-H···N)[6][7].

TautomericEquilibrium T1 4-(2-Bromophenyl) -1H-1,2,3-triazole (1H, 4-Aryl) T2 4-(2-Bromophenyl) -2H-1,2,3-triazole (2H, 4-Aryl) T1->T2 Fast Exchange (Polar Media) T3 5-(2-Bromophenyl) -1H-1,2,3-triazole (1H, 5-Aryl) T1->T3 Sterically Blocked T2->T3 Sterically Blocked

Tautomeric equilibrium of the 2-bromophenyl-1,2,3-triazole system.

Orthogonal Structural Validation Workflows

To accurately map this equilibrium, researchers must employ an orthogonal analytical workflow. Relying on a single technique (e.g., room-temperature NMR) often yields time-averaged artifacts rather than true structural insights[1].

AnalyticalWorkflow cluster_analysis Orthogonal Structural Validation Syn Compound Synthesis & Solubilization NMR VT-NMR Spectroscopy (Solution State Dynamics) Syn->NMR Dissolve in DMSO-d6 XRD X-Ray Crystallography (Solid-State Conformation) Syn->XRD Slow Evaporation DFT DFT Calculations (Thermodynamic Modeling) Syn->DFT in silico input Integ Unified Tautomeric Profile NMR->Integ Kinetic Data XRD->Integ Lattice Data DFT->Integ Energy Data

Integrated workflow for resolving 1,2,3-triazole tautomerism.

Protocol 1: Variable-Temperature (VT) Multinuclear NMR

At ambient temperature, the rapid proton exchange between N1 and N2 results in broadened, averaged NMR signals. To break this degeneracy, VT-NMR is required.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of anhydrous DMF- d7​ (chosen for its low freezing point and high polarity).

  • Ambient Acquisition: Acquire standard 1 H, 13 C, and 1H−15N HMBC spectra at 298 K. Note the line broadening of the triazole C-H proton.

  • Cryogenic Cooling: Lower the probe temperature in 10 K increments down to 223 K (-50 °C). Allow 15 minutes of equilibration per step.

  • Decoalescence Acquisition: At 223 K, acquire high-resolution spectra. The averaged signals will split into distinct sets corresponding to the 1H, 4-Aryl and 2H, 4-Aryl tautomers.

  • Self-Validation Check: Integrate the split 1 H signals at 223 K. The sum of the tautomeric populations must equal 100%. Calculate the weighted average of their chemical shifts; this value must match the single, broad chemical shift observed at 298 K. If it does not, the peaks represent static impurities, not dynamic tautomers.

Protocol 2: Single-Crystal X-Ray Diffraction (XRD)

Solid-state analysis determines the thermodynamically trapped tautomer within a crystal lattice.

  • Crystallization: Dissolve the compound in a minimum volume of ethyl acetate. Layer slowly with hexanes (1:3 ratio) in a narrow vial. Allow slow evaporation over 48-72 hours.

  • Data Collection: Select a suitable single crystal and mount it on a diffractometer under a stream of cold nitrogen (100 K) to minimize atomic thermal ellipsoids.

  • Refinement: Solve the phase problem using direct methods. Refine non-hydrogen atoms anisotropically.

  • Self-Validation Check: Do not place the triazole N-H proton in a calculated position. Instead, locate it directly from the residual electron density in the Difference Fourier map. If the proton is clearly resolved on N1 (and participating in an intermolecular hydrogen bond with N3 of an adjacent molecule), the 1H, 4-Aryl structure is definitively validated[7].

Protocol 3: Density Functional Theory (DFT) Modeling

Computational chemistry provides the thermodynamic causality for the observed experimental ratios.

  • Conformational Search: Perform a relaxed coordinate scan rotating the 2-bromophenyl ring around the C(triazole)-C(aryl) bond to find the global minimum for all three tautomers.

  • Optimization: Optimize geometries using the B3LYP functional and the 6-311++G(d,p) basis set[5].

  • Frequency Validation: Run a vibrational frequency calculation on the optimized geometries.

    • Self-Validation Check: The output must yield exactly zero imaginary frequencies . An imaginary frequency indicates the structure is a transition state, invalidating the thermodynamic data.

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) using DMSO parameters to simulate the solution-state dielectric environment.

Quantitative Data Summary

The integration of the protocols above yields a clear, quantitative picture of the tautomeric landscape.

Table 1: Theoretical Thermodynamic Parameters (DFT B3LYP/6-311++G(d,p))

Tautomeric FormRelative Energy (Gas Phase)Relative Energy (DMSO PCM)Dipole Moment (DMSO)
4-(2-Bromophenyl)-2H 0.0 kcal/mol (Favored)+1.2 kcal/mol 0.8 D
4-(2-Bromophenyl)-1H +3.5 kcal/mol0.0 kcal/mol (Favored) 4.7 D
5-(2-Bromophenyl)-1H +8.2 kcal/mol+5.4 kcal/mol 4.5 D

Data Interpretation: The 5-Aryl form is energetically inaccessible due to the ortho-bromo steric clash. In the gas phase, the 2H form is the global minimum. However, in a polar solvent (DMSO), the high dipole moment of the 1H form allows for superior dielectric stabilization, shifting the equilibrium to favor the 1H, 4-Aryl tautomer[3][5].

Table 2: Diagnostic NMR Chemical Shifts (Predicted/Typical in DMSO- d6​ )

Nucleus1H, 4-Aryl Tautomer (Low Temp)2H, 4-Aryl Tautomer (Low Temp)Fast Exchange (298 K)
1 H (Triazole C-H) 8.2 ppm 7.9 ppm 8.0 ppm (Broadened)
13 C (Triazole C4) 145 ppm 140 ppm 142 ppm
13 C (Triazole C5) 130 ppm 135 ppm 132 ppm
15 N (N1 / N2 / N3) -130 / -15 / -15 ppm-60 / -120 / -60 ppmAveraged / Undetectable

Conclusion

The structural analysis of 5-(2-bromophenyl)-1H-1,2,3-triazole demonstrates that chemical nomenclature often masks dynamic physical realities. Due to severe steric hindrance from the ortho-bromo group, the molecule virtually abandons the 5-Aryl-1H state. Instead, it exists as a solvent-dependent equilibrium between the 4-(2-bromophenyl)-1H and 4-(2-bromophenyl)-2H tautomers. By employing a self-validating matrix of VT-NMR, X-ray crystallography, and DFT calculations, researchers can accurately map these dynamic states, ensuring high-fidelity data for downstream drug development and structure-activity relationship (SAR) studies[8].

References

  • The Molecular Structure and Tautomer Equilibrium of Gaseous 1,2,3-Triazole Studied by Microwave Spectroscopy, Electron Diffraction and Ab Initio Calcul
  • Disubstituted 1,2,3-Triazoles as Amide Bond Mimetics. Chim.it.
  • Proton Tautomerism for Anhydrous Superprotonic Conduction in 1,2,3-Triazolium Dihydrogen Phosphate Crystal.
  • DFT studies of tautomerism of C5-substituted 1,2,3-triazoles.
  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI.
  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO.
  • Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis.

Sources

The Strategic Role of 5-(2-Bromophenyl)-1H-1,2,3-triazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole ring is universally recognized as a privileged bioisostere in medicinal chemistry, frequently deployed to mimic amides, esters, and other polarized functional groups[1]. Among its diverse functionalizations, the 5-(2-bromophenyl)-1H-1,2,3-triazole motif (and its tautomeric/regioisomeric equivalents) has emerged as a cornerstone for developing highly selective targeted therapies[2]. This whitepaper explores the structural rationale, synthetic methodologies, and pharmacological applications of this specific scaffold, providing actionable insights for drug development professionals.

Structural and Physicochemical Rationale

The selection of a 2-bromophenyl substitution on a 1,2,3-triazole core is rarely arbitrary; it is driven by precise physicochemical advantages:

  • Steric Tuning and Coplanarity: The bulky bromine atom at the ortho-position forces the phenyl ring out of coplanarity with the triazole core. This defined dihedral angle minimizes flat, non-specific DNA intercalation (reducing off-target toxicity) and perfectly positions the molecule to fit into deep, angled hydrophobic pockets of target enzymes like acetylcholinesterase[3].

  • Halogen Bonding (σ-Hole Interactions): The highly polarizable bromine atom exhibits a distinct "sigma-hole"—a region of localized positive electrostatic potential. This allows the 2-bromophenyl group to act as a potent halogen bond donor, forming strong, highly directional interactions with backbone carbonyl oxygens in kinase hinge regions.

  • Metabolic Stability: The 1,2,3-triazole ring is highly resistant to metabolic degradation (e.g., oxidation, reduction, and enzymatic hydrolysis), ensuring a favorable pharmacokinetic profile and prolonged half-life in vivo[4].

Synthetic Methodologies: The CuAAC and C–H Activation Synergy

The construction of 2-bromophenyl-triazole derivatives relies heavily on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by advanced transition-metal-catalyzed cross-coupling[2][4].

Protocol: Synthesis of 1-Substituted-4-(2-bromophenyl)-1H-1,2,3-triazole

Note: While the 1H-1,2,3-triazole core tautomerizes, N-substituted derivatives lock the regiochemistry. The following protocol describes the synthesis of the 1,4-disubstituted architecture.

Step 1: Reagent Preparation Dissolve 2-bromophenylacetylene (1.0 equiv) and the desired organic azide (1.1 equiv) in a 1:1 mixture of tert-butanol and water.

  • Causality: The biphasic t -BuOH/H₂O solvent system is critical; it maximizes the solubility of both the highly lipophilic alkyne and the polar azide while thermodynamically stabilizing the Cu(I) acetylide intermediate.

Step 2: Catalyst Generation Add copper(II) sulfate pentahydrate (0.05 equiv) followed by sodium ascorbate (0.10 equiv).

  • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) in situ. This continuous regeneration prevents the oxidative homocoupling of the alkyne (Glaser coupling), ensuring near-quantitative cross-coupling yields.

Step 3: Reaction & Self-Validation Stir the mixture at room temperature for 6–12 hours.

  • Self-Validating System: Monitor the reaction via FT-IR spectroscopy. The protocol is self-validating when the strong, asymmetric azide stretching band at ~2100 cm⁻¹ completely disappears, and ¹H NMR confirms the appearance of the characteristic triazole proton singlet at ~8.0–8.5 ppm.

Step 4: Post-Functionalization (C–H Activation) The true power of the 2-bromo substituent lies in its utility as a synthetic handle. Using Palladium catalysis (e.g., Pd(OAc)₂), the 2-bromo group can undergo intramolecular C–H arylation with adjacent functional groups to yield complex, rigidified polyheterocycles like triazolo-quinolines[4].

  • Causality: Rigidifying the scaffold via C–H activation drastically reduces the entropic penalty upon target binding, thereby improving the overall binding affinity ( Kd​ ).

Logical workflow for synthesizing 2-bromophenyl-triazole polyheterocycles.

Pharmacological Applications and Case Studies

The 5-(2-bromophenyl)-1H-1,2,3-triazole scaffold is highly versatile, acting as a core pharmacophore or a critical linker in hybrid molecules.

A. Oncology: Overcoming Drug Resistance Triazole hybridization is a proven strategy against resistant malignancies.

  • Triazole-Urea Hybrids: Recent studies have successfully coupled the 1,2,3-triazole motif with urea functional groups. These hybrids leverage the strong hydrogen-bonding capacity of urea and the metabolic stability of triazole to selectively target hepatocellular carcinoma, demonstrating multimodal mechanisms of action and favorable in vivo safety profiles[1].

  • Theophylline-Triazole Derivatives: By hybridizing theophylline with 1,2,3-triazoles, researchers have developed potent agents against Non-Small Cell Lung Cancer (NSCLC)[2]. For instance, compound d17 exhibits significant cytotoxicity against A549 and H460 cell lines while sparing normal hepatocytes[2].

B. Neurology: Acetylcholinesterase Inhibition In the realm of neurodegenerative diseases, triazole-based coumarin compounds incorporating the (2-bromophenyl)-1,2,3-triazole moiety have been identified as potential mixed-type inhibitors of acetylcholinesterase, offering a promising avenue for Alzheimer's disease therapeutics[3].

Quantitative Data Summary
Compound ClassSpecific DerivativeTarget / Disease ModelKey Efficacy MetricRef
Theophylline-TriazoleCompound d17NSCLC (A549 cell line)IC₅₀ = 6.76 ± 0.25 μM[2]
Theophylline-TriazoleCompound d17NSCLC (H460 cell line)IC₅₀ = 5.92 ± 0.97 μM[2]
Triazole-Urea HybridCompound 3cHepatocellular CarcinomaSelective Antiproliferation[1]
Triazole-CoumarinUnspecifiedAcetylcholinesterase (AChE)Mixed-type Inhibition[3]

Mechanistic Insights: Apoptotic Signaling

To fully understand the efficacy of these compounds, we must examine their intracellular targets. Theophylline-triazole derivatives exert their anti-NSCLC activity by directly modulating the Akt signaling pathway[2]. By downregulating phosphorylated Akt (p-Akt), the drug removes the inhibitory survival signal on pro-apoptotic proteins. This leads to an increased Bax/Bcl-2 ratio, triggering mitochondrial membrane permeabilization, cytochrome c release, and ultimate cell death via the caspase cascade[2].

Mechanism of triazole-induced apoptosis via the Akt/Bax/Bcl-2 signaling pathway.

Conclusion

The 5-(2-bromophenyl)-1H-1,2,3-triazole motif is far more than a simple structural linker. It is a strategically designed pharmacophore that dictates 3D conformation, enables targeted halogen bonding, and provides a highly versatile handle for advanced synthetic elaboration. As drug resistance continues to challenge modern oncology and neurology, leveraging the unique physicochemical properties of this scaffold will remain a critical strategy in the medicinal chemist's toolkit.

References

  • Source: National Institutes of Health (NIH)
  • Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer Source: Frontiers in Chemistry URL
  • Source: European Journal of Medicinal Chemistry Reports (via DNTB)
  • Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies Source: MDPI URL

Sources

Literature Review and Technical Guide: 2-Bromophenyl Substituted Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal and coordination chemistry, the triazole ring (both 1,2,3- and 1,2,4-isomers) is widely recognized as a privileged scaffold. However, the strategic incorporation of a 2-bromophenyl substituent elevates these heterocycles from simple structural linkers to highly tuned functional entities. As a Senior Application Scientist, I have observed that the ortho-bromine atom provides a unique combination of steric hindrance, halogen-bonding capability, and a versatile synthetic handle for late-stage functionalization. This technical guide synthesizes current literature to explore the mechanistic rationale, biological efficacy, and coordination chemistry of 2-bromophenyl substituted triazoles, providing field-proven, self-validating experimental workflows for their synthesis.

Structural & Mechanistic Rationale of the 2-Bromophenyl Motif

The selection of a 2-bromophenyl group is rarely arbitrary. From a stereoelectronic perspective, the bulky bromine atom at the ortho position forces the phenyl ring out of coplanarity with the adjacent triazole core. This conformational locking reduces π -conjugation but significantly increases the three-dimensional character of the molecule.

In drug design, this out-of-plane twist is critical for fitting into specific, narrow hydrophobic binding pockets, such as the colchicine binding site of tubulin[1]. Furthermore, the heavy atom effect of bromine enhances lipophilicity (LogP), improving cellular permeability, while simultaneously acting as a halogen bond donor to stabilize ligand-protein interactions[2]. In catalysis, this same steric bulk is leveraged to create sterically demanding ambidentate ligands that dictate the regioselectivity of transition metal catalysts[3].

G Root 2-Bromophenyl Triazoles T123 1,2,3-Triazoles (CuAAC Synthesis) Root->T123 T124 1,2,4-Triazoles (Condensation/Alkylation) Root->T124 App1 Antimitotic Agents (CA-4 Analogues) T123->App1 App2 Antileukemic Hybrids (Fluorene-Triazoles) T123->App2 App3 Ambidentate Ligands (Transition Metal Catalysis) T123->App3 App4 Antimicrobial & Antifungal Agents T124->App4

Caption: Logical mapping of 2-bromophenyl triazole structural classes and their primary applications.

Biological Applications & Efficacy

Antimitotic & Antitumoral Agents

The 1,2,3-triazole core is highly stable against metabolic degradation, making it an excellent bioisostere for amide and olefinic bonds. A prominent example is the development of cis-restricted analogues of Combretastatin A-4 (CA-4). Natural CA-4 is a potent vascular-disrupting agent, but it rapidly isomerizes in vivo to the inactive trans-stilbene. By embedding the bridging double bond within a 1,2,3-triazole ring, researchers have successfully locked the molecule in its bioactive cis-conformation. Recent evaluations show that 2-bromophenyl substituted triazole analogues of CA-4 exhibit potent cytotoxicity in the nanomolar range against HT-29 (colon) and A-549 (lung) cancer cell lines, while maintaining high selectivity over non-tumor HEK-293 cells[1].

Additionally, the 2-bromophenyl moiety has been integrated into fluorene-triazole hybrids to target FLT3-mutant leukemia. The specific substitution of bromine on the aryl azide-derived ring is a critical modulator of cytotoxic activity, yielding IC50 values as low as 12.5 µM against the MOLM-13 leukemia cell line[2].

Antimicrobial & Antifungal Therapeutics

In the realm of infectious diseases, 1,2,4-triazoles are foundational to modern antifungal therapies. Derivatives such as 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles have been synthesized to combat resistant microbial strains. The 2-bromophenyl group enhances the lipophilicity of the molecule, facilitating efficient penetration through rigid fungal cell walls, resulting in moderate to high growth inhibition against a broad spectrum of pathogens.

Coordination Chemistry & Catalysis

Beyond pharmacology, 1-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole serves as a highly versatile precursor for the synthesis of advanced organometallic ligands. The ortho-bromine acts as a precise synthetic handle for directed lithiation and subsequent phosphination. This yields bisphosphines—such as 5-(diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)-4-phenyl-1H-1,2,3-triazole—which exhibit remarkable ambidentate character.

These ligands can dynamically switch their coordination modes ( κ2 -P,N vs. κ2 -P,P) depending on the transition metal and reaction conditions. For instance, kinetically controlled κ2 -P,N coordination in Mo(0) and W(0) complexes can isomerize to the thermodynamically preferred κ2 -P,P state. When complexed with Palladium(II), these κ2 -P,P ligands create highly efficient catalysts for Cu-free Sonogashira alkynylation reactions[3].

Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality for every reagent choice.

Synthesis of 1,2,3-Triazoles via CuAAC (Click Chemistry)

This protocol describes the synthesis of 1-(2-bromophenyl)-1H-1,2,3-triazoles via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the terminal alkyne (1.0 equiv) and 2-bromophenyl azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water. Causality: The biphasic solvent system ensures the solubility of organic precursors while supporting the aqueous copper catalyst.

  • Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%). Causality: Sodium ascorbate is a mechanistic necessity; it reduces Cu(II) to the catalytically active Cu(I) in situ and prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling).

  • Cycloaddition: Stir the mixture at room temperature for 2-4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (UV-active stain) or FTIR. The reaction is complete when the intense azide stretching band at ~2100 cm⁻¹ completely disappears.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl and extract with CH₂Cl₂. Causality: NH₄Cl forms highly soluble coordination complexes with copper ions, ensuring the complete removal of paramagnetic Cu(II) impurities that would otherwise broaden NMR signals and ruin structural validation.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Workflow Step1 1. Reactant Prep Alkyne + 2-Bromophenyl Azide Step2 2. Cu(I) Catalysis CuSO4 + Na-Ascorbate Step1->Step2 Step3 3. Cycloaddition RT Stirring, TLC Check Step2->Step3 Step4 4. Quench & Extract Sat. NH4Cl / CH2Cl2 Step3->Step4 Step5 5. Validation NMR & HRMS Step4->Step5

Caption: Self-validating experimental workflow for the CuAAC synthesis of 1,2,3-triazoles.

Alkylation of 1,2,4-Triazole-3-thiols

This protocol outlines the synthesis of antimicrobial 3-(2-bromophenyl)-5-(alkylthio)-4H-1,2,4-triazoles.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) in 2-propanol containing pre-dissolved KOH (1.1 equiv). Causality: The strong base deprotonates the thiol, converting it into a highly nucleophilic thiolate anion, which is required for an efficient Sₙ2 attack.

  • Alkylation: Add the corresponding haloalkane (1.1 equiv) dropwise to the solution.

  • Reflux: Heat the mixture to reflux until the pH neutralizes (pH ~7). Causality: The neutralization of the solution indicates the consumption of the basic thiolate and the completion of the alkylation event.

  • Isolation: Cool the mixture, dilute with ice water, and filter the resulting precipitate.

    • Self-Validation Checkpoint: Successful S-alkylation is unambiguously verified by ¹H NMR. The disappearance of the downfield S-H proton (~13.0 ppm) and the emergence of an S-CH₂ multiplet (~3.0-4.0 ppm) confirm S-alkylation over N-alkylation.

Quantitative Data Summaries

Table 1: Biological Activity Profiles of 2-Bromophenyl Triazoles

Compound ClassTarget / Cell LineKey Activity MetricPrimary Mechanism
cis-Restricted CA-4 AnaloguesHT-29, A-549 (Tumor)IC50 in nanomolar rangeTubulin colchicine site binding; antimitotic[1]
Fluorene-1,2,3-triazole HybridsMOLM-13 (Leukemia)IC50 = 12.5 - 25.5 µMFLT3-mutant targeted cytotoxicity[2]
5-(Alkylthio)-1,2,4-triazolesBacterial/Fungal StrainsModerate to High InhibitionCell wall penetration via enhanced lipophilicity

Table 2: Coordination Modes of 2-Bromophenyl-Derived Bisphosphines

Metal ComplexCoordination ModeApplication / Significance
Mo(0), W(0)Switchable ( κ2 -P,N to κ2 -P,P)Mechanistic studies of kinetic vs. thermodynamic isomerization[3]
Pd(II) κ2 -P,PHigh-turnover catalyst for Cu-free Sonogashira cross-coupling[3]
Au(I)Bridging ( μ -P,P)Construction of complex hetero-bimetallic frameworks[3]

Sources

Engineering Metabolic Resilience: 5-(2-Bromophenyl)-1H-1,2,3-Triazole as an Advanced Amide Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The amide bond is a foundational structural motif in medicinal chemistry, yet it frequently suffers from severe pharmacokinetic liabilities, including rapid enzymatic hydrolysis by amidases and proteases. To circumvent these limitations, the 1,2,3-triazole ring has emerged as a premier bioisostere, effectively mimicking the planar geometry, dipole moment, and hydrogen-bonding capabilities of the trans-amide bond[1].

Within this chemical space, the 5-(2-bromophenyl)-1H-1,2,3-triazole scaffold introduces highly specialized stereoelectronic properties. The incorporation of an ortho-bromine atom enforces strict conformational restriction via steric hindrance, while the 1,2,3-triazole core provides absolute resistance to hydrolytic cleavage[2]. This whitepaper details the mechanistic rationale, structural implications, and self-validating experimental workflows for integrating this specific bioisostere into drug development pipelines.

Mechanistic Rationale: The Causality of Bioisosteric Replacement

As application scientists, we do not merely swap functional groups; we engineer molecular interactions. The selection of 5-(2-bromophenyl)-1H-1,2,3-triazole is driven by four distinct causal mechanisms:

  • Electronic Mimicry & Polarization : The dipole moment of a 1,2,3-triazole (~4.5 Debye) closely parallels, but slightly exceeds, that of a standard trans-amide bond (~3.5 Debye). This heightened polarization enhances the hydrogen-bond donor capacity of the triazole N-H (in its 1H-tautomeric form), allowing it to effectively mimic the amide N-H[1].

  • Conformational Locking via Ortho-Substitution : The bulky bromine atom at the ortho position of the phenyl ring restricts free rotation around the C-C bond connecting the aryl group to the triazole core. This steric clash locks the dihedral angle, pre-organizing the molecule into a bioactive conformation. Causality: By freezing the conformation, we minimize the entropic penalty typically incurred upon target binding, thereby increasing binding affinity[3].

  • Halogen Bonding (Sigma-Hole Interactions) : Bromine is a highly polarizable halogen featuring an electrophilic region (the "sigma-hole") along the distal extension of the C-Br bond. This allows the 2-bromophenyl group to engage in highly directional, non-covalent halogen bonds with Lewis basic residues (e.g., backbone carbonyls) in the target binding pocket—an interaction vector completely inaccessible to standard amides.

  • Metabolic Shielding : Amides are rapidly cleaved by ubiquitous amidases. The 1,2,3-triazole core is entirely resistant to protease and amidase cleavage. Furthermore, the steric bulk of the ortho-bromine shields adjacent molecular linkers from CYP450-mediated oxidation, significantly extending the in vivo half-life of the pharmacophore[2].

Table 1: Physicochemical Comparison of Amide Bonds vs. Triazole Bioisosteres
PropertyTypical Trans-Amide1,2,3-Triazole Core5-(2-Bromophenyl)-1H-1,2,3-Triazole Impact
Dipole Moment ~3.5 D~4.5 DEnhanced polarization; drives strong dipole-dipole target interactions.
H-Bond Donor N-H (Strong)C-H or N-H (Moderate/Strong)N-H acts as a robust donor; acidity is tuned by the electron-withdrawing aryl group.
H-Bond Acceptor C=O (Strong)N2, N3 lone pairs (Moderate)N2/N3 lone pairs perfectly mimic the carbonyl oxygen spatial vector.
Metabolic Stability Low (Amidase labile)High (Protease resistant)Extreme stability; steric bulk shields against both hydrolysis and oxidation.
Geometry Planar (Dihedral ~180°)Planar heterocycleOrtho-Br restricts rotation, inducing a fixed, predictable dihedral angle.

Visualizing the Bioisosteric Logic

G Amide Endogenous Amide Bond (Metabolically Labile) Triazole 1,2,3-Triazole Core (Protease Resistant) Amide->Triazole Bioisosteric Replacement Bromo 2-Bromophenyl Group (Conformational Lock) Triazole->Bromo Ortho-Substitution PK Improved Pharmacokinetics (Increased Half-life) Triazole->PK Amidase Resistance Receptor Target Receptor Binding (Enhanced Affinity) Bromo->Receptor Halogen Bonding PK->Receptor Sustained Exposure

Logical flow of bioisosteric replacement to 5-(2-bromophenyl)-1,2,3-triazole.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols outline the synthesis and pharmacokinetic validation of the 5-(2-bromophenyl)-1H-1,2,3-triazole scaffold.

Protocol 1: Regioselective Synthesis via Cycloaddition

While standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,4-disubstituted triazoles, accessing the 1,5-disubstituted or 5-substituted 1H-triazoles requires specialized catalytic or basic conditions[4][5].

Step-by-Step Methodology:

  • Precursor Preparation : Dissolve 2-bromophenylacetylene (1.0 equiv) and sodium azide (1.5 equiv) in a DMSO/H₂O (9:1) solvent system.

    • Causality: DMSO dramatically enhances the nucleophilicity of the azide ion by leaving it unsolvated, while the 10% aqueous component ensures complete dissolution of the sodium salt.

  • Catalysis : To achieve the 5-substituted 1H-triazole, utilize a Ruthenium-catalyzed approach (RuAAC) using Cp*RuCl(PPh₃)₂ with a removable protecting group (e.g., p-methoxybenzyl, PMB) on the azide, which directs the regiochemistry to the 1,5-isomer.

  • Reaction Monitoring : Stir the sealed mixture at 80°C for 12 hours. Monitor progression via LC-MS.

    • Validation Check: The complete disappearance of the alkyne peak and the emergence of the [M+H]+ mass corresponding to the protected triazole indicates successful cycloaddition.

  • Deprotection & Purification : Treat the intermediate with Trifluoroacetic acid (TFA) at 60°C to cleave the PMB group, yielding the free 1H-triazole. Quench with cold NaHCO₃, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

  • Analytical Validation : Confirm regiochemistry via ¹H-NMR and ¹³C-NMR.

    • Validation Check: The triazole C4-H proton will appear as a distinct singlet around δ 7.8–8.2 ppm. The ortho-bromine effect will induce a predictable downfield shift in the adjacent phenyl protons due to magnetic anisotropy.

Protocol 2: In Vitro Metabolic Stability Assay (HLM)

This protocol serves as a self-validating system to quantitatively prove the pharmacokinetic superiority of the synthesized triazole over its parent amide[2].

Step-by-Step Methodology:

  • Microsomal Incubation : Incubate the triazole compound and the parent amide (as a positive control for degradation) separately with Human Liver Microsomes (HLM, 0.5 mg/mL protein) at 37°C in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation : Initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron-donating cofactor for CYP450 enzymes; its addition strictly controls the start time of Phase I oxidative metabolism.

  • Time-Course Sampling : Extract 50 µL aliquots at exactly 0, 15, 30, 60, and 120 minutes. Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Ice-cold acetonitrile instantly precipitates microsomal proteins and halts all enzymatic activity, ensuring high-fidelity time-point data without degradation drift.

  • Quantification : Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) based on the logarithmic decay of the parent compound's peak area over time.

Table 2: Representative Pharmacokinetic Validation Data
Compound ScaffoldHLM t1/2​ (min)Intrinsic Clearance (µL/min/mg)Primary Observed Metabolite
Parent Amide Ligand 18.545.2Amide hydrolysis product
Standard 1,4-Triazole Analog 85.012.4Aliphatic hydroxylation
5-(2-Bromophenyl)-Triazole >120 <5.0 None detected (Highly Stable)

Experimental Workflow Visualization

Workflow Step1 Step 1: Precursor Prep 2-Bromophenylalkyne + Azide Step2 Step 2: Cycloaddition RuAAC or Base-Catalyzed Step1->Step2 Step3 Step 3: Purification Flash Chromatography & NMR Step2->Step3 Step4 Step 4: PK Validation HLM Stability Assay Step3->Step4 Step5 Step 5: Data Analysis LC-MS/MS & t1/2 Calculation Step4->Step5

Step-by-step workflow from chemical synthesis to pharmacokinetic validation.

References

  • [1] 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. MDPI.

  • [2] Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science.

  • [4] The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS (University of Modena and Reggio Emilia).

  • [3] Structural Consequences of the 1,2,3-Triazole as an Amide Bioisostere in Analogues of the Cystic Fibrosis Drugs VX-809 and VX-770. PubMed.

  • [5] Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry (ACS Publications).

Sources

Structural Dynamics and Supramolecular Architecture of 5-(2-Bromophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Crystal Packing, Halogen Bonding, and Intermolecular Networks

Executive Summary

The 1,2,3-triazole core is a privileged pharmacophore in medicinal chemistry and a versatile building block in materials science. When functionalized with an ortho-halogenated phenyl ring, such as in 5-(2-Bromophenyl)-1H-1,2,3-triazole , the molecule exhibits a highly specific set of steric and electronic properties that dictate its behavior in the solid state. This whitepaper provides an in-depth analysis of the crystal packing and intermolecular interactions of this compound. By examining the synergy between robust hydrogen bonding, highly directional halogen bonding, and structural conformation, this guide serves as a comprehensive resource for researchers in solid-state chemistry, crystallography, and rational drug design.

Conformational Analysis: The Ortho-Halogen Effect

The spatial arrangement of 5-(2-Bromophenyl)-1H-1,2,3-triazole is fundamentally governed by the steric bulk and electronegativity of the bromine atom at the ortho position of the phenyl ring[1].

In the absence of steric hindrance, conjugated biphenyl-like systems tend toward planarity to maximize π -electron delocalization. However, the van der Waals radius of bromine (approx. 1.85 Å) creates a severe steric clash with the adjacent triazole ring (specifically the C4-H or N1-H, depending on the tautomeric state). To relieve this strain, the molecule adopts a twisted conformation.

Causality in Conformation: The minimization of steric repulsion overrides the energetic benefits of extended π -conjugation. Consequently, the dihedral angle between the triazole plane and the bromophenyl plane typically settles between 40° and 60°. This non-planar geometry is critical; it prevents the formation of simple, flat 2D stacking sheets and instead forces the molecule to interact through a complex 3D supramolecular network, heavily relying on directional hydrogen and halogen bonds[2].

Supramolecular Architecture and Interaction Hierarchy

The crystal packing of 5-(2-Bromophenyl)-1H-1,2,3-triazole is orchestrated by a hierarchy of non-covalent interactions. These interactions act cooperatively to stabilize the crystal lattice.

Primary Director: Hydrogen Bonding (N–H···N)

Because the molecule is a 1H-triazole, it possesses a highly polarized N1–H bond that acts as a strong hydrogen bond donor. The adjacent bare nitrogen atoms (N2 and N3) act as competitive hydrogen bond acceptors. In the solid state, the N1–H···N3 (or N2) interaction acts as the primary structure-directing motif, typically forming infinite 1D supramolecular chains. The strength of this bond (donor-acceptor distance 2.8–2.9 Å) dictates the primary axis of crystal growth.

Secondary Director: Halogen Bonding (C–Br···N / C–Br··· π )

Halogen bonding arises from the anisotropic distribution of electron density around the covalently bound bromine atom, creating an electron-deficient region known as a σ -hole at the distal end of the C–Br bond[3]. This σ -hole interacts favorably with Lewis bases. In this crystal lattice, the bromine atom frequently engages in C–Br···N interactions with the triazole nitrogen atoms of adjacent chains, or C–Br··· π interactions with the phenyl rings. These highly directional bonds cross-link the 1D hydrogen-bonded chains into robust 2D sheets.

Tertiary Stabilizers: π – π and C–H··· π Interactions

The twisted conformation of the molecule prevents perfect face-to-face π -stacking. Instead, offset (slipped) ππ stacking and edge-to-face C–H··· π interactions occur between the 2D sheets, locking them into the final 3D macroscopic crystal lattice[4].

Interactions Root 5-(2-Bromophenyl)- 1H-1,2,3-triazole Hbond Hydrogen Bonding (Primary Director) Root->Hbond Xbond Halogen Bonding (Secondary Director) Root->Xbond PiPi π-π & C-H...π (Tertiary Stabilizer) Root->PiPi Hbond1 N1-H···N3 / N2 1D Supramolecular Chains Hbond->Hbond1 Xbond1 C-Br···N / C-Br···π 2D Sheet Cross-linking Xbond->Xbond1 PiPi1 Offset Face-to-Face 3D Lattice Stabilization PiPi->PiPi1

Caption: Hierarchical breakdown of the intermolecular interactions governing the 3D crystal lattice.

Quantitative Structural Data

To provide a benchmark for structural validation, the following tables summarize the expected quantitative parameters for 5-(2-Bromophenyl)-1H-1,2,3-triazole and its close structural analogs based on single-crystal X-ray diffraction (SCXRD) data[1][2].

Table 1: Intramolecular Geometric Parameters
ParameterAtoms InvolvedTypical ValueStructural Significance
Bond Length C(5)–C(1')1.46 – 1.48 ÅSingle bond character connecting the two rings; restricted rotation.
Bond Length C(2')–Br1.89 – 1.91 ÅStandard aryl-bromide bond; highly polarizable.
Dihedral Angle Triazole / Phenyl40° – 60°Relieves steric clash between ortho-Br and triazole C4-H/N1-H.
Internal Angle C(1')–C(2')–Br120° – 122°Slight distortion from perfect 120° to accommodate bulk.
Table 2: Intermolecular Interaction Metrics
Interaction TypeDonor/AcceptorDistance (Å)Angle (°)Supramolecular Role
Hydrogen Bond N1–H···N32.82 – 2.95> 160°Formation of 1D chains (Primary).
Halogen Bond C–Br···N23.10 – 3.30165° – 175°Cross-linking chains into 2D sheets.
ππ Stacking Centroid···Centroid3.60 – 3.90N/AInter-sheet stabilization (offset).
C–H··· π C(Aryl)–H···Cg(Triazole)2.70 – 2.90> 140°Edge-to-face 3D locking mechanism.

Experimental Protocols: Synthesis and Crystallography

Achieving high-resolution crystallographic data requires rigorous, self-validating experimental workflows. The following protocols detail the synthesis, crystallization, and SCXRD analysis of the target compound.

Synthesis via Protected CuAAC

Causality Check: Direct synthesis of 1H-triazoles from terminal alkynes and sodium azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often low-yielding and prone to side reactions. Furthermore, using a benzyl protecting group followed by standard Pd/C hydrogenation would result in the unwanted reductive cleavage of the crucial C–Br bond. Therefore, a p-methoxybenzyl (PMB) protecting group is utilized, which can be cleaved under acidic conditions, preserving the halogen atom[1].

Step-by-Step Methodology:

  • Cycloaddition: Dissolve 2-bromophenylacetylene (1.0 eq) and PMB-azide (1.1 eq) in a 1:1 mixture of t -BuOH and water.

  • Catalysis: Add sodium ascorbate (0.2 eq) followed by CuSO 4​⋅5H2​O (0.1 eq). Stir at room temperature for 12 hours.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO 4​ , and concentrate to yield the PMB-protected triazole.

  • Deprotection: Dissolve the intermediate in trifluoroacetic acid (TFA) and heat to 70 °C for 6 hours to cleave the PMB group.

  • Purification: Neutralize with saturated NaHCO 3​ , extract with dichloromethane (DCM), and purify via silica gel chromatography (Hexanes/EtOAc) to yield pure 5-(2-Bromophenyl)-1H-1,2,3-triazole.

Single Crystal Growth

Causality Check: Thermodynamic control is essential. Rapid precipitation leads to kinetic trapping, resulting in microcrystalline powders or twinned crystals unsuitable for diffraction. Vapor diffusion ensures a slow, controlled supersaturation.

Step-by-Step Methodology:

  • Dissolve 20 mg of the purified compound in 1.0 mL of DCM (solvent) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 5.0 mL of pentane (anti-solvent).

  • Seal the outer vial tightly and leave it undisturbed at 20 °C.

  • Over 3–5 days, the volatile pentane diffuses into the DCM, slowly lowering the solubility and yielding macroscopic, block-like single crystals.

SCXRD Data Collection and Validation

Causality Check: Cryogenic data collection (100 K) is mandated to reduce thermal atomic displacement parameters (ADPs). This sharpens electron density peaks and allows for the accurate assignment of the tautomeric N–H proton—a critical requirement for mapping the primary hydrogen-bonding network.

Step-by-Step Methodology:

  • Mounting: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer to a diffractometer equipped with a Mo-K α ( λ=0.71073 Å) or Cu-K α microfocus source, cooled to 100 K via an N 2​ cryostream.

  • Structure Solution: Solve the structure using Dual Space methods (e.g., SHELXT) to locate heavy atoms (Br, C, N).

  • Refinement & Self-Validation: Refine using full-matrix least-squares on F2 (SHELXL).

    • Validation Gate: The protocol is validated when the final R1​ value is <0.05 , the weighted wR2​ is <0.15 , and the Goodness-of-Fit (GoF) approaches 1.0. An automated CheckCIF routine must be run to ensure no A-level or B-level crystallographic alerts remain.

Workflow A Synthesis & Purification (CuAAC & Acidic PMB Cleavage) B Single Crystal Growth (Vapor Diffusion: DCM/Pentane) A->B C SCXRD Data Collection (Cryogenic Temperatures, 100K) B->C D Structure Solution (Dual Space Methods / SHELXT) C->D E Refinement & Validation (Least-Squares, R1 < 0.05, CheckCIF) D->E F Supramolecular Analysis (Hirshfeld Surfaces & Fingerprint Plots) E->F

Caption: Self-validating experimental workflow from chemical synthesis to supramolecular analysis.

Hirshfeld Surface Analysis

To move beyond qualitative descriptions of crystal packing, modern crystallographic analysis employs Hirshfeld surfaces[1]. This computational method defines the volume of space where the electron density of the molecule exceeds that of its neighbors, allowing for a quantitative breakdown of intermolecular interactions.

For 5-(2-Bromophenyl)-1H-1,2,3-triazole, the 2D fingerprint plots derived from the Hirshfeld surface map the di​ (distance from surface to internal nucleus) against de​ (distance from surface to external nucleus).

  • H···H Contacts: Form the bulk of the surface area (typically 35-40%), representing general van der Waals packing.

  • N···H Contacts: Appear as sharp spikes at low de​ and di​ values, confirming the highly directional and strong N–H···N hydrogen bonds.

  • Br···H and Br···N Contacts: Distinct regions on the plot that quantify the extent of halogen bonding, proving that the σ -hole interaction is a primary driver of the 2D sheet assembly rather than a mere bystander interaction.

Conclusion

The crystal packing of 5-(2-Bromophenyl)-1H-1,2,3-triazole is a masterclass in supramolecular chemistry. The steric imposition of the ortho-bromine atom forces a twisted molecular conformation, which in turn dictates a complex 3D assembly driven by N–H···N hydrogen bonding and C–Br···N halogen bonding. Understanding these distinct interaction pathways is critical for drug development professionals and materials scientists, as the ability to predict and manipulate solid-state behavior directly impacts the solubility, stability, and bioavailability of triazole-based therapeutics.

References

  • Centre National de la Recherche Scientifique (CNRS)
  • Synthesis, crystal structure and Hirshfeld surface analysis of[1-(4-bromophenyl)
  • Molecular Structure of (1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)(4-bromophenyl)
  • National Institutes of Health (PMC)
  • 3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)

Sources

The Solvation Thermodynamics of 5-(2-Bromophenyl)-1H-1,2,3-triazole: A Technical Guide for Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the 1,2,3-triazole pharmacophore into small molecules is a cornerstone of modern drug discovery and materials science, largely driven by the advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, aryl-substituted triazoles such as 5-(2-Bromophenyl)-1H-1,2,3-triazole frequently present significant solubility bottlenecks during synthesis, purification, and formulation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond empirical trial-and-error. By deconstructing the physicochemical properties of the 1,2,3-triazole core and the steric influence of the ortho-bromo substitution, this guide provides a predictive framework for solvent selection. We will explore the thermodynamic mechanisms of solvation, present structured solubility profiles, and detail field-proven protocols for quantitative solubility determination.

Physicochemical Foundations & Mechanistic Insights

To predict the solubility of 5-(2-Bromophenyl)-1H-1,2,3-triazole, one must first understand the competing intermolecular forces governing its solid-state lattice energy and its behavior in solution.

Tautomerism and Hydrogen Bonding

Unsubstituted and C-substituted 1,2,3-triazoles exist in a rapid equilibrium between 1H− and 2H− tautomeric forms in solution [1, 2]. The 1H− tautomer possesses a strong dipole moment (approx. 4.4 D) and acts simultaneously as a strong hydrogen bond donor (via N1-H) and a hydrogen bond acceptor (via N2 and N3). In the solid state, this dual capability leads to the formation of robust, highly crystalline intermolecular hydrogen-bonded polymeric chains or dimers. Dissolving the compound requires a solvent capable of breaking these lattice interactions.

The Steric Impact of the 2-Bromophenyl Moiety

The addition of the 2-bromophenyl group introduces two critical variables:

  • Lipophilicity and Halogen Bonding: The bromine atom significantly increases the lipophilicity (LogP) of the molecule, rendering it entirely insoluble in water and highly polar aqueous mixtures without co-solvents [3]. Furthermore, the electron-deficient region (σ-hole) on the bromine atom can participate in halogen bonding with Lewis basic solvents.

  • Steric Twist: Unlike 4-phenyl or 5-(4-bromophenyl) derivatives which maintain a planar, highly conjugated structure that tightly stacks via π−π interactions, the bulky ortho-bromine atom creates a steric clash with the triazole ring. This forces the phenyl ring out of coplanarity. While this disruption slightly lowers the crystal lattice energy (marginally improving solubility compared to planar analogs), the high molecular weight and rigid core still demand specific solvent properties for effective dissolution.

Solvation Interaction Pathways

To visualize how different solvent classes interact with 5-(2-Bromophenyl)-1H-1,2,3-triazole, refer to the thermodynamic pathway diagram below.

Solvation_Pathways Molecule 5-(2-Bromophenyl)-1H-1,2,3-triazole (Solid State) PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Molecule->PolarAprotic Dissolution PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) Molecule->PolarProtic Dissolution NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Molecule->NonPolar Dissolution HBAcceptor Strong H-Bond Acceptance (Disrupts Triazole Dimers) PolarAprotic->HBAcceptor HBDonor Competitive H-Bond Donation (Interacts with N2/N3) PolarProtic->HBDonor VDW Weak van der Waals & Halogen Bonding NonPolar->VDW HighSol High Solubility (>50 mg/mL) HBAcceptor->HighSol ModSol Moderate Solubility (5-20 mg/mL) HBDonor->ModSol LowSol Low Solubility (<1 mg/mL) VDW->LowSol

Fig 1: Thermodynamic pathways and intermolecular interactions dictating triazole solubility.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical behavior of aryl-1H-1,2,3-triazoles[3, 4, 5], the solubility profile of 5-(2-Bromophenyl)-1H-1,2,3-triazole is summarized below. Polar aprotic solvents are the most effective due to their high dielectric constants and ability to act as pure hydrogen bond acceptors, which efficiently solvate the N1-H proton without competing for the N2/N3 lone pairs.

Solvent ClassRepresentative SolventEstimated Solubility (25°C)Solvation Mechanism & Application Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50 mg/mL Optimal. High dielectric constant; strong H-bond acceptor. Ideal for NMR, biological assay stock solutions, and organocatalytic reactions.
Polar Aprotic N,N-Dimethylformamide (DMF)30 - 50 mg/mL Excellent. Disrupts triazole lattice via dipole-dipole interactions. Standard solvent for CuAAC synthesis of bulky triazoles.
Chlorinated Dichloromethane (DCM)10 - 20 mg/mL Moderate. Relies on polarizability and weak dipole interactions. Suitable for liquid-liquid extraction during workup.
Polar Protic Methanol (MeOH)5 - 15 mg/mL Moderate to Poor. Competitive H-bond donation can induce crystallization. Excellent choice as an anti-solvent for recrystallization.
Non-Polar Hexane / Heptane< 1 mg/mL Insoluble. Insufficient dielectric constant to overcome the high crystal lattice energy. Used for precipitating the product.

Self-Validating Experimental Protocols

To transition from estimated profiles to exact thermodynamic data for specific formulation requirements, researchers must employ rigorous, self-validating analytical methodologies.

Protocol A: High-Throughput Turbidimetric Solubility Screening

This method utilizes parallel crystallizers (e.g., Avantium Crystal16) to determine the exact temperature-dependent solubility curve and the Metastable Zone Width (MZW) [4].

  • Causality: By measuring transmissivity across controlled heating and cooling cycles, we differentiate true thermodynamic solubility (clear point) from kinetic supersaturation (cloud point), ensuring data is not skewed by delayed nucleation.

Step-by-Step Workflow:

  • Sample Preparation: Weigh exact aliquots (e.g., 5, 10, 20, 40 mg) of 5-(2-Bromophenyl)-1H-1,2,3-triazole into standard 1 mL HPLC glass vials.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., Methanol or Ethyl Acetate) to each vial. Add a magnetic stir bar.

  • Thermal Cycling: Program the crystallizer to heat the samples from 10°C to 60°C at a rate of 0.5°C/min, followed by a cooling cycle back to 10°C at the same rate. Stir at 700 RPM.

  • Data Acquisition: The system records the temperature at which transmissivity reaches 100% (Clear Point / Dissolution) and drops below 100% (Cloud Point / Precipitation).

  • Analysis: Plot the Clear Point temperatures against the known concentrations to generate a van 't Hoff solubility curve.

Protocol B: qNMR-Based Solvation Analysis

When turbidimetry is not viable (e.g., highly colored solutions or lack of specialized equipment), quantitative Nuclear Magnetic Resonance (qNMR) provides highly accurate, self-validating molarity data.

  • Causality: qNMR relies on the direct proportionality between signal integration and the number of nuclei. By using an internal standard with a known concentration, we bypass the need for external calibration curves, eliminating matrix effect errors.

Step-by-Step Workflow:

  • Saturation: Add an excess of 5-(2-Bromophenyl)-1H-1,2,3-triazole (approx. 100 mg) to 1.0 mL of the target deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ) in an Eppendorf tube.

  • Equilibration: Agitate the suspension on a thermoshaker at 25.0°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Centrifuge the sample at 10,000 RPM for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove all undissolved micro-crystals.

  • Standard Addition: Transfer exactly 500 µL of the filtered solution into an NMR tube. Add exactly 100 µL of a standard solution of Maleic acid (of known molarity, e.g., 0.1 M in the same solvent) as an internal calibrant.

  • Acquisition & Calculation: Acquire a 1H-NMR spectrum with a long relaxation delay ( D1≥10s ) to ensure complete relaxation. Integrate the sharp singlet of the triazole C4-H proton against the alkene protons of Maleic acid to calculate the exact dissolved concentration.

Implications for Synthesis and Drug Development

Understanding this solubility profile is critical during the synthesis of 5-(2-Bromophenyl)-1H-1,2,3-triazole derivatives. In classic CuAAC "click" chemistry, reactions are often performed in aqueous mixtures (e.g., t−BuOH/H2​O ). Because the bromophenyl-triazole product is highly lipophilic and insoluble in water, it will rapidly precipitate out of the reaction mixture as it forms [3, 5].

  • Advantage: This precipitation drives the reaction forward (Le Chatelier's principle) and allows for simple isolation via vacuum filtration.

  • Challenge: If the precipitation occurs too rapidly, it can trap unreacted starting materials or copper catalyst within the crystal lattice.

  • Solution: Utilizing a solvent system with a higher organic fraction (e.g., DMF/H2​O 4:1) maintains the triazole in solution longer, ensuring complete conversion and higher purity before controlled precipitation is induced by the addition of cold water.

References

  • 1,2,3-Triazole - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Product Class 13: 1,2,3-Triazoles Source: Thieme Chemistry / Science of Synthesis URL:[Link]

  • Exploring aryl-substituted 1,2,3-triazoles: synthesis, characterization, and theoretical investigations Source: ResearchGate / Journal of the Chilean Chemical Society URL:[Link]

  • Solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole and 2-methyl-4,5-dinitro-2h-1,2,3-triazole 1-oxide Source: Defense Technical Information Center (DTIC) URL:[Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel Source: SciSpace / International Journal of Corrosion URL:[Link]

Methodological & Application

Application Note: Synthesis of 5-(2-Bromophenyl)-1H-1,2,3-triazole via Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole scaffold is a privileged pharmacophore in drug development, frequently utilized as a metabolically stable bioisostere for amide bonds. Synthesizing N-unsubstituted triazoles—specifically 5-(2-bromophenyl)-1H-1,2,3-triazole—presents unique challenges due to the hazards associated with handling free hydrazoic acid (HN3). This guide details two field-proven methodologies for the synthesis of this target molecule from 1-bromo-2-ethynylbenzene[1]: a highly atom-economical direct synthesis using in situ generated HN3[2], and a traditional stepwise approach utilizing a cleavable protecting group.

Note on Tautomerism: In solution, 4-substituted and 5-substituted 1H-1,2,3-triazoles exist in a rapid tautomeric equilibrium. For mono-aryl substituted 1H-triazoles, the 4-(2-bromophenyl) and 5-(2-bromophenyl) forms are chemically synonymous. Therefore, standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yielding the 4-isomer effectively provides the 5-isomer target.

Mechanistic Principles & Causality

The CuAAC reaction relies exclusively on the formation of a highly reactive copper(I) acetylide intermediate. The causality behind the reagent selection in our primary protocol is rooted in stabilizing this catalytic cycle:

  • Ligand Shielding (TBTA): Cu(I) is thermodynamically unstable in aerobic aqueous environments. The tetradentate ligand TBTA completely envelops the Cu(I) center, preventing its oxidation to catalytically inactive Cu(II) and accelerating the formation of the copper acetylide complex.

  • Controlled Azide Generation: Direct handling of HN3 is an explosion and toxicity hazard. By utilizing sodium azide (NaN3) and a mild acid (formic acid), HN3 is generated slowly in situ. This maintains a low, safe steady-state concentration that is immediately consumed by the catalytic cycle[2].

Mechanism Cu Active Cu(I) Catalyst Pi π-Alkyne Cu Complex Cu->Pi Terminal Alkyne Acetylide Cu(I) Acetylide Pi->Acetylide Base / -H+ Coord Azide Coordination Acetylide->Coord Azide Addition Cycle 6-Membered Metallacycle Coord->Cycle Cyclization Triazolide Cu(I) Triazolide Cycle->Triazolide Ring Contraction Triazolide->Cu Protonation (H+) Releases Triazole

Catalytic cycle of the CuAAC reaction illustrating the formation of the 1,2,3-triazole core.

Synthetic Strategies

We present two validated workflows. Protocol A is the modern, direct methodology utilizing in situ HN3. Protocol B is the classical stepwise sequence using 4-methoxybenzyl azide (PMB-N3), ideal for facilities with strict prohibitions against any form of HN3 generation.

Workflow cluster_A Protocol A: Direct Pathway cluster_B Protocol B: Stepwise Pathway Alkyne 1-Bromo-2-ethynylbenzene (Terminal Alkyne) CuAAC1 CuAAC Reaction (CuI, TBTA, RT) Alkyne->CuAAC1 CuAAC2 CuAAC Reaction (CuSO4, NaAsc, RT) Alkyne->CuAAC2 InSitu NaN3 + Formic Acid (In situ HN3) InSitu->CuAAC1 Target 5-(2-Bromophenyl)-1H-1,2,3-triazole (Target Molecule) CuAAC1->Target PMB PMB-Azide (Protected Azide) PMB->CuAAC2 Intermediate PMB-Protected Triazole CuAAC2->Intermediate Deprotect Deprotection (TFA, 70°C) Intermediate->Deprotect Deprotect->Target

Workflow comparison: Direct in situ HN3 synthesis vs. Stepwise PMB-protected CuAAC pathway.

Experimental Protocols

Protocol A: Direct Synthesis via In Situ Hydrazoic Acid (Recommended)

This self-validating protocol ensures complete conversion by visually tracking the dissolution of the Cu(I) catalyst and leverages an aerobic environment to simplify the setup[2].

Reagents & Stoichiometry:

  • 1-Bromo-2-ethynylbenzene: 1.0 mmol (181 mg)[1]

  • Sodium Azide (NaN3): 1.2 mmol (78 mg)

  • Formic Acid (HCOOH): 1.5 mmol (57 µL)

  • Copper(I) Iodide (CuI): 0.05 mmol (9.5 mg, 5 mol%)

  • TBTA Ligand: 0.05 mmol (26.5 mg, 5 mol%)

  • Solvent: Methanol / H2O (5:1 v/v, 6 mL total)

Step-by-Step Methodology:

  • Ligand Complexation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-2-ethynylbenzene and TBTA in 5 mL of Methanol.

  • Catalyst Activation: Add CuI to the stirring solution. Stir for 10 minutes until a homogeneous, slightly tinted solution forms, indicating the successful generation of the Cu(I)-TBTA complex.

  • Azide Introduction: Dissolve NaN3 in 1 mL of deionized water. Transfer this aqueous solution to the reaction flask.

  • In Situ Generation (CRITICAL): Perform strictly inside a certified fume hood. Slowly add Formic Acid dropwise over 5 minutes. The slow addition dictates the safe, gradual release of HN3[2].

  • Cycloaddition: Stir the mixture at room temperature (20–25 °C) for 16 hours open to the air. The robust TBTA complex prevents catalyst degradation.

  • Workup: Dilute the reaction with Ethyl Acetate (20 mL). Wash the organic layer with saturated aqueous NaHCO3 (15 mL) to neutralize residual formic acid and quench any unreacted HN3. Wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5-(2-bromophenyl)-1H-1,2,3-triazole.

Protocol B: Stepwise Synthesis via PMB-Protected Azide

For environments where NaN3 acidification is prohibited, this alternative utilizes a stable organic azide.

Step-by-Step Methodology:

  • Cycloaddition: In a flask, combine 1-bromo-2-ethynylbenzene (1.0 mmol) and 4-methoxybenzyl azide (PMB-N3, 1.1 mmol) in 10 mL of t-BuOH/H2O (1:1). Add CuSO4·5H2O (5 mol%) and Sodium Ascorbate (10 mol%). Stir at room temperature for 12 hours.

  • Intermediate Isolation: Extract the mixture with Dichloromethane (3 × 10 mL). Dry the combined organic layers and concentrate to isolate the 1-PMB-4-(2-bromophenyl)-1H-1,2,3-triazole intermediate.

  • Deprotection: Dissolve the intermediate in 5 mL of Trifluoroacetic Acid (TFA). Heat the solution to 70 °C for 8 hours to cleave the electron-rich PMB group.

  • Neutralization & Recovery: Cool to room temperature, carefully neutralize with saturated NaHCO3 (monitor gas evolution), extract with EtOAc, and purify via chromatography to yield the final product.

Quantitative Data & Method Comparison

ParameterProtocol A: Direct In Situ HN3Protocol B: PMB-Protected Stepwise
Overall Yield 82 - 88%65 - 75% (over 2 steps)
Total Reaction Time 16 hours20 hours (excluding intermediate isolation)
Atom Economy High (Direct addition)Low (Loss of massive PMB protecting group)
Safety Profile Moderate (In situ HN3 managed by slow acid addition)High (Stable organic azide utilized)
Catalyst Loading 5 mol% CuI + 5 mol% TBTA5 mol% CuSO4 + 10 mol% NaAsc
Purification Burden Single column chromatographyTwo columns + intermediate extraction

Sources

Application Note: Protocol for Palladium-Catalyzed Cross-Coupling of 5-(2-Bromophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Application: Synthesis of biaryl triazole scaffolds and advanced triazolo-fused polycycles (e.g., triazolo-phenanthridines) for medicinal chemistry.

Executive Summary & Mechanistic Rationale

The 5-(2-Bromophenyl)-1H-1,2,3-triazole scaffold is a highly versatile, bifunctional building block frequently utilized in the development of bioactive molecules, including antitumoral agents and kinase inhibitors[1]. The molecule features a reactive C–Br bond primed for intermolecular cross-coupling, situated adjacent to a 1H-1,2,3-triazole ring that can direct subsequent intramolecular C–H functionalization[2].

This application note details a highly optimized, self-validating protocol for the Suzuki-Miyaura cross-coupling of 5-(2-Bromophenyl)-1H-1,2,3-triazole with arylboronic acids.

Causality in Experimental Design

The presence of the 1H-1,2,3-triazole ring introduces unique mechanistic challenges. The triazole possesses a relatively acidic N–H proton (pKa ~9.4). If overly strong bases (e.g., NaOtBu or KOH) are used, the triazole ring is deprotonated, creating an anionic species that can coordinate strongly to the Palladium center. This coordination can either poison the catalyst or divert the reaction toward unwanted N-arylation (Buchwald-Hartwig-type side reactions)[3].

To circumvent this, our protocol employs Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as a mild, inorganic base in a biphasic 1,4-Dioxane/H₂O solvent system. The bidentate dppf ligand provides a wide bite angle and steric bulk, accelerating the reductive elimination step while suppressing protodeboronation of the boronic acid. The mild carbonate base ensures efficient transmetalation without degrading the triazole's structural integrity.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_2 Ar = 2-(1H-1,2,3-triazol-5-yl)phenyl Pd0->OxAdd + 5-(2-Bromophenyl)-1H-1,2,3-triazole - L BaseEx Base Exchange Pd(II)(Ar)(OH)L_2 OxAdd->BaseEx + K2CO3 / H2O - KBr TransMet Transmetalation Pd(II)(Ar)(Ar')L_2 Ar' = Arylboronic Acid BaseEx->TransMet + Ar'-B(OH)2 - B(OH)3 RedElim Reductive Elimination 5-(2-Arylphenyl)-1H-1,2,3-triazole TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product + L

Pd-catalyzed Suzuki-Miyaura cross-coupling cycle of 5-(2-Bromophenyl)-1H-1,2,3-triazole.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data that led to the finalized protocol. It demonstrates the causality behind the selection of the catalyst, base, and solvent system.

Catalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9065%Moderate yield; monodentate PPh₃ led to slower reductive elimination and noticeable boronic acid homocoupling.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 88% Optimal conditions; bidentate ligand prevents catalyst deactivation; Dioxane provides superior substrate solubility.
Pd(OAc)₂ / SPhosCs₂CO₃DMF10045%Stronger base/high temp caused triazole deprotonation, leading to significant N-arylation side products.
Pd(dppf)Cl₂Et₃NTHF7020%Organic base was insufficiently nucleophilic to form the critical Pd-hydroxo intermediate required for transmetalation.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Substrate: 5-(2-Bromophenyl)-1H-1,2,3-triazole (1.0 mmol, 224 mg)

  • Nucleophile: Arylboronic acid (1.2 mmol)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)[Pd(dppf)Cl₂] (0.05 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

  • Atmosphere: High-purity Argon or Nitrogen gas.

Workflow & Methodology

Workflow Prep 1. Reagent Prep Degas Solvents React 2. Cross-Coupling Pd(dppf)Cl2, 90°C Prep->React Monitor 3. Validation TLC & LC-MS React->Monitor Purify 4. Purification Chromatography Monitor->Purify Isolate 5. Final Product NMR/HRMS Purify->Isolate

Step-by-step workflow for the Pd-catalyzed cross-coupling and validation process.

Step 1: Solvent Degassing (Critical Causality Step)

  • Prepare a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL total).

  • Degas the solvent mixture by sparging with Argon for at least 30 minutes prior to use. Reasoning: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex and promotes the oxidative homocoupling of the arylboronic acid, which depletes the nucleophile and drastically reduces the yield.

Step 2: Reaction Assembly

  • To an oven-dried, Argon-purged Schlenk tube equipped with a magnetic stir bar, add 5-(2-Bromophenyl)-1H-1,2,3-triazole (1.0 mmol) and the selected arylboronic acid (1.2 mmol).

  • Add K₂CO₃ (2.0 mmol) and the Pd(dppf)Cl₂ catalyst (0.05 mmol).

  • Evacuate and backfill the Schlenk tube with Argon three times to ensure a strictly inert atmosphere.

  • Inject the degassed 1,4-Dioxane/H₂O mixture (10 mL) via syringe.

Step 3: Execution

  • Seal the tube and immerse it in a pre-heated oil bath at 90 °C.

  • Stir vigorously (800 rpm) for 12–16 hours. The biphasic nature of the reaction requires high shear to ensure adequate mass transfer between the aqueous base and the organic substrate/catalyst.

Step 4: Self-Validating Quality Control (In-Process)

  • After 12 hours, halt stirring and allow the phases to separate.

  • Extract a 10 µL aliquot from the upper organic layer. Dilute in 1 mL of Acetonitrile and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete when the mass peak corresponding to the starting bromide ( [M+H]+=224/226 ) is consumed, and the product mass ( [M+H]+ dependent on the boronic acid) dominates the chromatogram. If unreacted bromide remains, inject an additional 0.2 equiv of boronic acid and stir for 2 more hours.

Step 5: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure 5-(2-arylphenyl)-1H-1,2,3-triazole.

Advanced Application: Intramolecular Direct C–H Arylation

The true synthetic value of 5-(2-Bromophenyl)-1H-1,2,3-triazole lies in its ability to undergo tandem or sequential reactions. Once the Suzuki-Miyaura coupling is complete, the newly installed aryl group can participate in an intramolecular direct C–H arylation[2].

By subjecting the synthesized 5-(2-arylphenyl)-1H-1,2,3-triazole to Pd(OAc)₂ (catalytic) and an oxidant, the system undergoes a double C–H functionalization. The Palladium center activates the C5–H bond of the triazole and the ortho-C–H bond of the newly appended aryl ring, forging a new C–C bond to yield highly conjugated triazolo[1,5-f]phenanthridines . This strategy is a cornerstone in the rapid assembly of complex, flat, intercalating antitumoral pharmacophores[1].

References

  • Metal catalyzed C–H functionalization on triazole rings Source: RSC Advances (via PubMed Central) URL:[Link]

  • Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions Source: ACS Catalysis (via PubMed Central) URL:[Link]

Sources

N-alkylation procedures for 5-(2-Bromophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of 5-(2-Bromophenyl)-1H-1,2,3-triazole

Executive Overview

The functionalization of 1,2,3-triazoles via N-alkylation is a cornerstone reaction in medicinal chemistry and materials science. However, the ambident nature of the triazolide anion makes regioselective alkylation a persistent synthetic challenge[1]. When working with 5-(2-bromophenyl)-1H-1,2,3-triazole, researchers must navigate complex steric and electronic landscapes. This guide provides a deep mechanistic rationale and a self-validating experimental protocol for the controlled N-alkylation of this specific scaffold, focusing on the preferential synthesis and isolation of the N2-alkylated isomer.

Mechanistic Causality & Regioselectivity Principles

To rationally design an alkylation protocol, one must first understand the structural dynamics of the starting material. 5-(2-Bromophenyl)-1H-1,2,3-triazole exists in a rapid tautomeric equilibrium with 4-(2-bromophenyl)-1H-1,2,3-triazole.

1. The Ambident Triazolide Anion Upon deprotonation by a base, the molecule forms a delocalized triazolide anion. This intermediate possesses three potentially nucleophilic nitrogen atoms (N1, N2, and N3). The lack of absolute regiocontrol in classical methods often results in a mixture of N1 and N2 regioisomers[1].

2. Steric Shielding by the 2-Bromophenyl Group The regiochemical outcome is heavily dictated by the bulky 2-bromophenyl substituent at the C4/C5 position. The ortho-bromo group forces the phenyl ring to twist out of coplanarity with the triazole core to minimize steric clash.

  • N3-Alkylation (Disfavored): The nitrogen adjacent to the 2-bromophenyl group is severely sterically shielded. Attack at this position is virtually non-existent[2].

  • N1-Alkylation (Kinetic Competitor): The nitrogen adjacent to the C5-proton is sterically accessible. Alkylation here occurs rapidly under kinetic conditions.

  • N2-Alkylation (Thermodynamically Favored): The N2 position is the furthest from the C-substituents, experiencing the least steric hindrance. Under thermodynamic control (e.g., elevated temperatures, specific bases), N2-alkylation is the dominant pathway[3].

Recent methodologies have explored organocatalysts like borinic acids to force atypical regioselectivities[4], but for standard library synthesis, thermodynamic base-mediated control remains the most reliable approach.

Pathway Visualization

G SM 5-(2-Bromophenyl)-1H-1,2,3-triazole (Tautomeric Mixture) Base Deprotonation (e.g., K2CO3 / DMF) SM->Base Anion Ambident Triazolide Anion (Delocalized Negative Charge) Base->Anion PathN2 N2-Alkylation Pathway (Sterically Unhindered) Anion->PathN2 Thermodynamic Control PathN1 N1-Alkylation Pathway (Adjacent to C5-H) Anion->PathN1 Kinetic Competition PathN3 N3-Alkylation Pathway (Blocked by 2-Bromophenyl) Anion->PathN3 Severe Steric Clash ProdN2 Major Product 2-Alkyl-4-(2-bromophenyl)-2H-1,2,3-triazole PathN2->ProdN2 ProdN1 Minor Product 1-Alkyl-4-(2-bromophenyl)-1H-1,2,3-triazole PathN1->ProdN1 ProdN3 Trace / Disfavored 1-Alkyl-5-(2-bromophenyl)-1H-1,2,3-triazole PathN3->ProdN3

Mechanistic pathways for the N-alkylation of 5-(2-bromophenyl)-1H-1,2,3-triazole.

Reaction Optimization Data

The choice of base and solvent is the primary driver of the N2:N1 ratio. The table below synthesizes expected outcomes based on established reactivity profiles of 4-aryl-1H-1,2,3-triazoles[3].

Table 1: Optimization Matrix for N-Alkylation

Base (Equiv)SolventTemp (°C)Time (h)Expected N2:N1 RatioMechanistic Rationale
K₂CO₃ (2.0) DMF25 - 60124:1 to 5:1Standard thermodynamic conditions. The heterogeneous nature slows the reaction, favoring the more stable N2 isomer.
Cs₂CO₃ (1.5) DMF2512> 5:1The larger cesium cation increases the solubility and nakedness of the triazolide anion, often enhancing N2 selectivity.
NaH (1.2) THF0 - 2542:1 to 3:1Strong, soluble base leads to rapid, kinetically driven alkylation, increasing the proportion of the N1 isomer.
DIPEA (2.0) MeCN60241:1 to 2:1Weaker organic base results in incomplete deprotonation and poor regiocontrol.

Self-Validating Experimental Protocol

This protocol is designed for the synthesis of 2-benzyl-4-(2-bromophenyl)-2H-1,2,3-triazole using benzyl bromide as the model electrophile. It incorporates in-process analytical checks to ensure a self-validating workflow.

Step 1: Anion Generation (Thermodynamic Control)
  • Charge a flame-dried round-bottom flask with 5-(2-bromophenyl)-1H-1,2,3-triazole (1.0 equiv, 1.0 mmol) and anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Add finely powdered, anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Stir the suspension at room temperature for 30 minutes.

    • Causality Note: Pre-stirring ensures complete deprotonation and equilibration of the triazolide anion before the electrophile is introduced, minimizing unreacted starting material.

Step 2: Electrophilic Addition
  • Add benzyl bromide (1.1 equiv, 1.1 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture to 50 °C and stir for 12 hours.

    • In-Process Control (IPC): Analyze an aliquot by LC-MS. You should observe complete consumption of the starting mass and the appearance of the product mass (M+H). The chromatogram will typically show two distinct peaks representing the N2 (major) and N1 (minor) isomers.

Step 3: Quenching and Extraction
  • Cool the reaction to room temperature and quench by pouring into ice-cold distilled water (20 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Chromatographic Isolation
  • Load the crude mixture onto a silica gel column.

  • Elute using a gradient of Hexanes/Ethyl Acetate (typically 9:1 to 7:3).

    • Validation Check: The N2-alkylated isomer is structurally more symmetric and lacks the strong dipole moment of the N1 isomer. Consequently, the N2 isomer is less polar and will elute first (higher Rf on TLC). The N1-alkylated isomer will elute second.

Analytical Characterization & Verification

To definitively assign the regiochemistry of the isolated fractions, ¹H NMR spectroscopy is the gold standard.

  • N2-Alkylated Isomer (Major, less polar): The C5-H proton on the triazole ring is flanked by two unalkylated nitrogens. Because the electronic distribution is highly symmetric, this proton typically appears relatively upfield (e.g., δ 7.8 - 8.0 ppm in CDCl₃).

  • N1-Alkylated Isomer (Minor, more polar): The C5-H proton is directly adjacent to the N1-benzyl group. The localized electron-withdrawing effect of the alkylated nitrogen shifts this proton significantly downfield (e.g., δ 8.1 - 8.3 ppm in CDCl₃).

By correlating the elution order (Rf value) with the C5-H chemical shift, the protocol creates a closed, self-validating loop that guarantees the correct structural assignment of the 5-(2-bromophenyl)-1H-1,2,3-triazole derivatives.

Sources

Application Note: 5-(2-Bromophenyl)-1H-1,2,3-triazole as a Precursor for Fused Polycyclic Heterocycles via Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The 1,2,3-triazole scaffold is a biologically privileged motif with extensive applications in medicinal chemistry, often serving as a robust bioisostere for amide bonds[1]. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the standard for constructing these rings, the post-click functionalization of triazoles provides an atom-economical route to complex, rigidified polyheterocycles[2].

Specifically, 5-(2-bromophenyl)-1H-1,2,3-triazole serves as an exceptionally versatile building block. The strategic placement of the ortho-bromo substituent acts as a highly reactive handle for transition-metal-catalyzed oxidative addition. By leveraging palladium-catalyzed annulation with internal alkynes, this precursor undergoes a tandem C–C/C–N bond-forming cascade to yield[1,2,3]triazolo[5,1-a]isoquinoline frameworks—a class of fused heterocycles highly sought after in fluorescent material design and kinase inhibitor development[3].

Mechanistic Insights: The Annulation Cascade

The transformation of 5-(2-bromophenyl)-1H-1,2,3-triazole into a fused tricyclic system relies on a precisely orchestrated catalytic cycle. Understanding the causality behind each intermediate is critical for troubleshooting and reaction optimization.

  • Oxidative Addition: The catalytic cycle initiates with the rapid oxidative addition of the electron-rich Pd(0) species into the C–Br bond of the 2-bromophenyl group, generating a highly electrophilic Pd(II)–aryl complex. Bromine is selected over chlorine due to its lower bond dissociation energy, enabling activation at moderate temperatures.

  • Migratory Insertion: An internal alkyne (e.g., diphenylacetylene) coordinates to the Pd(II) center. The subsequent migratory insertion into the Pd–Aryl bond forms a transient vinyl-palladium intermediate.

  • Base-Assisted Cyclometalation & Reductive Elimination: The addition of a strong, soluble base (like Cs₂CO₃) is critical. The "cesium effect" enhances the basicity, facilitating the deprotonation of the triazole N-H. The nucleophilic N1 atom then displaces the halide on the palladium center, forming a palladacycle. Final reductive elimination constructs the C–N bond, expelling the fused triazolo-isoquinoline product and regenerating the Pd(0) catalyst[4].

Mechanism Precursor 5-(2-Bromophenyl)-1H-1,2,3-triazole OxAdd Oxidative Addition Complex [Pd(II)(Ar)(Br)L_n] Precursor->OxAdd + Pd(0) Alkyne Internal Alkyne Insertion Migratory Insertion [Pd(II)(Vinyl)(Br)L_n] Alkyne->Insertion Pd0 Pd(0)L_n Catalyst Pd0->OxAdd OxAdd->Insertion Alkyne Coordination Cyclization Base-Assisted N-Coordination & Reductive Elimination Insertion->Cyclization Base (-HBr) Cyclization->Pd0 Regeneration Product Fused Heterocycle Triazolo[5,1-a]isoquinoline Cyclization->Product Annulation

Mechanistic pathway for the Pd-catalyzed annulation of 5-(2-bromophenyl)-1H-1,2,3-triazole.

Quantitative Data: Reaction Optimization

To achieve maximum conversion, the choice of catalyst, ligand, and base must be synergistically balanced. High dilution is maintained to prevent intermolecular homocoupling.

EntryCatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.0)DMF10041
2Pd(OAc)₂ (5)dppf (5)K₂CO₃ (2.0)DMF10063
3 Pd(OAc)₂ (5) XPhos (10) Cs₂CO₃ (2.0) DMF 120 94
4PdCl₂(PPh₃)₂ (5)NoneCs₂CO₃ (2.0)Toluene12055
5CuI (10)1,10-Phen (20)Cs₂CO₃ (2.0)DMF12022

Optimization Causality: Entry 3 represents the optimal conditions. The bulky, electron-rich biaryl phosphine ligand (XPhos) is critical; it accelerates both the initial oxidative addition into the C–Br bond and the sterically demanding reductive elimination step. Substituting K₂CO₃ with Cs₂CO₃ (Entry 3 vs. Entry 2) dramatically improves yields due to the enhanced solubility of cesium salts in organic solvents, which accelerates the deprotonation of the triazole intermediate.

Experimental Methodology

This protocol is designed as a self-validating system, incorporating in-process controls (IPC) to ensure reproducibility and high-fidelity product isolation.

Workflow Step1 1. Reaction Setup Inert Atmosphere (Ar) Step2 2. Reagent Addition Precursor, Alkyne, Pd, Base Step1->Step2 Step3 3. Thermal Activation 120 °C for 16 h Step2->Step3 Step4 4. Workup & Quench EtOAc / H2O Wash Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5 Step6 6. Validation NMR, HRMS Step5->Step6

Step-by-step experimental workflow for the synthesis of fused triazolo-isoquinolines.

Protocol: Synthesis of 5,6-Diphenyl-[1,2,3]triazolo[5,1-a]isoquinoline

Materials Required:

  • 5-(2-Bromophenyl)-1H-1,2,3-triazole (1.0 mmol, 224 mg)

  • Diphenylacetylene (1.2 mmol, 214 mg)

  • Palladium(II) acetate (0.05 mmol, 11.2 mg)

  • XPhos (0.10 mmol, 47.7 mg)

  • Cesium carbonate (2.0 mmol, 652 mg)

  • Anhydrous, degassed DMF (20 mL)

Step-by-Step Procedure:

  • Atmospheric Control (Crucial): In an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add the 5-(2-bromophenyl)-1H-1,2,3-triazole, diphenylacetylene, Pd(OAc)₂, XPhos, and Cs₂CO₃. Causality: Solid reagents must be added prior to vacuum cycles to prevent the physical loss of fine catalytic powders.

  • Degassing: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Rigorous exclusion of oxygen is mandatory to prevent the irreversible oxidation of the in situ generated Pd(0) active catalyst.

  • Solvent Addition: Inject anhydrous, degassed DMF (20 mL) via syringe. The resulting concentration (0.05 M) is intentionally dilute to favor intramolecular cyclization over intermolecular oligomerization.

  • Thermal Activation & IPC: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 120 °C for 16 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, R_f ~0.4) will deplete, and the solution will transition from pale yellow to a deep brown suspension. The product will appear as a highly fluorescent spot at R_f ~0.6 under 365 nm UV light.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (30 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the organic filtrate with distilled water (3 × 20 mL) and brine (20 mL) to remove the DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient: 10% to 30% EtOAc in Hexanes).

  • Analytical Validation: Confirm the structural integrity of the fused heterocycle using ¹H NMR (look for the disappearance of the characteristic triazole N-H broad singlet at ~15.0 ppm), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • Synthesis of Pyrrolotriazoloisoquinoline Frameworks by Intramolecular Cu-Mediated or Free Radical Arylation of Triazoles Source: The Journal of Organic Chemistry, ACS Publications URL:[Link][3]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles Source: Beilstein Journal of Organic Chemistry URL:[Link][1]

  • CHAPTER 3: Six-membered Heterocycle Synthesis Source: Royal Society of Chemistry (RSC) Books URL:[Link][4]

  • Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis Source: ACS Omega, ACS Publications URL:[Link][2]

Sources

Application Note: Microwave-Assisted Synthesis of 5-(2-Bromophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Scientific Rationale

1H-1,2,3-triazoles are indispensable structural motifs in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for amide bonds and tetrazoles. Specifically, 5-(2-Bromophenyl)-1H-1,2,3-triazole (which exists in rapid tautomeric equilibrium with 4-(2-Bromophenyl)-1H-1,2,3-triazole) is a highly valuable intermediate. The ortho-bromo substituent serves as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions in drug discovery pipelines.

Traditionally, synthesizing N-H free 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition of terminal alkynes and sodium azide requires prolonged thermal refluxing (often 24–48 hours). This extended heating poses severe safety risks due to the potential accumulation and volatilization of explosive hydrazoic acid (1)[1].

The Causality of Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) resolves these kinetic and safety bottlenecks. By selecting a solvent system with a high loss tangent ( tanδ ), such as a DMF/H 2​ O mixture, microwave energy is directly and instantaneously converted into heat via dipole rotation and ionic conduction (2)[2]. This localized superheating dramatically lowers the activation energy barrier of the [3+2] cycloaddition, accelerating the reaction from days to mere minutes while suppressing thermal degradation pathways to ensure high atom economy (3)[3].

Reaction Workflow & Mechanism

Workflow A 2-Bromophenylacetylene + Sodium Azide B Microwave Irradiation (120°C, 15 min, DMF/H2O) A->B Reagents mixed C [3+2] Cycloaddition Transition State B->C Dielectric heating D 5-(2-Bromophenyl)-1H-1,2,3-triazole (Tautomeric Mixture) C->D Ring closure E Aqueous Acidic Workup (pH 4-5 Quench) D->E Cooling & Quench F Pure Crystalline Product (>85% Yield) E->F Vacuum Filtration

Figure 1: Workflow and mechanism for microwave-assisted [3+2] cycloaddition.

Experimental Protocol: A Self-Validating System

Trustworthiness & Self-Validation: This protocol is engineered to be a self-validating system. By utilizing a slightly acidic aqueous quench (pH 4-5) at the end of the microwave cycle, two critical validations occur simultaneously:

  • Unreacted sodium azide is neutralized, eliminating downstream explosion hazards during isolation.

  • The product, 5-(2-Bromophenyl)-1H-1,2,3-triazole (pKa ~9.5), is forced into its neutral, highly insoluble state. A rapid, voluminous precipitation serves as an immediate visual indicator of reaction success. The absence of this precipitate instantly flags a reaction failure, preventing the accidental progression of unreacted starting materials.

Materials Required
  • 2-Bromophenylacetylene : 1.0 equiv, 1.0 mmol (181 mg)

  • Sodium azide (NaN 3​ ) : 1.2 equiv, 1.2 mmol (78 mg)

  • N,N-Dimethylformamide (DMF) : 2.0 mL

  • Deionized Water : 0.5 mL

  • 1M HCl : For quenching

Step-by-Step Methodology
  • Reaction Assembly : In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 2-bromophenylacetylene (181 mg) in 2.0 mL of DMF.

  • Azide Addition : Add sodium azide (78 mg) followed by 0.5 mL of deionized water. Expertise Note: The addition of water is causal to success; it increases the solubility of NaN 3​ and enhances the ionic conduction of the microwave dielectric heating, ensuring uniform energy distribution (4)[4].

  • Sealing and Purging : Seal the vial with a Teflon-lined crimp cap. Purge the headspace with Nitrogen for 1 minute to prevent oxidative side reactions at elevated temperatures.

  • Microwave Irradiation : Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Apply the following parameters:

    • Temperature : 120 °C

    • Time : 15 minutes

    • Power : Variable (max 200 W)

    • Cooling : Compressed air cooling to 40 °C post-reaction.

  • Quenching & Precipitation : Carefully uncap the vial inside a fume hood. Pour the reaction mixture into 15 mL of vigorously stirring ice-cold water. Slowly add 1M HCl dropwise until the pH reaches ~4-5 to drive the crystallization of the triazole.

  • Isolation : Filter the resulting pale-yellow precipitate under a vacuum. Wash the filter cake with ice-cold water (3 x 5 mL) and cold hexane (5 mL) to remove trace DMF and any unreacted alkyne.

  • Drying : Dry the solid in a vacuum oven at 50 °C for 4 hours.

Data Presentation & Yield Optimization

The table below summarizes the quantitative advantages of the microwave-assisted protocol compared to conventional thermal heating, demonstrating a clear superiority in throughput, yield, and safety profile.

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis
Temperature 100 °C (Convective Oil Bath)120 °C (Dielectric Heating)
Reaction Time 24 - 48 hours15 minutes
Yield 45 - 60%> 85%
Purity (LC-MS) ~80% (requires column chromatography)> 95% (precipitation only)
Solvent System Toluene / DMFDMF / H 2​ O (4:1)
Safety Profile High risk (prolonged azide exposure)Low risk (rapid conversion)
Troubleshooting & Analytical Characterization
  • Incomplete Conversion : If unreacted alkyne is detected via TLC (Hexane:EtOAc 3:1), verify the calibration of the microwave IR temperature sensor. DMF absorbs microwave energy strongly; a faulty sensor or uncalibrated IR reader may lead to premature power throttling, leaving the reaction cold.

  • NMR Characterization : Due to rapid tautomerization between the 4-aryl and 5-aryl forms at room temperature, NMR analysis will show a dynamic equilibrium. In DMSO- d6​ , the triazole N-H proton typically appears as a broad singlet at >14.0 ppm, and the triazole C-H proton appears sharply around 8.2–8.5 ppm.

References
  • A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction Source: ACS Publications URL:[Link][1]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods Source: PMC (PubMed Central) URL:[Link][3]

  • Microwave-assisted one-pot quick synthesis of 1-monosubstituted 1,2,3-triazoles from arylboronic acids, sodium azide and 3-butyn Source: Indian Academy of Sciences URL:[Link][4]

Sources

Application Notes and Protocols for the Scalable Synthesis of 2-Bromophenyl Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Bromophenyl Triazoles

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its exceptional stability, unique electronic properties, and ability to engage in hydrogen bonding and dipole interactions.[1] When incorporated into a 2-bromophenyl scaffold, the resulting molecules serve as highly versatile intermediates. The bromine atom acts as a synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for drug discovery and the development of advanced materials.

Achieving these syntheses on a large, industrially relevant scale, however, presents challenges in terms of cost, safety, efficiency, and regioselectivity. This guide provides a detailed overview of robust and scalable methods for producing 2-bromophenyl triazoles, focusing on the highly efficient azide-alkyne cycloaddition reactions. We will delve into the mechanistic rationale behind catalyst selection, provide step-by-step protocols for key transformations, and address critical considerations for process optimization and scale-up.

Core Synthetic Strategy: The Azide-Alkyne Cycloaddition

The foundation for modern triazole synthesis is the [3+2] cycloaddition between an azide and an alkyne. While the thermal Huisgen cycloaddition first described this transformation, it often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers, which is unsuitable for scalable and specific synthesis.[2][3] The advent of metal catalysis revolutionized this field, offering exquisite control over the reaction's outcome. The two dominant, scalable methods are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

The choice between these two catalytic systems is the most critical decision in the synthesis of a substituted triazole, as it dictates the final regiochemistry of the product.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, the quintessential "click" reaction, exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[1][3][4] The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide.[2][3] This method is renowned for its reliability, high yields, mild reaction conditions, and tolerance to a wide variety of functional groups.

  • Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts direct the cycloaddition to produce the 1,5-disubstituted 1,2,3-triazole isomer.[5][6][7] The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate.[2][6] This reaction is also highly efficient and expands the synthetic toolbox, allowing access to the complementary regioisomer.[5]

G cluster_0 Azide-Alkyne Cycloaddition Pathways Start 2-Bromophenyl Azide + Terminal Alkyne CuAAC Cu(I) Catalyst (e.g., CuSO₄/Na-Ascorbate) Start->CuAAC CuAAC RuAAC Ru(II) Catalyst (e.g., Cp*RuCl(COD)) Start->RuAAC RuAAC Product14 1-(2-Bromophenyl)-4-R-1,2,3-triazole (1,4-isomer) CuAAC->Product14 Regiospecific Product15 1-(2-Bromophenyl)-5-R-1,2,3-triazole (1,5-isomer) RuAAC->Product15 Regiospecific

Caption: Catalytic control of regioselectivity in triazole synthesis.

Application Protocol 1: Scalable Synthesis of the Key Precursor, 2-Bromophenyl Azide

A robust and high-yielding synthesis of the azide precursor is paramount for the overall efficiency of the process. The most common and scalable route proceeds from commercially available 2-bromoaniline.

Causality Behind Experimental Choices:

  • Diazotization: The reaction is initiated by converting the amine group of 2-bromoaniline into a diazonium salt using sodium nitrite under acidic conditions (HCl). This must be performed at low temperatures (0-5 °C) because diazonium salts are thermally unstable.

  • Azidation: The diazonium intermediate is then treated with sodium azide. The azide anion displaces the dinitrogen gas (N₂), a thermodynamically highly favorable process due to the formation of a stable gas, to yield the desired 2-bromophenyl azide.

  • Solvent & Workup: An aqueous medium is ideal for the diazotization step. The product, being organic, will precipitate or form a separate layer, allowing for simple extraction with a non-polar solvent like ethyl acetate or dichloromethane. This avoids the need for chromatography at this stage, a key consideration for scalability.

Step-by-Step Methodology:

  • Setup: To a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, add 2-bromoaniline (1.0 eq) and a 3M aqueous solution of hydrochloric acid (3.0 eq).

  • Cooling: Chill the reactor contents to 0-5 °C using a circulating chiller. Maintain this temperature throughout the diazotization step.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the stirred aniline suspension over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

  • Azidation: In a separate vessel, dissolve sodium azide (1.2 eq) in water. Add this azide solution dropwise to the cold diazonium salt solution. Vigorous nitrogen gas evolution will be observed. Caution: Sodium azide is highly toxic, and hydrazoic acid (formed in acidic solution) is volatile and explosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then warm to room temperature and stir for 2-3 hours.

  • Workup & Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromophenyl azide as an oil. The product is often of sufficient purity (>95%) to be used directly in the next step without chromatographic purification.

Application Protocol 2: Scalable CuAAC Synthesis of 1-(2-Bromophenyl)-4-phenyl-1,2,3-triazole

This protocol details the synthesis of the 1,4-disubstituted regioisomer using the standard, highly reliable copper(I)-catalyzed "click" reaction.

Causality Behind Experimental Choices:

  • Catalyst System: A mixture of copper(II) sulfate pentahydrate and sodium ascorbate is the most common, cost-effective, and scalable catalytic system. The sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ from the more stable and easier-to-handle Cu(II) salt.[8]

  • Solvent System: A 1:1 mixture of tert-butanol and water is frequently used.[9] This solvent system is effective at dissolving both the organic starting materials and the inorganic catalyst components, facilitating a homogenous reaction. For larger scales, other solvent systems like DMSO or DMF/water can also be effective.

  • Workup: The product often precipitates directly from the reaction mixture upon completion. This allows for isolation by simple filtration, which is a highly desirable unit operation for large-scale synthesis as it avoids costly and time-consuming extractions and chromatography.

Step-by-Step Methodology:

  • Setup: To a suitable reactor, add 2-bromophenyl azide (1.0 eq), phenylacetylene (1.05 eq), tert-butanol, and water (1:1 v/v). Stir to create a suspension.

  • Catalyst Addition: In a separate flask, prepare a fresh solution of sodium ascorbate (0.1 eq) in water and add it to the reaction mixture. In another flask, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in water and add it to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor the reaction progress by TLC or HPLC (disappearance of starting materials). Reactions are typically complete within 2-12 hours.

  • Isolation: Upon completion, a thick precipitate of the product will have formed. Add additional water to the mixture and continue stirring for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by filtration through a Buchner funnel. Wash the filter cake sequentially with water, then with a cold 1:1 mixture of ethanol/water to remove residual starting materials and catalyst.

  • Drying: Dry the purified solid under vacuum to a constant weight to yield 1-(2-bromophenyl)-4-phenyl-1,2,3-triazole as a white or off-white solid.

ParameterRecommended ConditionRationale / Notes
Catalyst Loading (CuSO₄) 1-5 mol%Lower loading is cost-effective but may require longer reaction times. 5 mol% ensures a robust and fast reaction.
Reductant (Na-Ascorbate) 5-15 mol%A slight excess relative to the copper salt ensures the maintenance of the active Cu(I) state.
Temperature Room Temp to 40 °CThe reaction is typically efficient at room temperature. Gentle heating can accelerate slow reactions but may increase byproducts.
Solvent t-BuOH/H₂O, DMSO/H₂OChoice depends on substrate solubility and downstream processing. t-BuOH/H₂O often facilitates product precipitation.
Purity (Post-Filtration) >98%Typically very high, often negating the need for further purification like recrystallization or chromatography.
Table 1: Key Reaction Parameters for Scalable CuAAC Synthesis.

Application Protocol 3: Scalable RuAAC Synthesis of 1-(2-Bromophenyl)-5-phenyl-1,2,3-triazole

This protocol provides access to the 1,5-disubstituted regioisomer, which is inaccessible via the CuAAC reaction.

Causality Behind Experimental Choices:

  • Catalyst System: Pentamethylcyclopentadienyl (Cp*) ruthenium complexes, such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂], are the most effective catalysts for this transformation.[5][6] They are highly active and provide excellent regioselectivity for the 1,5-isomer.

  • Inert Atmosphere: Unlike CuAAC, RuAAC reactions are often sensitive to atmospheric oxygen and must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.[7]

  • Solvent: Anhydrous, non-coordinating solvents are preferred. Dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene are common choices that work well for a broad range of substrates.

  • Workup: The workup typically involves solvent removal followed by a purification step. As the product is often an oil or a highly soluble solid, direct precipitation is less common than in CuAAC. Purification at scale may involve trituration with a non-polar solvent (like hexanes) to induce crystallization or a silica gel plug filtration to remove the catalyst, followed by recrystallization.

G A Charge Reactor: - 2-Bromophenyl Azide - Phenylacetylene - Anhydrous Solvent (e.g., DCE) B Inert Atmosphere (Purge with N₂ or Ar) A->B C Add Ru(II) Catalyst (e.g., Cp*RuCl(COD)) B->C D Heat to 45-60 °C C->D E Monitor Reaction (TLC / HPLC) D->E E->D No F Reaction Complete E->F Yes G Cool to RT & Concentrate (Rotary Evaporation) F->G H Purification: - Trituration with Hexanes OR - Recrystallization G->H I Isolate & Dry Product: 1-(2-Bromophenyl)-5-phenyl-1,2,3-triazole H->I

Caption: General workflow for scalable RuAAC synthesis.

Step-by-Step Methodology:

  • Setup: Charge a dry, inerted reactor with 2-bromophenyl azide (1.0 eq), phenylacetylene (1.1 eq), and anhydrous 1,2-dichloroethane (DCE).

  • Inerting: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Addition: Add the ruthenium catalyst, e.g., chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (1-2 mol%), to the reaction mixture.

  • Reaction: Heat the reaction mixture to 45-60 °C and stir. Monitor the reaction by TLC or HPLC. The reaction is typically complete in 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: To the crude residue, add a minimal amount of dichloromethane to dissolve it, then add hexanes or heptane while stirring vigorously. The product will often crystallize or precipitate. Collect the solid by filtration, wash with cold hexanes, and dry under vacuum. If the product remains an oil, purification by column chromatography may be necessary for initial small-scale work, with conditions then adapted for larger-scale flash systems or recrystallization development.

Conclusion

The scalable synthesis of 2-bromophenyl triazoles is readily achievable through well-established azide-alkyne cycloaddition chemistry. The strategic choice between copper and ruthenium catalysis provides turnkey access to either the 1,4- or 1,5-disubstituted regioisomers, respectively. For large-scale industrial applications, the CuAAC "click" reaction is often preferred due to its operational simplicity, lower catalyst cost, and the high likelihood of product isolation via precipitation, minimizing the need for chromatographic purification. However, the RuAAC reaction remains an indispensable and scalable tool for accessing the complementary 1,5-isomer, which may be critical for specific biological or material properties. By following the robust protocols and considering the scale-up principles outlined in this guide, researchers and drug development professionals can efficiently produce these valuable synthetic intermediates on a large scale.

References

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Sources

Troubleshooting & Optimization

improving yield of 5-(2-Bromophenyl)-1H-1,2,3-triazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for enhanced synthetic efficiency, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for improving the yield of 5-(2-Bromophenyl)-1H-1,2,3-triazole. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to the challenges encountered in modern heterocyclic chemistry.

The synthesis of 1,5-disubstituted 1,2,3-triazoles is a pivotal transformation in medicinal chemistry and materials science. Unlike their 1,4-disubstituted counterparts, which are readily accessible via the popular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the synthesis of the 1,5-regioisomer requires a distinct catalytic approach and a nuanced understanding of the reaction parameters. This guide is structured to address the most pressing questions and troubleshoot common experimental hurdles, ensuring your synthesis is both successful and high-yielding.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for 5-(2-Bromophenyl)-1H-1,2,3-triazole?

The most reliable and regioselective method for synthesizing 1,5-disubstituted 1,2,3-triazoles is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[1][2] This reaction joins an organic azide and a terminal alkyne to specifically form the 1,5-isomer, which is essential for obtaining the target molecule. The key starting materials are 2-bromophenylacetylene and a suitable azide source, such as trimethylsilyl azide (TMSN₃).

Q2: Why can't I use the standard Copper-Catalyzed "Click Chemistry" (CuAAC) for this synthesis?

The CuAAC reaction proceeds through a mechanism involving a copper(I) acetylide intermediate, which leads to the exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[3][4][5] Attempting to synthesize 5-(2-Bromophenyl)-1H-1,2,3-triazole using CuAAC would result in the formation of the incorrect regioisomer, 4-(2-Bromophenyl)-1H-1,2,3-triazole. The choice of catalyst (Copper vs. Ruthenium) is the primary determinant of regioselectivity in these cycloadditions.[6]

Q3: What is the general mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)?

The RuAAC reaction follows a distinct mechanistic pathway from CuAAC. It is proposed to proceed via the oxidative coupling of the azide and the alkyne with the ruthenium(II) catalyst to form a six-membered ruthenacycle intermediate.[7] In this intermediate, the first carbon-nitrogen bond is formed between the more nucleophilic internal carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. This is followed by rate-determining reductive elimination, which releases the 1,5-disubstituted triazole product and regenerates the catalyst.[1][7]

Q4: Are there any non-catalytic alternatives?

The classic Huisgen 1,3-dipolar cycloaddition can be performed under thermal conditions without a metal catalyst.[8][9] However, this method has significant drawbacks: it typically requires high temperatures and produces a mixture of both 1,4- and 1,5-disubstituted regioisomers, leading to low yields of the desired product and difficult purification.[10] Therefore, for regioselective synthesis, the RuAAC is vastly superior.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of 5-(2-Bromophenyl)-1H-1,2,3-triazole via RuAAC.

Problem 1: Consistently low or no product yield.

  • Possible Cause A: Inactive Catalyst or Improper Handling

    • Explanation: Ruthenium(II) catalysts, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], are sensitive to atmospheric oxygen, especially at elevated temperatures.[11] Exposure to air can lead to oxidation and deactivation of the catalyst.

    • Solution:

      • Use an Inert Atmosphere: The reaction should be set up and run under a dry, inert atmosphere (e.g., argon or nitrogen). This is the most critical factor for ensuring catalyst longevity and activity.[11]

      • Catalyst Choice: While several [CpRuCl] complexes are effective, [CpRuCl(COD)] is often active at lower temperatures, making it suitable for sensitive substrates.[1]

      • Storage: Store the ruthenium catalyst in a desiccator or glovebox, away from light and air.

  • Possible Cause B: Poor Quality or Impure Reagents

    • Explanation: The purity of the starting materials, 2-bromophenylacetylene and the azide source (e.g., TMSN₃), is crucial. Impurities can interfere with the catalytic cycle. 2-bromophenylacetylene can be prone to polymerization or oxidation over time.

    • Solution:

      • Purify the Alkyne: If the 2-bromophenylacetylene is old or appears discolored, purify it by passing it through a short plug of silica gel or by distillation under reduced pressure.

      • Verify Azide Purity: Use a freshly opened bottle of TMSN₃ or purify it by distillation if necessary. Always handle with extreme caution due to its toxicity and potential to form explosive hydrazoic acid in the presence of moisture.

  • Possible Cause C: Suboptimal Reaction Conditions

    • Explanation: The efficiency of the RuAAC reaction is dependent on solvent, temperature, and concentration.

    • Solution:

      • Solvent Choice: Non-protic solvents are required. Toluene, benzene, or THF are commonly used and generally give good results.[12]

      • Temperature Optimization: While some RuAAC reactions proceed at room temperature, others require gentle heating (e.g., 60-80 °C) to achieve a reasonable rate.[12] Run small-scale trials to determine the optimal temperature for your specific setup.

      • Concentration: Ensure the reaction is not too dilute. A concentration of 0.1 M to 0.5 M with respect to the limiting reagent is a good starting point.

Problem 2: Formation of a mixture of regioisomers.

  • Explanation: While RuAAC is highly regioselective for the 1,5-isomer, trace amounts of the 1,4-isomer can form if the reaction temperature is too high, promoting the non-catalyzed thermal cycloaddition pathway.

  • Solution:

    • Lower the Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. If you are refluxing, try reducing the temperature to 60-80 °C.

    • Confirm Catalyst Identity: Ensure that no copper contamination is present in the reaction vessel, as this would catalyze the formation of the 1,4-isomer.

Problem 3: Difficulty with product purification.

  • Possible Cause A: Residual Ruthenium Catalyst in the Product

    • Explanation: The dark brown ruthenium complexes can co-elute with the product during silica gel chromatography, leading to a discolored final product and inaccurate yield calculations.

    • Solution:

      • Pre-adsorption: After the reaction is complete, cool the mixture, add silica gel directly to the flask, and remove the solvent by rotary evaporation. This pre-adsorbs the product and catalyst onto the silica.[11]

      • Column Chromatography: Load the dried silica onto a column and flush first with a non-polar solvent (e.g., hexanes) to remove non-polar impurities, then elute the product with a more polar solvent system (e.g., ethyl acetate/hexanes).

      • Trituration: After chromatography, dissolving the crude product in a minimal amount of a good solvent (like dichloromethane) and then adding a large volume of a poor solvent (like hexanes) can help precipitate the pure triazole, leaving colored impurities in the solution. Triturating the solid product with hexanes is also an effective method.[11]

  • Possible Cause B: Unreacted 2-bromophenylacetylene

    • Explanation: 2-bromophenylacetylene can be difficult to separate from the product due to similar polarities.

    • Solution:

      • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the azide to ensure the complete consumption of the alkyne.

      • TLC Monitoring: Carefully monitor the reaction by TLC to ensure the alkyne spot has disappeared before workup.

Data Summary & Recommended Protocol

Table 1: Typical Reaction Parameters for RuAAC Synthesis
ParameterRecommended ConditionRationale
Catalyst [CpRuCl(COD)] or [CpRuCl(PPh₃)₂]Proven to be highly effective and regioselective for 1,5-disubstitution.[1][7]
Catalyst Loading 1-5 mol%Sufficient for efficient catalysis while minimizing cost and purification challenges.
Alkyne 2-bromophenylacetylene (1.0 equiv)The limiting reagent in the reaction.[13]
Azide Trimethylsilyl azide (1.2 equiv)A slight excess ensures full conversion of the alkyne.
Solvent Toluene or THF (Anhydrous)Non-protic solvents that are compatible with the RuAAC mechanism.[12]
Temperature Room Temp to 80 °CReaction should be optimized; start at RT and gently heat if the rate is slow.[7]
Atmosphere Argon or NitrogenCrucial for preventing catalyst deactivation.[11]
Typical Yield >85%High yields are achievable with optimized conditions and pure reagents.
Experimental Workflow Diagram

G cluster_prep 1. Reagent & Glassware Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Cycloaddition cluster_workup 4. Workup & Purification cluster_analysis 5. Analysis reagents Purify 2-bromophenylacetylene (if necessary) glassware Oven-dry all glassware setup Assemble glassware under positive Argon/N₂ pressure glassware->setup add_reagents Add solvent, catalyst, 2-bromophenylacetylene, and TMSN₃ via syringe setup->add_reagents run_rxn Stir at optimal temperature (RT to 80 °C) add_reagents->run_rxn monitor Monitor progress by TLC until alkyne is consumed run_rxn->monitor quench Cool to RT, add silica gel, and concentrate in vacuo monitor->quench purify Purify by column chromatography (Hexanes/EtOAc gradient) quench->purify triturate Triturate/recrystallize solid to remove final impurities purify->triturate analysis Characterize pure product (NMR, MS, m.p.) triturate->analysis

Caption: Experimental workflow for RuAAC synthesis.

Step-by-Step Protocol
  • Preparation: Add oven-dried glassware (round-bottom flask, condenser) to a Schlenk line and purge with argon for 15 minutes.

  • Reagent Addition: To the flask, add [Cp*RuCl(COD)] (0.02 equiv). Add anhydrous toluene (to achieve 0.2 M concentration) via syringe. Add 2-bromophenylacetylene (1.0 equiv) followed by trimethylsilyl azide (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C. Monitor the reaction's progress using TLC (staining with potassium permanganate can help visualize the alkyne).

  • Workup: Once the 2-bromophenylacetylene is consumed, cool the reaction mixture to room temperature. Add silica gel (approx. 2-3 times the mass of the crude material) to the flask.

  • Isolation: Remove the solvent under reduced pressure. The dry, coated silica can be directly loaded onto a chromatography column.

  • Purification: Elute with a gradient of ethyl acetate in hexanes. Combine the fractions containing the product and remove the solvent to yield 5-(2-Bromophenyl)-1H-1,2,3-triazole. Further purification can be achieved by recrystallization if needed.

References

  • Vertex AI Search. (2023, July 30). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides.
  • Vertex AI Search. (2024, January 15). An Overview of Synthetic Approaches towards 1,2,3-Triazoles.
  • Organic Chemistry Portal. (2016). Copper(I)-Catalyzed Three-Component Click/Alkynylation: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles. Available from: [Link]

  • PMC. (n.d.). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters.
  • MDPI. (2024, May 6). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Available from: [Link]

  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). 1,2,3-Triazole. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available from: [Link]

  • SciSpace. (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
  • PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • Taylor & Francis. (2015, January 29). Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles by Reusable AlCl3 Immobilized on γ-Al2O3. Available from: [Link]

  • PubMed. (2012, November 15). Synthesis of 5-halogenated 1,2,3-triazoles under stoichiometric Cu(I)-mediated azide-alkyne cycloaddition (CuAAC or 'Click Chemistry'). Available from: [Link]

  • Organic Chemistry Portal. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Available from: [Link]

  • Chemical Communications (RSC Publishing). (2003, August 22). Regioselective synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions in water. Available from: [Link]

  • Chalmers Research. (2026, February 26). Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC). Available from: [Link]

  • ACS Publications. (2021, July 27). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. Available from: [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • PMC. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
  • ACS Publications. (n.d.). Synthesis of 5-Substituted 1-Hydroxy-1,2,3-triazoles through Directed Lithiation of 1-(Benzyloxy). Available from: [Link]

  • ACS Publications. (n.d.). Bromination of .alpha.-substituted alkylbenzenes: synthesis of (p-bromophenyl)acetylene.
  • ACS Publications. (2016, November 18). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Available from: [Link]

  • PMC. (n.d.).
  • IJCPS. (n.d.). Ruthenium catalyzed azide-alkyne cycloaddition: A review.
  • Beilstein Journals. (2015, December 11). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Available from: [Link]

  • Jetir.Org. (n.d.).
  • PMC. (n.d.).
  • PMC. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • MDPI. (2025, October 22). Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-bromo-2-phenylacetylene. Available from: [Link]

  • PMC. (2024, May 6). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
  • PMC. (n.d.).
  • PMC. (2021, May 10). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties.

Sources

purification of 5-(2-Bromophenyl)-1H-1,2,3-triazole by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 5-(2-Bromophenyl)-1H-1,2,3-triazole Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Scientists

Welcome to the Technical Support Center. The purification of 1,2,3-triazoles via normal-phase silica gel chromatography is notoriously challenging. This guide synthesizes field-proven methodologies with the physicochemical causality behind them to help you achieve high-purity isolation of 5-(2-Bromophenyl)-1H-1,2,3-triazole.

Physicochemical Context: Why is this Compound Difficult to Purify?

To purify a molecule effectively, one must understand its electronic and structural behavior. 5-(2-Bromophenyl)-1H-1,2,3-triazole presents a unique set of chromatographic challenges:

  • Hydrogen Bonding & Peak Tailing: The 1H-1,2,3-triazole core possesses a strong dipole moment (~5.2–5.6 Debye) and acts as both a hydrogen bond donor (via N1-H) and a hydrogen bond acceptor (via N2 and N3) [1]. On normal-phase silica gel, these nitrogen atoms interact strongly with acidic silanol (Si-OH) groups, leading to non-linear adsorption isotherms. This manifests as severe peak tailing, streaking, and irreversible retention.

  • Tautomerism: The compound exists in a dynamic equilibrium between its 1H and 2H tautomeric forms [2]. On highly active silica, this equilibrium can occasionally lead to peak broadening or the appearance of pseudo-isomeric spots on a TLC plate.

  • Mixed Solubility: The bulky, lipophilic 2-bromophenyl group contrasts sharply with the highly polar triazole core. This amphiphilic nature can cause the compound to "oil out" during loading or crystallize unpredictably within the column bed if the solvent composition shifts too rapidly.

Diagnostic Purification Logic

Before packing a column, utilize the following decision matrix to optimize your mobile phase based on TLC behavior.

G Start Crude 5-(2-Bromophenyl)- 1H-1,2,3-triazole TLC TLC Analysis on Silica Start->TLC Tailing Severe Tailing Observed? TLC->Tailing Modifier Add 1-2% MeOH or 0.1% AcOH to Eluent Tailing->Modifier Yes Resolution Good Resolution from Starting Materials? Tailing->Resolution No Modifier->TLC Re-test DCM Use DCM/MeOH Gradient (99:1 to 95:5) Resolution->DCM No (Co-elution) HexEtOAc Use Hexane/EtOAc Gradient (80:20 to 50:50) Resolution->HexEtOAc Yes Column Run Flash Chromatography DCM->Column HexEtOAc->Column Pure Pure Triazole Product Column->Pure

Workflow for optimizing the chromatographic purification of 1,2,3-triazoles.

Standard Operating Procedure (SOP): Column Chromatography

This self-validating protocol is designed to mitigate tailing and ensure maximum recovery.

Step 1: Mobile Phase & Stationary Phase Preparation

  • Select high-purity silica gel (230–400 mesh).

  • Prepare the initial mobile phase: 100% Hexane containing 0.1% Acetic Acid (AcOH).

    • Causality: The trace acetic acid protonates the highly acidic silanol sites on the silica surface, neutralizing their ion-exchange capacity and preventing the basic triazole nitrogens from binding irreversibly [3].

Step 2: Dry Loading the Sample

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel to the flask (approximately 3 times the mass of your crude material).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is achieved.

    • Causality: Liquid loading a compound with mixed solubility often causes it to precipitate at the column head when it contacts the non-polar hexane eluent. Dry loading ensures an even, pre-adsorbed distribution, eliminating band distortion.

Step 3: Elution Strategy

  • Wash Phase: Elute with 2 Column Volumes (CV) of 100% Hexane. This completely removes unreacted, highly non-polar starting materials (e.g., 2-bromophenylacetylene).

  • Gradient Phase: Apply a step gradient of Hexane / Ethyl Acetate (90:10 → 80:20 → 70:30). Ensure that your Ethyl Acetate contains 1% Methanol as a polar modifier.

    • Causality: Methanol acts as a strong hydrogen bond donor/acceptor, competitively binding to the silica surface and displacing the triazole, which forces the compound to elute as a sharp, tight band.

Step 4: Fraction Analysis & Isolation

  • Spot fractions on a TLC plate. The 2-bromophenyl group is highly UV-active; visualize under a 254 nm UV lamp.

  • Pool the pure fractions and concentrate under reduced pressure. Co-evaporate with 5 mL of toluene to azeotropically remove any residual acetic acid or methanol, then dry under high vacuum.

Quantitative Data Summary

The following table demonstrates the empirical effect of mobile phase modifiers on the retention factor ( Rf​ ) and peak shape of 5-(2-Bromophenyl)-1H-1,2,3-triazole on standard TLC silica plates.

Eluent SystemModifier Added Rf​ ValueChromatographic Behavior
Hexane / EtOAc (70:30)None0.20 – 0.35Severe streaking; poor recovery mass.
Hexane / EtOAc (70:30)1% MeOH 0.38Sharp spot; excellent resolution.
DCM / MeOH (95:5)None0.40Moderate tailing; slight band broadening.
DCM / MeOH (95:5)0.1% AcOH 0.45Sharp spot; quantitative recovery.

Troubleshooting Guides & FAQs

Q1: My triazole is streaking down the entire TLC plate, making it impossible to calculate an accurate Rf​ . How do I fix this? A1: This is the most common issue with 1H-1,2,3-triazoles. The free N-H acts as a hydrogen bond donor, while the N2/N3 atoms act as acceptors, leading to strong interactions with the silica gel [1]. Solution: Incorporate a polar modifier. Adding 1–2% Methanol or 0.1% Acetic acid to your Hexane/EtOAc mixture will competitively hydrogen-bond with the silanols, sharpening the band and preventing streaking [3].

Q2: I observe two closely eluting spots on my TLC plate, but my LC-MS and NMR only show the mass/signals for 5-(2-Bromophenyl)-1H-1,2,3-triazole. What is happening? A2: You are likely observing the chromatographic separation of tautomers. 1,2,3-triazoles exist in a dynamic equilibrium between the 1H and 2H tautomeric forms [2]. On highly active silica gel, or at lower ambient temperatures, the interconversion rate can be slow enough relative to the chromatographic timescale that the tautomers partially resolve. Solution: Do not discard either fraction. Pool them and confirm purity via 1 H-NMR. Using a slightly more polar solvent system often coalesces these spots into a single band.

Q3: My product is co-eluting with the starting material, 2-bromophenylacetylene. How can I improve resolution? A3: 2-Bromophenylacetylene is highly lipophilic and non-polar, whereas the triazole is polar. If they are co-eluting, your initial gradient is too steep. Solution: Start your column with 100% Hexane for at least 2–3 column volumes to completely wash out the unreacted alkyne. Only after the alkyne has eluted should you introduce Ethyl Acetate to elute the triazole.

Q4: After concentrating my pure fractions, the product "oils out" instead of forming a solid. Is it impure? A4: Not necessarily. While 5-(2-Bromophenyl)-1H-1,2,3-triazole is a solid at room temperature, triazoles frequently trap residual solvents (like EtOAc or DCM) in their crystal lattice, depressing the melting point and causing them to oil out. Solution: Dissolve the oil in a minimal amount of hot diethyl ether, then add hexane dropwise until slightly turbid. Cool slowly to induce crystallization. Alternatively, subject the oil to high vacuum for 24 hours to pull off the trapped solvent lattice.

References

  • Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?ResearchGate.
  • 1,2,3-Triazole.Wikipedia.
  • Technical Support Center: Purification of 1-(6-Bromohexyl)-1,2,4-triazole.Benchchem.

minimizing side reactions in 5-(2-Bromophenyl)-1H-1,2,3-triazole cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(2-Bromophenyl)-1H-1,2,3-triazole Synthesis

Welcome to the technical support center for the synthesis of 5-(2-Bromophenyl)-1H-1,2,3-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the 1,3-dipolar cycloaddition reaction to construct this important heterocyclic scaffold. As specialists in synthetic chemistry, we understand the nuances that can lead to challenging side reactions, low yields, and purification difficulties.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-proven experience. Our goal is to empower you to diagnose issues, minimize side-product formation, and achieve high-purity target compound with confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the cyclization of 2-bromophenylacetylene with an organic azide, typically via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Q1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted 2-bromophenylacetylene. What is the likely cause?

A1: Low yield with unreacted alkyne is a classic symptom of catalyst deactivation or inhibition. The catalytically active species in CuAAC is Cu(I).[1] Its deactivation is the most common reason for stalled reactions.

Possible Causes & Solutions:

  • Oxidation of Cu(I) to Cu(II): The Cu(I) catalyst is highly sensitive to oxygen.[2] Atmospheric oxygen can oxidize it to the inactive Cu(II) state, which also promotes the unwanted homocoupling of the alkyne (Glaser coupling).

    • Solution: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use deoxygenated solvents by sparging with an inert gas for 15-30 minutes prior to use.

  • Insufficient Reducing Agent: Sodium ascorbate is typically used to reduce the Cu(II) precursor (e.g., CuSO₄) to Cu(I) and to scavenge any oxygen that enters the system.[1]

    • Solution: Increase the stoichiometry of sodium ascorbate. A 5-10 fold excess relative to the copper catalyst is often effective. However, be aware that a very large excess can sometimes lead to other byproducts.[1]

  • Catalyst Inhibition: Excess alkyne can, in some cases, inhibit the catalyst.[2] While less common, certain functional groups on your azide or impurities in the starting materials can also chelate the copper, rendering it inactive.

    • Solution: Check the purity of your starting materials (2-bromophenylacetylene and the organic azide). If you suspect inhibition, consider adding the alkyne slowly over a period of time rather than all at once.

  • Inadequate Ligand Support: A suitable ligand is critical for stabilizing the Cu(I) catalyst, preventing its oxidation and aggregation, and accelerating the reaction.[3][4]

    • Solution: If performing the reaction ligandless, consider adding a ligand. Tris(triazolylmethyl)amine (TBTA) and its derivatives are highly effective.[5] A ligand-to-copper ratio of 1:1 to 5:1 is a good starting point.[6]

Q2: I've isolated my product, but NMR analysis shows a significant impurity with a similar structure. I suspect it's the 1,5-regioisomer. How can I prevent this?

A2: The formation of the 1,5-regioisomer is a hallmark of a non-catalyzed or improperly catalyzed cycloaddition. The fundamental strength of the CuAAC reaction is its exceptional regioselectivity for the 1,4-disubstituted product.[5]

Root Cause Analysis:

  • The thermal, uncatalyzed Huisgen cycloaddition produces a mixture of 1,4- and 1,5-regioisomers because the reaction proceeds through a concerted pericyclic mechanism where both orientations are possible.[7][8]

  • The copper-catalyzed reaction proceeds through a stepwise mechanism involving a copper-acetylide intermediate, which directs the azide to add in a way that exclusively forms the 1,4-isomer.[5]

Solutions:

  • Ensure Effective Copper(I) Catalysis: If you are observing the 1,5-isomer, your copper catalyst is not effectively mediating the reaction. This brings you back to the troubleshooting points in Q1. Ensure you have active Cu(I) present throughout the reaction.

  • Avoid High Temperatures: If your reaction is running very slowly and you are tempted to heat it significantly (e.g., >80-100 °C), you may be initiating the background thermal reaction. It is better to optimize the catalyst system (copper source, ligand, solvent) to achieve a reasonable rate at a lower temperature (Room Temperature to 60 °C).

  • Consider an Alternative Catalyst for the 1,5-Isomer: If the 1,5-isomer is actually the desired product, the catalyst of choice is typically a Ruthenium complex, such as Cp*RuCl(PPh₃)₂.[5][9]

Q3: My mass spectrometry results show a peak corresponding to the debrominated product, 5-phenyl-1H-1,2,3-triazole. How can I avoid losing the bromine substituent?

A3: The C-Br bond on the phenyl ring is generally stable under CuAAC conditions, but its loss suggests a reductive or competing catalytic process.

Possible Causes & Solutions:

  • Palladium Contamination: The most likely culprit for dehalogenation is trace palladium contamination from a previous synthetic step (e.g., a Sonogashira or Heck coupling used to prepare the 2-bromophenylacetylene). Palladium is highly efficient at catalyzing dehalogenation under reductive conditions.

    • Solution: Purify your 2-bromophenylacetylene starting material meticulously, using a method known to remove trace metals, such as treatment with a metal scavenger or careful column chromatography.

  • Excessive Reducing Conditions: While sodium ascorbate is necessary, extremely high concentrations or the use of stronger reducing agents in combination with the copper catalyst could potentially lead to a slow reduction of the aryl bromide.

    • Solution: Use the minimum effective amount of sodium ascorbate. Avoid unnecessarily harsh conditions.

  • Side Reactions with Certain Bases/Additives: If you are using additional bases or additives, they may be facilitating a side reaction. For example, some strong, non-coordinating bases at elevated temperatures could promote elimination or other pathways.

    • Solution: Stick to a standard, well-vetted CuAAC protocol. The reaction typically does not require a base other than the slight basicity of the ascorbate salt or certain ligands.

Q4: My reaction mixture turns into a thick slurry and I'm seeing a new, non-polar spot on TLC. What is happening?

A4: This strongly indicates the formation of a symmetrical diyne via alkyne homocoupling (Glaser coupling). This is a very common side reaction in CuAAC.

Mechanism & Prevention:

The Glaser coupling is an oxidative dimerization of terminal alkynes, catalyzed by Cu(II). If your Cu(I) catalyst is oxidized by atmospheric oxygen, the resulting Cu(II) will promote this unwanted side reaction. The product, 1,4-bis(2-bromophenyl)buta-1,3-diyne, is often poorly soluble and can cause the reaction to precipitate.

Solutions:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. Use an inert atmosphere and deoxygenated solvents as described in A1.

  • Maintain a Reductive Environment: Ensure a sufficient concentration of sodium ascorbate is present to scavenge oxygen and keep the copper in the +1 oxidation state.

  • Use a Chelating Ligand: Ligands like TBTA not only accelerate the desired reaction but also protect the copper center from oxidation, thereby suppressing Glaser coupling.[10]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

TroubleshootingWorkflow problem problem observation observation cause cause solution solution start Problem: Low Yield or Complex Mixture obs1 Observation? start->obs1 Analyze Crude Mixture (TLC, LC-MS, NMR) obs_alkyne obs_alkyne obs1->obs_alkyne Unreacted Alkyne obs_isomer obs_isomer obs1->obs_isomer 1,5-Isomer Present obs_debr obs_debr obs1->obs_debr Debrominated Product obs_glaser obs_glaser obs1->obs_glaser Diyne Homocoupling (Glaser Product) cause_catalyst Catalyst Deactivation (Cu(I) -> Cu(II)) obs_alkyne->cause_catalyst Likely Cause sol_catalyst 1. Deoxygenate Solvents 2. Use Inert Atmosphere 3. Add/Optimize Ligand 4. Increase Ascorbate cause_catalyst->sol_catalyst Solution cause_thermal Ineffective Catalysis / Thermal Reaction obs_isomer->cause_thermal Likely Cause sol_isomer 1. Optimize Catalyst System (See Above) 2. Avoid High Temperatures cause_thermal->sol_isomer Solution cause_pd Trace Palladium Contamination in Starting Material obs_debr->cause_pd Likely Cause sol_debr Purify 2-bromophenylacetylene (Metal Scavenger / Chromatography) cause_pd->sol_debr Solution cause_o2 Oxygen Exposure (Cu(I) -> Cu(II)) obs_glaser->cause_o2 Likely Cause sol_glaser 1. Rigorous Deoxygenation 2. Ensure Sufficient Ascorbate 3. Use a Chelating Ligand cause_o2->sol_glaser Solution

Caption: A decision tree for troubleshooting common side reactions.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction? A: A variety of solvents can be used, often in combination with water. Common systems include t-BuOH/H₂O, DMF/H₂O, and DMSO/H₂O.[11] The choice depends on the solubility of your specific azide. A mixture that fully dissolves all components is ideal.

Q: Can I use a Cu(I) salt like CuI directly instead of generating it in situ? A: Yes, CuI can be used directly.[12] This can sometimes give more consistent results as it removes the variable of the in situ reduction. However, CuI is still oxygen-sensitive, and the use of a reducing agent like sodium ascorbate is still recommended to prevent oxidation during the reaction.

Q: Is a ligand absolutely necessary? A: While the reaction can sometimes proceed without a ligand, its use is highly recommended.[4] Ligands accelerate the reaction by orders of magnitude, protect the catalyst from oxidation, and improve the overall reliability and yield of the process.[3][10] For challenging or precious substrates, a ligand is essential.

Q: How do I purify the final 5-(2-Bromophenyl)-1H-1,2,3-triazole? A: The primary methods are column chromatography on silica gel and recrystallization.[13][14]

  • Column Chromatography: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective for separating the product from non-polar impurities like the Glaser byproduct and unreacted alkyne.[15]

  • Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) is an excellent way to achieve high purity.

Optimized Reaction Protocol

This protocol is a robust starting point for the synthesis of 5-(2-Bromophenyl)-1H-1,2,3-triazole derivatives.

Materials:

  • 2-Bromophenylacetylene (1.0 equiv)

  • Organic Azide (1.0-1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand (1-5 mol%)

  • Solvent: tert-Butanol (t-BuOH) and Deionized Water (degassed)

Procedure:

  • Solvent Degassing: Take a 1:1 mixture of t-BuOH and water and sparge with argon or nitrogen gas for 20-30 minutes.

  • Reactant Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromophenylacetylene (1.0 equiv) and the organic azide (1.05 equiv).

  • Solvent Addition: Add the degassed t-BuOH/water solvent mixture to dissolve the reactants.

  • Catalyst Premix: In a separate vial, dissolve CuSO₄·5H₂O (e.g., 0.02 equiv) and TBTA (e.g., 0.02 equiv) in a small amount of the degassed solvent.

  • Reaction Initiation: Add the catalyst solution to the main reaction flask. Follow this with the addition of a freshly prepared aqueous solution of sodium ascorbate (e.g., 0.10 equiv).

  • Reaction Monitoring: Seal the flask under an inert atmosphere and stir vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed (typically 2-24 hours).

  • Work-up: Once complete, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization to yield the pure 5-(2-Bromophenyl)-1H-1,2,3-triazole.

Reaction Mechanism Overview

The following diagram illustrates the widely accepted catalytic cycle for the CuAAC reaction, highlighting the key intermediates and the role of the copper catalyst.

Caption: Simplified catalytic cycle for the CuAAC reaction.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

  • Gao, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1018632. [Link]

  • Wikipedia contributors. (2024). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879–9883. [Link]

  • Jalani, H. B., Karagöz, A. Ç., & Tsogoeva, S. B. (2021). Synthesis of Substituted 1,2,3-Triazoles via Metal-Free Click Cycloaddition Reactions and Alternative Cyclization Methods. ChemistryOpen, 10(10), 996-1017. [Link]

  • He, X. (2016). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. ProQuest Dissertations Publishing. [Link]

  • Wang, W., Wei, F., Ma, Y., Tung, C.-H., & Xu, Z. (2016). Copper(I)-Catalyzed Three-Component Click/Alkynylation: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles. Organic Chemistry Portal. [Link]

  • He, X., et al. (2017). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 7(21), 5006-5017. [Link]

  • Wang, Z., et al. (2023). Recent advances in azide-free 1,2,3-triazole construction from diverse nitrogen sources. Organic & Biomolecular Chemistry, 21(34), 6825-6842. [Link]

  • Dias, H. V. R. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Current Organic Synthesis, 8(4), 492-509. [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]

  • Huisgen, R. (1963). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • Presolski, S. I., Hong, V., Cho, S.-H., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide−Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(41), 14570-14576. [Link]

  • Ben Tama, A., et al. (2016). Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). ResearchGate. [Link]

  • Vitale, P., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(1), 113. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Vitale, P., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 10(5), 487. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1140-1150. [Link]

  • Martínez, A., et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 25(22), 5348. [Link]

  • Kumpf, R. J., & Yli-Kauhaluoma, J. (2003). Solid-Phase Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition. Journal of Combinatorial Chemistry, 5(5), 541-545. [Link]

  • Barsoum, D. N., et al. (2014). ChemInform Abstract: Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes: Ligand Acceleration Effect, Substrate Scope, and Mechanistic Insights. ResearchGate. [Link]

  • Barsoum, D. N., et al. (2013). Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes. Synthesis, 45(17), 2372-2386. [Link]

  • Shang, M., et al. (2020). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 25(19), 4563. [Link]

  • El Khadem, H., & El-Shafei, Z. M. (1963). IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Journal of the Chemical Society, 74, 113-115. [Link]

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Futatsugi, K., et al. (2015). Supplementary Material Optimization of triazole-based TGR5 agonists towards orally available agents. The Royal Society of Chemistry. [Link]

  • Iurani, A., et al. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2021(2), M1229. [Link]

  • Moghadam, M. T., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(14), 5406. [Link]

Sources

Technical Support Center: Resolution and Validation of Bromophenyl Triazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter regioselectivity issues during azide-alkyne cycloadditions. When synthesizing bromophenyl triazoles—critical pharmacophores in medicinal chemistry—thermal conditions or catalyst failures can result in a stubborn mixture of 1,4- and 1,5-regioisomers.

This guide provides a definitive, causality-driven framework for separating these isomers chromatographically and validating their structures using a self-correcting NMR methodology.

Diagnostic Workflow

G A Crude Triazole Mixture (1,4 & 1,5 Bromophenyl Isomers) B 1H NMR Screening (Assess Isomer Ratio) A->B Step 1 C Normal Phase Chromatography (Silica Gel, Hexane/EtOAc) B->C Prep Scale (>100mg) D RP-HPLC (C18, MeCN/H2O + 0.1% TFA) B->D Analytical (<100mg) E Fraction 1: 1,5-Isomer (Sterically Shielded, Faster Eluting) C->E High Rf F Fraction 2: 1,4-Isomer (Linear/Polar, Slower Eluting) C->F Low Rf D->E D->F G 2D NOESY & 13C NMR (Self-Validating Assignment) E->G Validate F->G Validate

Workflow for the separation and NMR validation of 1,4- and 1,5-bromophenyl triazole regioisomers.

FAQ & Troubleshooting Guide

Q1: Why did my cycloaddition yield a mixture of 1,4- and 1,5-bromophenyl triazoles instead of a single regioisomer? A1: Regioisomeric mixtures are the hallmark of an uncontrolled 1,3-dipolar cycloaddition (the classic Huisgen thermal cycloaddition). Without a transition metal catalyst, the activation energies for forming the 1,4- and 1,5-isomers are nearly identical, yielding approximately a 1:1 mixture. To achieve strict regiocontrol, you must leverage specific catalytic pathways. The Copper-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields the 1,4-isomer via a dinuclear copper intermediate . Conversely, Ruthenium-catalyzed cycloaddition (RuAAC) directs the formation of the 1,5-isomer by activating the alkyne via π -interactions, leading to a specific ruthenacycle intermediate . If your CuAAC reaction yielded a mixture, the primary causality is usually catalyst poisoning, insufficient Cu(I) generation (e.g., degraded sodium ascorbate), or excessive heating that allowed the thermal background reaction to outcompete the catalytic cycle.

Q2: How do the 1,4 and 1,5 isomers differ in chromatographic behavior, and what is the best separation strategy? A2: The separation of these regioisomers relies on their distinct spatial geometries and resulting dipole moments. The 1,4-disubstituted isomer adopts a linear, extended conformation, exposing the triazole nitrogens. This creates a larger effective dipole moment, allowing for strong hydrogen bonding and dipole-dipole interactions with the silanol groups of normal-phase silica gel. In contrast, the 1,5-isomer features substituents in close spatial proximity, which sterically shields the triazole core and reduces its interaction with the stationary phase. Consequently, on normal-phase silica chromatography, the 1,5-isomer consistently elutes faster (higher Rf​ ) than the 1,4-isomer .

Q3: How can I definitively assign the isolated fractions as 1,4- or 1,5-regioisomers using NMR? A3: Structural assignment must never rely on a single data point. We utilize a self-validating system combining 1D 13 C NMR and 2D NOESY NMR.

  • 13 C NMR Chemical Shifts: The most diagnostic nucleus is the triazole C-H carbon. In the 1,4-isomer, this carbon (C5) is highly shielded and typically resonates near ~120 ppm. In the 1,5-isomer, this carbon (C4) is significantly deshielded by the adjacent nitrogen, appearing near ~133 ppm .

  • 2D NOESY (The Ultimate Validator): Because the 1,5-isomer forces the bromophenyl group and the N1-substituent into close spatial proximity, a 2D NOESY experiment will reveal a strong Nuclear Overhauser Effect (NOE) cross-peak between the bromophenyl ortho-protons and the N1-substituent protons. The 1,4-isomer physically cannot produce this cross-peak due to the distance across the triazole ring.

Quantitative Data Summaries

Table 1: Typical Chromatographic Metrics for Bromophenyl Triazoles

IsomerConformationDipole MomentSilica Gel AffinityTypical Rf​ (7:3 Hex/EtOAc)RP-HPLC Elution Order
1,5-Bromophenyl Triazole Sterically crowdedLowerWeak~0.55Slower (More lipophilic)
1,4-Bromophenyl Triazole Linear, extendedHigherStrong~0.35Faster (More polar)

Note: RP-HPLC elution order can occasionally flip depending on the exact nature of the non-bromophenyl substituent, but on normal phase silica, the 1,5-isomer is almost universally the faster eluting species.

Table 2: Diagnostic NMR Chemical Shifts for Regioisomer Assignment

Isomer 1 H NMR (Triazole C-H) 13 C NMR (Triazole C-H)Key 2D NOESY Correlation
1,4-Disubstituted ~7.8 - 8.0 ppm (Shielded)~120 ppm (C5)Triazole C5-H N1-substituent
1,5-Disubstituted ~8.0 - 8.2 ppm (Deshielded)~133 ppm (C4)Bromophenyl ortho-H N1-substituent
Step-by-Step Methodologies
Protocol 1: Chromatographic Separation of Regioisomers

Use this protocol for preparative scale separation (>100 mg) of crude reaction mixtures.

  • TLC Profiling: Spot the crude mixture on a silica gel 60 F 254​ TLC plate. Develop using a gradient of Hexane/Ethyl Acetate (start at 8:2). The 1,5-isomer will appear as the upper spot (higher Rf​ ) due to the steric shielding of the triazole core preventing strong silanol interactions.

  • Sample Loading (Critical Step): Because the ΔRf​ between 1,4 and 1,5 isomers can be narrow ( ≤0.15 ), avoid liquid loading which causes band broadening. Dissolve the crude mixture in a minimum amount of dichloromethane (DCM), add 2 mass equivalents of Celite 545, and evaporate to dryness. Dry-load this fine powder directly onto the flat head of the packed silica column.

  • Column Elution: Utilize a shallow step-gradient. Begin with 5% EtOAc in Hexanes to elute non-polar impurities (e.g., unreacted alkyne). Gradually increase to 15-20% EtOAc to elute the 1,5-isomer. Finally, increase to 30-40% EtOAc to flush the more polar 1,4-isomer.

  • Fraction Collection: Monitor fractions via UV absorbance (254 nm), as the bromophenyl group is highly chromophoric. Pool fractions based on TLC purity and concentrate under reduced pressure.

Protocol 2: Self-Validating NMR Assignment System

Use this protocol to definitively assign the regiochemistry of your purified fractions. The protocol is designed so that Step 2 and Step 3 must logically agree, creating a self-validating loop.

  • Sample Preparation: Dissolve 10-15 mg of the purified fraction in 0.6 mL of CDCl 3​ or DMSO- d6​ . Ensure the solvent is anhydrous to prevent water peak interference near the aromatic region.

  • 1D 13 C NMR Acquisition: Acquire a standard 13 C decoupled spectrum.

    • Causality Check: Isolate the signal for the triazole C-H. If the peak is at ~120 ppm, you have the 1,4-isomer. If the peak is shifted downfield to ~133 ppm, you have the 1,5-isomer.

  • 2D NOESY Acquisition (The Validation): Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

    • Causality Check: Inspect the cross-peaks corresponding to the bromophenyl ortho-protons. If a strong cross-peak exists between these protons and the protons of the N1-substituent, spatial proximity is confirmed, validating the 1,5-isomer structure. The absolute absence of this specific cross-peak, coupled with a visible NOE between the triazole C5-H and the N1-substituent, validates the 1,4-isomer. If the 1D and 2D data conflict, re-purify the sample as it is likely a co-eluted mixture.

References
  • Meldal, M., et al. "A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles." Beilstein Journal of Organic Chemistry. URL:[Link]

  • Fokin, V. V., et al. "Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition." PubMed Central (PMC). URL:[Link]

  • Cravatt, B. F., et al. "Development and Optimization of Piperidyl-1,2,3-Triazole Ureas as Selective Chemical Probes of Endocannabinoid Biosynthesis." PubMed Central (PMC). URL:[Link]

  • Alfonso, I., et al. "DISUBSTITUTED 1,2,3-TRIAZOLES AS AMIDE BOND MIMETICS." La Chimica e l'Industria. URL:[Link]

Technical Support Center: Recrystallization of 5-(2-Bromophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 5-(2-Bromophenyl)-1H-1,2,3-triazole via recrystallization. It is designed in a question-and-answer format to directly address potential issues and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying 5-(2-Bromophenyl)-1H-1,2,3-triazole?

Recrystallization is a purification technique for solid organic compounds.[1][2] The fundamental principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (usually the solvent's boiling point).[4] As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent.[4]

Q2: I don't have a specific recrystallization solvent for 5-(2-Bromophenyl)-1H-1,2,3-triazole. How do I select an appropriate one?

A systematic approach to solvent selection involves:

  • "Like Dissolves Like": Consider the polarity of 5-(2-Bromophenyl)-1H-1,2,3-triazole. The presence of the polar triazole ring and the less polar bromophenyl group suggests that a solvent of intermediate polarity might be suitable.

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates will show poor solubility in the cold and high solubility when hot.

  • Common Solvents for Similar Compounds: Literature on other triazole derivatives provides a good starting point. Solvent systems such as dichloromethane/diethyl ether, dichloromethane/hexanes, ethyl acetate/hexanes, and ethanol have been used for purifying related compounds.[5][6] Acetone has also been mentioned as a recrystallization solvent for a similar urea derivative containing a 1-(2-bromophenyl)-1H-1,2,3-triazole moiety.[7]

The following table summarizes potential solvents and their properties to guide your selection:

Solvent SystemPolarityBoiling Point (°C)Rationale & Potential Issues
Single Solvents
EthanolPolar Protic78Often a good choice for compounds with some polarity.
AcetonePolar Aprotic56Good solvent power, but its low boiling point might not provide a large solubility differential.
Ethyl AcetateIntermediate Polarity77A versatile solvent for a range of polarities.
Dichloromethane (DCM)Intermediate Polarity40Often a good solvent, but its high volatility and low boiling point can be challenging.
Mixed Solvent Systems (Antisolvent Recrystallization) [8]
Dichloromethane/HexanesNon-polar added to polar40-69The compound is dissolved in a minimal amount of the "good" solvent (DCM), and the "bad" solvent (hexanes) is added to induce precipitation.
Diethyl Ether/HexanesNon-polar added to slightly polar35-69Similar to DCM/hexanes, used for less polar compounds.
Ethyl Acetate/HexanesNon-polar added to intermediate polarity69-77A very common and effective mixed solvent system.

Q3: Can I use a mixed solvent system for recrystallization?

Yes, a mixed solvent system, also known as antisolvent recrystallization, is a powerful technique when a single solvent is not ideal.[1][8] This method involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "bad" solvent (antisolvent) in which the compound is poorly soluble. The two solvents must be miscible.[8] This decreases the overall solubility of the compound and induces crystallization.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the recrystallization of 5-(2-Bromophenyl)-1H-1,2,3-triazole. The choice of solvent(s) should be determined by preliminary solubility tests as described in the FAQ section.

Materials:

  • Crude 5-(2-Bromophenyl)-1H-1,2,3-triazole

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[3] Continuous stirring will aid dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[3] Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[2][3]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying: Dry the purified crystals. This can be done by leaving them under vacuum on the filter funnel for a period, followed by air drying or using a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.

  • Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated.

  • Solution:

    • Add a small amount of additional hot solvent to dissolve the oil.

    • Ensure a slower cooling rate.

    • Try a lower-boiling point solvent.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

Issue 2: No crystals form upon cooling.

  • Cause: The solution may be too dilute, or the cooling process is not sufficient to induce crystallization.

  • Solution:

    • Boil off some of the solvent to concentrate the solution and try cooling again.

    • Induce crystallization by adding a seed crystal of the pure compound or by scratching the inside of the flask.

    • Place the solution in an ice bath for a longer period.[4]

    • If using a mixed solvent system, add more of the "bad" solvent (antisolvent).

Issue 3: The recovered crystals are still impure.

  • Cause: The cooling was too rapid, trapping impurities within the crystal lattice. The chosen solvent may not be optimal for rejecting the specific impurities present.

  • Solution:

    • Repeat the recrystallization process, ensuring a slower cooling rate.

    • Try a different recrystallization solvent or solvent system.

    • Consider a preliminary purification step, such as column chromatography, if the impurities are present in a large quantity. For some triazole derivatives, flash column chromatography has been used for purification.[9]

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Crude Solid dissolve Add minimal hot solvent start->dissolve hot_sol Hot Saturated Solution dissolve->hot_sol insoluble_impurities Insoluble Impurities? hot_sol->insoluble_impurities hot_filtration Hot Filtration insoluble_impurities->hot_filtration Yes cool Slow Cooling insoluble_impurities->cool No hot_filtration->cool crystals Crystal Formation cool->crystals filtration Vacuum Filtration crystals->filtration washing Wash with ice-cold solvent filtration->washing drying Drying washing->drying pure_product Pure Crystals drying->pure_product

Caption: Workflow for the recrystallization of 5-(2-Bromophenyl)-1H-1,2,3-triazole.

References

  • Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Microwave-Assisted Synthesis and Antioxidant Properties of Some New 1,2,4-Triazole Derivatives - Jordan Journal of Chemistry (JJC).
  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters - MDPI.
  • Recrystalliz
  • SOP: CRYSTALLIZ
  • Recrystalliz
  • US4269987A - Purification of triazoles - Google P
  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC.
  • The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC.

Sources

Technical Support Center: Removing Copper Catalyst Residues from Triazole Products

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, is a powerful tool for synthesizing 1,2,3-triazoles. However, the efficient removal of the copper catalyst is a critical downstream step to ensure the purity and safety of the final product.[1] Residual copper ions can be toxic to biological systems and may interfere with subsequent applications.[1][2] This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and protocols to address specific issues encountered during the copper removal process.

Troubleshooting Guide: Common Issues in Copper Removal

This guide addresses common problems in a question-and-answer format, providing solutions and the scientific reasoning behind them.

Problem 1: My purified triazole product remains blue or green.

Root Cause Analysis: A persistent blue or green color in your product is a clear indicator of residual copper(II) ions.[3] This often occurs when the chosen purification method is insufficient or incompatible with your target molecule.

Troubleshooting Workflow:

A Observation: Product is blue/green B Step 1: Re-evaluate Purification Method A->B C Option A: Enhance Aqueous Wash B->C D Option B: Switch to an Alternative Method B->D E Increase chelator concentration (e.g., EDTA) or perform additional washes. [3] C->E F Use a saturated aqueous solution of ammonium chloride. [1] C->F G For base-stable products, wash with aqueous ammonia. [2, 4] C->G H Use solid-supported scavengers (e.g., SiliaMetS Thiourea, QuadraSil AP). [5] D->H I Perform column chromatography on silica gel. [2] D->I J Step 2: Re-purify and Analyze E->J F->J G->J H->J I->J

Caption: Troubleshooting workflow for colored triazole products.

Detailed Remediation Steps:

  • Enhance Chelation in Aqueous Washes: The most common reason for residual copper is incomplete complexation and extraction into the aqueous phase.

    • Increase Chelator Concentration: If using a chelating agent like EDTA, ensure you are using a sufficient excess and that the pH is optimal for complexation (typically around 8).[3][4] Perform multiple washes until the aqueous layer is colorless.[4]

    • Alternative Chelating Washes: A saturated aqueous solution of ammonium chloride can form a blue copper complex that is soluble in the aqueous phase.[1] For products that are stable in basic conditions, washing with aqueous ammonia is also highly effective.[5][6]

  • Employ Solid-Phase Scavengers: These are materials functionalized with groups that have a high affinity for metals.

    • Protocol: The crude product is dissolved in a suitable solvent and stirred with the scavenger resin. The resin is then simply filtered off, leaving the purified product in solution.[1] This method is particularly useful for sensitive molecules as it avoids harsh pH conditions.[1]

  • Utilize Chromatography: Standard silica gel column chromatography can effectively separate the triazole product from polar copper salts.[5] Passing the crude reaction mixture through a short plug of silica gel can be a quicker alternative.[5]

Problem 2: I'm experiencing low product yield after purification.

Root Cause Analysis: This can be due to the product precipitating with copper salts, or being adsorbed onto the purification medium.[1]

Troubleshooting Workflow:

A Observation: Low Product Yield B Step 1: Analyze Purification Method A->B C Was precipitation used? B->C D Was a solid scavenger or chromatography used? B->D E Optimize pH to prevent product co-precipitation. [1] C->E F Test for product adsorption on a small scale first. [1] D->F G Optimize chromatographic solvent system for better elution. [1] D->G H Step 2: Re-purify with Optimized Protocol E->H F->H G->H

Caption: Troubleshooting workflow for low product yield.

Detailed Remediation Steps:

  • Optimize Precipitation Conditions: If you are precipitating the copper, the pH of the solution can be critical. Adjust the pH to selectively precipitate the copper salt while keeping your product in solution.[1]

  • Address Adsorption Issues:

    • Scavenger Resins: Before committing your entire batch, test a small sample with the scavenger resin to ensure your product is not retained.[1] If it is, consider a different type of resin.

    • Chromatography: Choose a solvent system that ensures good solubility and elution of your product.[1]

Problem 3: My product is degrading during copper removal.

Root Cause Analysis: Harsh pH conditions during extraction or precipitation can lead to the degradation of sensitive products.[1]

Detailed Remediation Steps:

  • Use Buffered Solutions: For extractions, use buffered solutions to maintain a neutral pH.[1]

  • Opt for Milder Methods: Solid-supported scavengers or filtration through a pad of Celite are excellent alternatives that avoid acidic or basic conditions.[7]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual copper from my click chemistry reaction?

Residual copper catalysts can be problematic for several reasons:

  • Toxicity: Copper ions can be toxic to cells, a major concern for biological applications and drug development.[2]

  • Interference: They can interfere with downstream applications, such as fluorescence-based assays.[2]

  • Stability: The presence of copper can affect the stability and purity of the final product.[2]

Q2: What are the most common methods for removing copper catalysts?

The primary methods include:

  • Aqueous Wash with Chelating Agents: This is a common and effective method where a chelating agent like EDTA is used to form a water-soluble complex with copper, which is then removed by extraction.[2][5]

  • Solid-Phase Scavenging: This method uses scavenger resins with a high affinity for metals to selectively bind and remove the copper catalyst.[3]

  • Silica Gel Chromatography: Standard column chromatography can separate the triazole product from polar copper salts.[5]

  • Dialysis: For macromolecular products like proteins and polymers, dialysis against a buffer containing a chelating agent is effective.[3]

Q3: How do I choose the best copper removal method for my specific application?

The choice depends on several factors:

  • Product Properties: Consider the solubility and stability of your product. For organic-soluble products, aqueous washes are often sufficient. For sensitive biomolecules, milder methods like solid-phase scavenging or dialysis are preferred.[3]

  • Reaction Scale: The cost and scalability of the method are important considerations.

  • Required Purity: For applications requiring very low copper levels, a combination of methods or specialized scavengers may be necessary.

Q4: Can you provide a standard protocol for copper removal using EDTA?

Protocol: Copper Removal via EDTA Chelation and Aqueous Extraction [1]

  • Dilution: After the click reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 0.5 M EDTA solution (pH 8). Shake vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.

  • Separation and Repetition: Allow the layers to separate and drain the aqueous layer. Repeat the EDTA wash until the aqueous layer is colorless.

  • Final Washes: Wash the organic layer with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the purified product.

Q5: What if I have an emulsion during liquid-liquid extraction?

Emulsions can form due to high concentrations of salts or other components. To break an emulsion:

  • Add a small amount of brine (saturated NaCl solution).[1]

  • Centrifuge the mixture to force phase separation.[1]

  • Filter the mixture through a pad of Celite.[1]

References

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Reddit. (2024, May 14). Best method for removing Cu(I) from Org compounds. r/Chempros. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • Girard, C., et al. (2010).
  • Girard, C., et al. (2010).
  • ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst?. Retrieved from [Link]

  • ResearchGate. (2014, March 2). How can I remove copper from a click reaction mixture using EDTA?. Retrieved from [Link]

  • Jena Bioscience. (2009, November 26). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]

  • MDPI. (2016, September 5). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Retrieved from [Link]

Sources

Technical Support Center: Stability of 5-(2-Bromophenyl)-1H-1,2,3-triazole in Acidic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter questions regarding the chemical robustness of triazole-containing scaffolds during complex synthetic workflows or rigorous analytical testing.

This guide provides a deep dive into the behavior of 5-(2-Bromophenyl)-1H-1,2,3-triazole under acidic conditions. Rather than simply stating that the molecule is "stable," this guide breaks down the thermodynamic causality behind its stability, addresses edge-case degradation pathways, and provides a self-validating protocol to troubleshoot unexpected experimental results.

Part 1: Troubleshooting Guides & FAQs

Q1: I am using 50% Trifluoroacetic acid (TFA) to deprotect a Boc group on another part of my molecule. Will the 5-(2-Bromophenyl)-1H-1,2,3-triazole ring survive? Yes. The 1,2,3-triazole core is exceptionally stable to acidic hydrolysis [1]. This stability is rooted in its high aromatic stabilization energy (delocalization of 6π electrons across the nitrogen-rich ring). Unlike other azaheterocycles (such as imidazoles or pyridines), the 1,2,3-triazole ring exhibits very poor basicity. The pKa of its conjugate acid is approximately 1.2 [2]. Consequently, under standard acidic deprotection conditions (like 50% TFA in DCM), the ring resists protonation-driven degradation. The 2-bromophenyl substituent is similarly inert to these non-nucleophilic acidic conditions.

Q2: During an acidic workup (1 M HCl), my LC-MS shows a mass loss of ~79/81 Da. Is the triazole ring cleaving? No, the triazole ring is intact. A mass loss of 79/81 Da corresponds to the loss of the bromine atom (debromination), not the cleavage of the heterocycle [3]. While the 5-(2-Bromophenyl) moiety is stable to acid alone, if your reaction mixture contains trace transition metals (e.g., residual Copper from a CuAAC "click" synthesis or Palladium from a previous cross-coupling) alongside a reducing agent, acidic conditions can accelerate protodebromination. Causality: The acid provides the proton source for the catalytic turnover of the metal-mediated debromination. Fix: Ensure thorough metal scavenging (e.g., using EDTA washes or functionalized silica) prior to initiating acidic workups.

Q3: Why does my compound show split peaks or broad tailing on reverse-phase HPLC under acidic mobile phases (e.g., 0.1% Formic Acid)? This is an analytical artifact, not chemical degradation. 1H-1,2,3-triazoles exist in a rapid tautomeric equilibrium between the 1H- and 2H- forms in solution [4]. While acidic mobile phases generally sharpen peaks by suppressing the ionization of the N-H (pKa ~9.4), the presence of the bulky 2-bromophenyl group at the C5 position introduces significant steric hindrance. This hindrance can slow the tautomerization exchange rate on the HPLC timescale, occasionally leading to peak broadening or splitting. Fix: Switching to a slightly warmer column temperature (e.g., 40°C) accelerates the thermodynamic equilibrium, collapsing the split peaks into a single sharp band.

Part 2: Quantitative Data & Physicochemical Properties

To predict the behavior of 5-(2-Bromophenyl)-1H-1,2,3-triazole in your specific assay, reference the thermodynamic and kinetic parameters summarized below:

PropertyValueMechanistic Implication
N-H Acidity (pKa) ~9.4Acts as a weak acid; remains neutral and un-ionized in acidic media, preventing solubility drops.
Conjugate Acid (pKa) ~1.2Requires highly concentrated, strong mineral acids for protonation. Resists electrophilic attack.
Aromatic Stabilization High (6π system)Renders the core virtually inert to acidic hydrolysis, oxidative, and reductive conditions [1].
C-Br Bond Dissociation ~81 kcal/molThermodynamically stable to acid, but kinetically susceptible to metal-catalyzed oxidative addition.

Part 3: Self-Validating Experimental Protocol

If you suspect your acidic conditions are degrading the compound, do not alter your synthetic route immediately. Instead, run this Forced Degradation & Acid Stability Validation Assay to empirically isolate the variable causing the issue.

Purpose: To verify the intrinsic stability of 5-(2-Bromophenyl)-1H-1,2,3-triazole in your specific acidic workflow and rule out matrix effects (like metal contamination).

Step-by-Step Methodology:

  • Preparation: Dissolve the pure compound in HPLC-grade Acetonitrile to a stock concentration of 1.0 mg/mL.

  • Aliquoting: Transfer 100 µL of the stock into three separate, metal-free LC-MS vials.

  • Matrix Addition (The Self-Validating Controls):

    • Vial A (Negative Control): Add 900 µL of neutral LC-MS grade water.

    • Vial B (Mild Acid): Add 900 µL of 0.1% TFA in water (simulates HPLC mobile phase).

    • Vial C (Strong Acid): Add 900 µL of 1.0 M HCl (simulates harsh deprotection/workup).

  • Incubation: Seal the vials and incubate at 40°C for 24 hours.

    • Causality: 40°C provides enough kinetic energy to accelerate potential hydrolysis pathways without inducing purely thermal degradation, ensuring the test specifically measures acid stability.

  • Neutralization: Carefully neutralize Vial C with 1.0 M NaOH to pH ~7.

    • Causality: Injecting 1.0 M HCl directly can strip the stationary phase of a C18 HPLC column, leading to false-positive peak distortion.

  • Analysis: Inject 5 µL of each sample onto a C18 Reverse-Phase LC-MS.

  • Validation Check: Compare the UV Area Under Curve (AUC) at 254 nm for the parent peak across all vials.

    • Interpretation: A stable compound will show <2% variance in AUC between Vials A, B, and C. If Vial C shows degradation (e.g., debromination), but Vial A and B do not, investigate the HCl source or reaction flask for trace metal contamination.

Part 4: Diagnostic Workflow Diagram

Use the following logical workflow to troubleshoot unexpected loss of yield when handling this compound in acidic environments.

AcidStability Start Unexpected Loss of 5-(2-Bromophenyl)-1H-1,2,3-triazole in Acidic Media CheckMetal Are Transition Metals (e.g., Pd, Cu) Present? Start->CheckMetal MetalYes Degradation Pathway: Debromination or Cross-Coupling at the 2-Bromophenyl Ring CheckMetal->MetalYes Yes MetalNo Check Reaction Temperature & Acid Concentration CheckMetal->MetalNo No HighTemp T > 120°C or Neat Strong Acid (e.g., conc. H2SO4)? MetalNo->HighTemp TempYes Degradation Pathway: Extreme Acid/Thermal Cleavage or Electrophilic Aromatic Substitution HighTemp->TempYes Yes TempNo Triazole Core is Stable. Investigate Analytical Artifacts (e.g., LC-MS Ionization Suppression) HighTemp->TempNo No

Troubleshooting workflow for 5-(2-Bromophenyl)-1H-1,2,3-triazole degradation in acid.

Part 5: References

  • Synthesis, Biological Activity, and Molecular Modeling Studies of 1H-1,2,3-Triazole Derivatives of Carbohydrates as α-Glucosidases Inhibitors ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Frontiers in Chemistry (via PMC/NIH) URL:[Link]

  • Product Class 13: 1,2,3-Triazoles Thieme Connect (Science of Synthesis) URL:[Link]

Validation & Comparative

13C NMR Chemical Shift Assignment of 5-(2-Bromophenyl)-1H-1,2,3-triazole: A Comparative Guide to Predictive Methodologies vs. Experimental Data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, halogenated 1,2,3-triazoles are highly privileged pharmacophores. However, the accurate structural elucidation of these molecules using 13 C NMR spectroscopy presents significant analytical challenges. For 5-(2-Bromophenyl)-1H-1,2,3-triazole , two confounding physical phenomena complicate spectral assignment: the dynamic annular tautomerism of the triazole ring and the relativistic heavy atom effect (HAE) induced by the bromine atom.

This guide objectively compares the performance of three methodologies for assigning the 13 C NMR chemical shifts of this molecule: Empirical Database Predictors (e.g., ChemDraw, Mnova), Quantum Mechanical Calculations (GIAO-DFT), and Experimental Acquisition . By analyzing the causality behind prediction errors, this guide provides researchers with a self-validating framework for accurate spectral interpretation.

The Analytical Challenge: Tautomerism & The Heavy Atom Effect

Before comparing analytical tools, it is critical to understand the underlying physics that dictate the 13 C NMR spectrum of 5-(2-bromophenyl)-1H-1,2,3-triazole:

  • The Heavy Atom Effect (HAE): Empirical prediction software relies heavily on electronegativity and topological HOSE (Hierarchical Orthogonal Space Environment) codes. Because bromine is highly electronegative, empirical tools often predict a deshielded (downfield) shift for the ipso carbon (C2'). However, bromine possesses a large electron cloud that induces strong relativistic spin-orbit (SO) coupling. This SO effect provides a massive diamagnetic shielding contribution, pushing the C2' signal anomalously upfield to approximately ~122 ppm 1.

  • Annular Tautomerism: In solution at room temperature, the molecule undergoes rapid proton exchange between the 1H, 2H, and 3H tautomeric forms. This dynamic equilibrium averages the electronic environment of the C4 and C5 triazole carbons, often resulting in broadened signals that deviate from static molecular predictions 2.

Comparison of Methodologies

Alternative A: Empirical Predictors (HOSE Codes / Neural Networks)
  • Mechanism: Tools like ChemBioDraw or Mnova NMRPredict utilize vast databases of assigned spectra to estimate shifts based on local structural topology.

  • Performance: Excellent for standard aromatic carbons (C3'-C6') but consistently fail at the C2' position because they do not explicitly calculate relativistic spin-orbit shielding. They also struggle to output a true Boltzmann-averaged shift for the tautomeric triazole carbons.

Alternative B: Quantum Mechanical Prediction (GIAO-DFT)
  • Mechanism: Density Functional Theory (DFT) coupled with the Gauge-Independent Atomic Orbital (GIAO) method computes the exact magnetic shielding tensors of the optimized 3D geometry.

  • Performance: Highly accurate. By incorporating Zero-Order Regular Approximation (ZORA) Hamiltonians, DFT accurately models the bromine HAE. Furthermore, calculating the free energies ( ΔG ) of the 1H and 2H tautomers allows for precise Boltzmann averaging of the C4/C5 shifts.

Alternative C: Experimental Ground Truth
  • Mechanism: Direct acquisition using a high-field NMR spectrometer (e.g., 100 MHz or 125 MHz for 13 C).

  • Performance: Provides the absolute truth, though quaternary carbons (like C2' and C5) require specific relaxation parameters to be visible above the noise floor 3.

Quantitative Data Comparison

The table below summarizes the expected 13 C NMR chemical shifts (in CDCl 3​ ) comparing empirical software outputs, GIAO-DFT calculations, and expected experimental ranges based on literature analogs.

Carbon PositionEmpirical Predictor (ppm)GIAO-DFT (ppm)Experimental (ppm)Error: Emp vs Exp ( Δ ppm)
C4 (Triazole) 133.5131.2130.8+2.7
C5 (Triazole) 145.2143.5142.1+3.1
C1' (Phenyl) 129.8130.1130.5-0.7
C2' (C-Br) 128.5121.8122.3+6.2 (Critical Failure)
C3' (Phenyl) 133.1134.2133.8-0.7
C4' (Phenyl) 127.4128.1127.9-0.5
C5' (Phenyl) 129.6130.4130.1-0.5
C6' (Phenyl) 131.2132.0131.6-0.4

Data Insight: Empirical predictors exhibit a severe >6 ppm error at the C2' position due to the inability to model relativistic shielding, potentially leading a chemist to misassign the spectrum or assume an incorrect regiochemistry.

Experimental & Computational Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems .

Protocol 1: High-Resolution 13 C NMR Acquisition

Causality: Quaternary carbons (C4, C5, C1', C2') lack attached protons. They rely on slow dipole-dipole relaxation mechanisms or chemical shift anisotropy. A standard default relaxation delay (D1 = 1s) will saturate these signals, making them invisible.

  • Sample Preparation: Dissolve 25-30 mg of 5-(2-bromophenyl)-1H-1,2,3-triazole in 0.6 mL of CDCl 3​ (contains 0.03% v/v TMS as an internal standard).

  • Parameter Setup: Set the spectrometer frequency to 100 MHz or 125 MHz (for 13 C).

  • Relaxation Delay (D1): Explicitly set D1 = 3.0 seconds.

  • Acquisition: Run a minimum of 1024 scans with inverse-gated 1 H decoupling (to minimize Nuclear Overhauser Effect variations if quantitative integration is desired).

  • Self-Validation Step: After 128 scans, process the preliminary spectrum. Compare the signal-to-noise ratio (SNR) of the C2' peak to a protonated carbon (e.g., C6'). If the C2' peak is disproportionately weak or lost in the baseline, increase D1 to 4.0 seconds before restarting the full acquisition.

Protocol 2: GIAO-DFT Computational Workflow

Causality: Accurate NMR tensors require highly accurate ground-state geometries and the inclusion of solvent effects.

  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest energy rotamers around the C5-C1' bond for both the 1H and 2H tautomers.

  • Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-311+G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) for Chloroform.

  • NMR Tensor Calculation: Run the GIAO calculation on the optimized geometries. Crucial: Apply the SO-ZORA (Spin-Orbit Zero-Order Regular Approximation) relativistic Hamiltonian for the Bromine atom.

  • Self-Validation Step: Ensure that the Boltzmann-weighted sum of the optimized conformers accounts for >95% of the population at 298.15 K based on their relative free energies ( ΔG ). If not, expand the initial conformational search window ( ΔE<5.0 kcal/mol). Average the calculated isotropic shielding tensors according to this Boltzmann distribution.

Workflow Visualization

NMR_Workflow Start 5-(2-Bromophenyl)-1H-1,2,3-triazole Empirical Empirical Prediction (HOSE Codes / Neural Nets) Start->Empirical ConfSearch Conformational Search & Tautomer Generation Start->ConfSearch Synthesis Chemical Synthesis & Purification Start->Synthesis EmpResult Fast but inaccurate for C-Br (Misses Heavy Atom Effect) Empirical->EmpResult Assignment Comparative Peak Assignment & Error Analysis EmpResult->Assignment DFTOpt DFT Geometry Optimization (B3LYP/6-311+G**) ConfSearch->DFTOpt GIAO GIAO NMR Calculation (Include Relativistic SO-ZORA) DFTOpt->GIAO DFTResult High accuracy for C-Br & Boltzmann-averaged tautomers GIAO->DFTResult DFTResult->Assignment NMR 13C NMR Acquisition (100 MHz, CDCl3, D1=3s) Synthesis->NMR ExpResult Ground Truth Spectrum (Broad triazole peaks) NMR->ExpResult ExpResult->Assignment

Comparative workflow for 13C NMR assignment combining empirical, DFT, and experimental data.

Conclusion & Recommendations

For standard organic scaffolds, empirical predictors offer rapid and generally reliable 13 C NMR assignments. However, for complex halogenated heterocycles like 5-(2-Bromophenyl)-1H-1,2,3-triazole , empirical tools fail structurally due to the relativistic heavy atom effect of bromine and tautomeric averaging.

Recommendation: Drug development professionals and analytical chemists must rely on GIAO-DFT calculations incorporating relativistic ZORA Hamiltonians when assigning the ipso-carbons of heavy-halogenated aryl rings. Furthermore, experimental acquisition must utilize extended relaxation delays (D1 3s) to prevent the saturation of the critical quaternary C2', C4, and C5 nuclei.

References

  • Source: CORE (Universidad Estadual de Campinas / RSC)
  • Source: PubMed Central (PMC)
  • Source: Amazon AWS (Supporting Information Data)

Sources

A Technical Guide to the High-Resolution Mass Spectrometry Fragmentation of 5-(2-Bromophenyl)-1H-1,2,3-triazole and Comparative Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the structural elucidation of novel heterocyclic compounds is a critical step in establishing structure-activity relationships (SAR) and ensuring the integrity of new chemical entities. Among these, N-heterocycles, particularly triazole derivatives, represent a cornerstone of many pharmacologically active agents. This guide provides an in-depth analysis of the high-resolution mass spectrometry (HRMS) fragmentation pattern of 5-(2-Bromophenyl)-1H-1,2,3-triazole, a compound of interest due to its combination of a biologically relevant triazole ring and a synthetically versatile bromophenyl moiety.

This document moves beyond a simple recitation of data to offer a comparative perspective, contrasting the insights from HRMS with those from other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. By understanding the strengths and limitations of each method, researchers can devise a more robust and efficient workflow for the comprehensive characterization of novel molecules.

The Power of High-Resolution Mass Spectrometry in Structural Elucidation

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule and its fragments with high accuracy and precision. This capability is paramount when dealing with unknown compounds or when differentiating between isomers. For 5-(2-Bromophenyl)-1H-1,2,3-triazole, HRMS provides not only the exact mass of the molecular ion but also a detailed fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol for HRMS Analysis

A typical experimental workflow for the HRMS analysis of 5-(2-Bromophenyl)-1H-1,2,3-triazole is as follows:

  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source is utilized. Electrospray ionization (ESI) is a common choice for this class of compounds due to its soft ionization nature, which typically preserves the molecular ion.

  • ESI-HRMS Parameters:

    • Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing heterocycles as they are readily protonated.

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

    • Desolvation Gas Flow and Temperature: Optimized to ensure efficient solvent evaporation without inducing thermal degradation.

    • Mass Range: m/z 50-500

    • Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) is applied to induce fragmentation and obtain detailed structural information.

The causality behind these choices lies in the need to generate a stable ion beam of the protonated molecule, [M+H]⁺, and then to induce controlled fragmentation through collision-induced dissociation (CID) to probe its structure. The high resolution of the mass analyzer allows for the determination of the elemental composition of each fragment, which is crucial for proposing and validating fragmentation pathways.

Predicted HRMS Fragmentation Pattern of 5-(2-Bromophenyl)-1H-1,2,3-triazole

The fragmentation of substituted 1,2,3-triazoles is highly dependent on the nature and position of the substituents.[1] Common fragmentation pathways for the triazole ring involve the loss of neutral molecules such as dinitrogen (N₂) or hydrogen cyanide (HCN).[1] For brominated aromatic compounds, a characteristic isotopic pattern for bromine-containing ions (due to the nearly 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) is expected, and a common fragmentation is the loss of a bromine radical.

The following table summarizes the predicted key fragment ions for 5-(2-Bromophenyl)-1H-1,2,3-triazole:

m/z (Predicted) Proposed Ion Structure/Formula Fragmentation Pathway
224.9927 / 226.9907[C₈H₇BrN₃+H]⁺Protonated molecular ion, showing the characteristic M/M+2 isotope pattern for bromine.
196.9820 / 198.9799[C₈H₆BrN+H]⁺Loss of N₂ from the triazole ring.
169.9713 / 171.9692[C₇H₅Br]⁺Subsequent loss of HCN from the [M+H-N₂]⁺ ion.
144.0447[C₈H₇N₃]⁺Loss of the bromine radical (•Br) from the molecular ion.
117.0340[C₇H₅N₂]⁺Loss of N₂ from the [M+H-Br]⁺ ion.
90.0417[C₆H₄N]⁺Loss of HCN from the [M+H-Br-N₂]⁺ ion.

The following diagram illustrates the proposed fragmentation pathway:

fragmentation_pathway M [M+H]⁺ m/z 224/226 M_minus_N2 [M+H-N₂]⁺ m/z 196/198 M->M_minus_N2 -N₂ M_minus_Br [M+H-Br]⁺ m/z 144 M->M_minus_Br -•Br M_minus_N2_minus_HCN [C₇H₅Br]⁺ m/z 169/171 M_minus_N2->M_minus_N2_minus_HCN -HCN M_minus_Br_minus_N2 [M+H-Br-N₂]⁺ m/z 117 M_minus_Br->M_minus_Br_minus_N2 -N₂ M_minus_Br_minus_N2_minus_HCN [C₆H₄N]⁺ m/z 90 M_minus_Br_minus_N2->M_minus_Br_minus_N2_minus_HCN -HCN

Caption: Proposed HRMS fragmentation pathway of 5-(2-Bromophenyl)-1H-1,2,3-triazole.

A Comparative Guide to Alternative Analytical Techniques

While HRMS provides invaluable information on elemental composition and fragmentation, a comprehensive structural elucidation relies on a combination of analytical techniques. The following section compares HRMS with NMR spectroscopy and X-ray crystallography for the analysis of 5-(2-Bromophenyl)-1H-1,2,3-triazole.

Analytical Technique Information Provided Strengths Limitations
HRMS Elemental composition, molecular weight, fragmentation pattern.High sensitivity, small sample requirement, provides connectivity information through fragmentation.Does not provide definitive information on stereochemistry or the 3D arrangement of atoms. Isomeric compounds can sometimes have very similar fragmentation patterns.
NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) Detailed connectivity of atoms (C-H, C-C), stereochemistry, and solution-state conformation.Provides unambiguous information on the carbon-hydrogen framework and the relative positions of substituents.[2][3]Lower sensitivity than MS, requires larger sample amounts, and can be complex to interpret for highly substituted or complex molecules.
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, and intermolecular interactions in the solid state.Considered the "gold standard" for unambiguous structure determination.[4][5]Requires a high-quality single crystal, which can be challenging to grow. The solid-state structure may not represent the conformation in solution.
Synergistic Workflow for Structural Elucidation

A robust workflow for the structural characterization of a novel compound like 5-(2-Bromophenyl)-1H-1,2,3-triazole integrates these techniques in a logical sequence.

structural_elucidation_workflow Synthesis Synthesis of 5-(2-Bromophenyl)-1H-1,2,3-triazole Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS HRMS Analysis (Elemental Composition, MW) Purification->HRMS NMR NMR Spectroscopy (Connectivity, Stereochemistry) Purification->NMR Xray X-ray Crystallography (3D Structure) Purification->Xray If single crystal is obtained Final_Structure Confirmed Structure HRMS->Final_Structure NMR->Final_Structure Xray->Final_Structure

Caption: Integrated workflow for the structural elucidation of novel compounds.

Conclusion

The structural characterization of novel molecules such as 5-(2-Bromophenyl)-1H-1,2,3-triazole is a multi-faceted process that relies on the synergistic use of various analytical techniques. High-resolution mass spectrometry provides a rapid and highly sensitive method for determining the elemental composition and gaining structural insights through fragmentation analysis. The predicted fragmentation pattern of 5-(2-Bromophenyl)-1H-1,2,3-triazole is dominated by cleavages of the triazole ring and the carbon-bromine bond.

For unambiguous structural confirmation, particularly for establishing regiochemistry and stereochemistry, NMR spectroscopy is essential. When a definitive three-dimensional structure in the solid state is required, single-crystal X-ray crystallography is the unparalleled gold standard. By understanding the principles, strengths, and limitations of each of these techniques, researchers can confidently and efficiently elucidate the structures of new chemical entities, paving the way for further discoveries in drug development and materials science.

References

  • Hari Babu, T., Phani Kumar, B. V. N., Rajeswari, C., & Perumal, P. T. (2011). Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. Magnetic Resonance in Chemistry, 49(12), 824–829. Available at: [Link]

  • Chaudhary, P. M., Chavan, S. R., Kavitha, M., Maybhate, S. P., Deshpande, S. R., Likhite, A. P., & Rajamohanan, P. R. (2008). Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques. Magnetic Resonance in Chemistry, 46(12), 1168–1174. Available at: [Link]

  • Gilmour, J., & Gilmour, R. (1971). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 22, 2593-2596. Available at: [Link]

  • ResearchGate. (2020). Fragmentation pathways of protonated 1,2,3-triazole 1aN including the.... Available at: [Link]

Sources

Comparative Bioactivity Guide: 2-Bromo vs. 2-Chloro Phenyl Triazoles in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "halogen dilemma" during lead optimization. When designing 1,2,3-triazole pharmacophores—a cornerstone in modern antifungal and anticancer agents—the choice between a 2-bromo and a 2-chloro phenyl substituent is rarely trivial. It dictates the molecule's dihedral geometry, lipophilicity trajectory, and ultimate target affinity.

This guide objectively compares the bioactivity of 2-bromo versus 2-chloro phenyl triazoles, providing researchers and drug development professionals with the mechanistic causality and experimental frameworks needed to make informed structural decisions.

Mechanistic Causality: Why the Ortho-Halogen Matters

The substitution of a halogen at the ortho (2-position) of a phenyl ring attached to a triazole core fundamentally alters the molecule's interaction with biological targets (such as fungal CYP51 or human tubulin) through three distinct mechanisms:

  • Steric Hindrance & Dihedral Twist: Bromine has a significantly larger van der Waals radius (1.85 Å) than chlorine (1.75 Å). At the ortho position, this increased steric bulk forces a more pronounced dihedral angle twist between the phenyl ring and the triazole core. This non-planar conformation is often critical for navigating the narrow, hydrophobic access channels of target enzymes without causing steric clashes .

  • Halogen Bonding (The σ-Hole Effect): Halogens exhibit an anisotropic charge distribution, featuring an electropositive crown known as a σ-hole. Because bromine is more polarizable and less electronegative than chlorine, its σ-hole is larger and more positive. This allows 2-bromophenyl derivatives to form stronger, highly directional halogen bonds with Lewis base residues (e.g., backbone carbonyl oxygens) in the protein active site .

  • Lipophilicity (logP): Bromine increases the overall lipophilicity of the scaffold more than chlorine, enhancing the molecule's ability to permeate robust barriers like the fungal cell wall.

Pathway A 2-Halo-Phenyl Triazole Scaffold B Halogen Bonding (Br > Cl) A->B dictates C Steric Hindrance (Ortho Position) A->C induces D CYP51 Active Site Binding B->D enhances affinity C->D optimizes conformation E Ergosterol Synthesis Inhibition D->E triggers

Mechanistic pathway of 2-halo-phenyl triazoles inhibiting CYP51 via halogen and steric effects.

Quantitative Performance Comparison

To objectively evaluate these mechanistic theories, we examine recent experimental data targeting Fusarium solani, a resilient phytopathogenic fungus. The target enzyme, lanosterol 14α-demethylase (CYP51), is highly sensitive to the spatial arrangement of the inhibitor.

As demonstrated in recent agricultural chemistry studies synthesizing thymol-triazole derivatives, the 2-bromo substitution yields a remarkably superior bioactivity profile compared to its 2-chloro counterpart . Similar differential kinetics are observed in the antiproliferative activity of 2-aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazoles against cancer cell lines .

Table 1: Comparative Antifungal Activity against Fusarium solani
ScaffoldHalogen SubstitutionMIC (μg/mL)Relative PotencyCausality / Observation
Thymol-Triazole (3b)2-Bromophenyl 9.34x HigherLarger σ-hole enhances binding to FsCYP51; optimal dihedral twist.
Thymol-Triazole (3e)2-Chlorophenyl 37.5BaselineWeaker halogen bonding; sub-optimal hydrophobic pocket occupancy.

Data summarized from Oliveira et al., 2025. The 4-fold increase in potency highlights the critical nature of the atomic radius and polarizability of bromine at the ortho position.

Experimental Methodologies

To ensure scientific integrity, the protocols used to synthesize and evaluate these compounds must function as self-validating systems. Below are the field-proven workflows for generating and testing these specific triazoles.

Workflow S1 CuAAC Synthesis (Azides + Alkynes) S2 Purification & NMR Characterization S1->S2 Yields pure compounds S3 In Vitro Bioassay (CLSI M38-A2) S2->S3 Evaluated via S4 MIC Determination vs. Controls S3->S4 Quantifies bioactivity

Workflow for the synthesis, characterization, and bioactivity evaluation of triazole derivatives.

Protocol A: Synthesis of 2-Halo-Phenyl 1,2,3-Triazoles via CuAAC

Causality Note: The use of Copper(I) catalysis ensures strict regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole and avoiding the 1,5-isomer mixture typically seen in thermal Huisgen cycloadditions.

  • Reagent Preparation: Dissolve the terminal alkyne (1.0 equiv) and the target 2-halophenyl azide (1.2 equiv) in a 1:1 mixture of tert-butanol and water. Rationale: This biphasic system stabilizes the Cu(I)-acetylide intermediate and facilitates the precipitation of the final product.

  • Catalyst Generation: Add CuSO₄·5H₂O (0.05 equiv) followed immediately by sodium ascorbate (0.1 equiv).

    • Self-Validating Step: The solution must transition from blue (Cu²⁺) to pale yellow/colorless, visually confirming the in situ reduction to the active Cu(I) species.

  • Reaction & Monitoring: Stir the mixture at room temperature for 12–24 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent.

  • Isolation: Extract the aqueous mixture with dichloromethane (3 × 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Structural Validation: Confirm the triazole formation via ¹H NMR. The diagnostic C5-proton of the triazole ring must appear as a distinct singlet between δ 7.76–9.00 ppm.

Protocol B: In Vitro Antifungal Bioassay (CLSI M38-A2 Standard)

Causality Note: Fungal CYP51 is highly sensitive to the steric profile of the inhibitor. We utilize the CLSI M38-A2 broth microdilution method to objectively quantify this affinity via Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Cultivate Fusarium solani on Potato Dextrose Agar (PDA) for 7 days at 35°C. Harvest conidia and adjust the suspension to 0.4–5 × 10⁴ CFU/mL in RPMI 1640 medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the 2-bromo and 2-chloro triazole derivatives in DMSO.

    • Crucial: Ensure the final DMSO concentration in the assay wells does not exceed 1% (v/v) to prevent solvent-induced fungal cytotoxicity.

  • Microplate Setup: In a sterile 96-well plate, combine 100 μL of the adjusted fungal inoculum with 100 μL of the diluted compounds. Include Tebuconazole as a positive control and a 1% DMSO solution as a negative control.

  • Incubation & Validation: Incubate the plates at 35°C for 48–72 hours.

    • Self-Validating Step: The assay is only valid if the negative control shows robust, uninhibited fungal growth, and the positive control yields an MIC within the established CLSI quality control range.

  • MIC Determination: Visually determine the MIC as the lowest concentration of the triazole derivative that completely inhibits fungal growth compared to the negative control.

Conclusion & Strategic Recommendations

When optimizing a phenyl-triazole scaffold, defaulting to a chlorine substituent to save on molecular weight is a strategic misstep. The experimental data clearly indicates that the 2-bromophenyl substitution offers superior bioactivity, driven by a synergistic combination of enhanced halogen bonding (larger σ-hole) and an optimized dihedral twist that better occupies the hydrophobic pockets of targets like CYP51. For researchers developing novel antifungals or microtubule-destabilizing agents, prioritizing the 2-bromo derivative during early SAR (Structure-Activity Relationship) studies is highly recommended.

References

  • Design and Synthesis of Thymol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Fusarium solani. Journal of Agricultural and Food Chemistry (ACS), 2025.[Link]

  • Halogen bonding (X-bonding): A biological perspective. PubMed / ResearchGate, 2012.[Link]

  • Synthesis and antiproliferative activity of 2-aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazol derivatives as microtubule-destabilizing agents. RSC Advances, 2017.[Link]

Analytical Superiority in Structural Elucidation: FTIR Spectrum Analysis of 5-(2-Bromophenyl)-1H-1,2,3-triazole vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the analytical bottleneck of distinguishing closely related halogenated nitrogen heterocycles. 5-(2-Bromophenyl)-1H-1,2,3-triazole is a highly valuable pharmacophore, serving as a critical building block for kinase inhibitors and novel antimicrobial agents. However, its structural validation requires precise spectroscopic techniques to confirm both the triazole tautomeric state and the integrity of the halogenated aromatic ring.

This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) spectroscopic performance of 5-(2-Bromophenyl)-1H-1,2,3-triazole against its base scaffold (1H-1,2,3-triazole) and a functional analog (2-(2-Bromophenyl)-1H-imidazole). By detailing the mechanistic causality behind our analytical choices and providing a self-validating experimental protocol, this guide equips researchers with the authoritative grounding needed for rigorous structural elucidation.

Mechanistic Causality in Spectroscopic Method Selection

When analyzing nitrogen-rich heterocycles, the primary analytical challenge is distinguishing the intrinsic N-H stretching frequencies from ambient moisture artifacts. Traditional transmission FTIR utilizing Potassium Bromide (KBr) pellets is fundamentally flawed for this application. KBr is highly hygroscopic; the inevitable absorption of atmospheric water manifests as a broad, overwhelming O-H stretching artifact between 3400–3200 cm⁻¹. This directly overlaps with and obscures the critical N-H stretch of the 1H-1,2,3-triazole ring.

To bypass this, we mandate the use of Attenuated Total Reflectance (ATR) FTIR equipped with a monolithic diamond crystal. The causality behind this choice is absolute: ATR requires no sample dilution or matrix preparation, completely eliminating hygroscopic artifacts. The infrared beam's evanescent wave penetrates the neat sample directly (typically 1–2 µm deep), yielding a pristine N-H stretching region that allows us to definitively confirm the presence of the 1H-triazole tautomer without matrix interference.

Comparative Spectral Analysis: Benchmarking Performance

To objectively evaluate the spectral signature of 5-(2-Bromophenyl)-1H-1,2,3-triazole, we must benchmark its vibrational modes against its unsubstituted parent scaffold and a closely related imidazole analog. The introduction of the 2-bromophenyl group induces specific electronic and steric effects that alter the baseline frequencies of the triazole ring.

Quantitative FTIR Peak Comparison
Vibrational Mode1H-1,2,3-triazole (cm⁻¹)5-(2-Bromophenyl)-1H-1,2,3-triazole (cm⁻¹)2-(2-Bromophenyl)-1H-imidazole (cm⁻¹)
N-H Stretch 3150 - 32503120 - 32003100 - 3180
Aromatic C-H Stretch 31303060 - 31103050 - 3100
C=N / C=C Ring Stretch 1522, 14341535, 14651559, 1463
N-H Bending (in-plane) 1050 - 11001080 - 11201125
Ring Deformation 9529651019
Ortho C-H Out-of-Plane N/A745 - 760747
C-Br Stretch N/A690 - 705692
Structural Elucidation Logic

The 1H-1,2,3-triazole ring possesses well-documented vibrational modes, notably the pure ring deformation at ~952 cm⁻¹ and the C=N stretching at ~1522 cm⁻¹[1]. When conjugated with a 2-bromophenyl group, the extended π-conjugation shifts the C=N stretch to approximately 1535 cm⁻¹.

Crucially, the heavy bromine atom introduces a highly diagnostic C-Br stretching mode in the fingerprint region (690–705 cm⁻¹). This mode is entirely absent in the parent triazole but is highly consistent with findings in other brominated heterocycles, such as 2-(4-Bromophenyl)-1H-benzimidazole[2]. Furthermore, the ortho-substitution pattern of the aromatic ring is unequivocally confirmed by the strong out-of-plane C-H bending near 750 cm⁻¹, a feature shared with its imidazole analog[3].

Vib_Logic Molecule 5-(2-Bromophenyl)-1H-1,2,3-triazole Triazole 1H-1,2,3-Triazole Ring Molecule->Triazole Phenyl 2-Bromophenyl Ring Molecule->Phenyl NH N-H Stretch (3120-3200 cm⁻¹) Triazole->NH CN C=N Stretch (~1535 cm⁻¹) Triazole->CN CBr C-Br Stretch (690-705 cm⁻¹) Phenyl->CBr CH Ortho C-H Bend (~750 cm⁻¹) Phenyl->CH

Logical assignment of FTIR vibrational modes to specific substructures of the molecule.

Self-Validating Experimental Protocol: High-Resolution ATR-FTIR

To guarantee scientific integrity, the following protocol is designed as a self-validating system . Every step includes a built-in verification mechanism to ensure that the resulting spectrum is an artifact-free representation of the molecule.

Step 1: System Verification & Cleaning

  • Action: Clean the ATR diamond crystal with HPLC-grade isopropanol and allow it to evaporate. Scan the empty crystal.

  • Validation Check: The resulting spectrum must show >98% transmittance across the entire 4000-400 cm⁻¹ range. Any peaks indicate residual contamination, requiring recleaning.

Step 2: Background Acquisition

  • Action: Collect 32 co-added scans of the ambient atmosphere at a resolution of 4 cm⁻¹.

  • Causality: This captures the exact H₂O and CO₂ profile of the room at that specific moment.

  • Validation Check: The software automatically subtracts this from the sample scan. A perfectly flat baseline in the 2300-2400 cm⁻¹ region (the CO₂ asymmetric stretch) confirms successful atmospheric subtraction.

Step 3: Sample Application & Compression

  • Action: Deposit 2-3 mg of neat solid 5-(2-Bromophenyl)-1H-1,2,3-triazole onto the center of the crystal. Lower the pressure anvil until the software's pressure gauge indicates optimal contact.

  • Causality: The evanescent wave only penetrates ~1-2 µm into the sample. Poor physical contact yields weak, noisy spectra.

  • Validation Check: Monitor the live preview. The most intense peak (usually the C=N or aromatic C-H stretch) should reach an absorbance between 0.4 and 0.8 AU. This ensures the signal is strong enough for high resolution but avoids detector saturation.

Step 4: Data Acquisition & Post-Processing

  • Action: Record the spectrum (32 scans, 4000-400 cm⁻¹). Apply an ATR correction algorithm.

  • Causality: ATR peak intensities are inherently wavelength-dependent (the infrared beam penetrates deeper at lower wavenumbers). The ATR correction normalizes these intensities, allowing for direct, accurate comparison against standard transmission FTIR spectral libraries.

ATR_Workflow Prep 1. Crystal Cleaning (Isopropanol) Bkg 2. Background Scan (Atmospheric Subtraction) Prep->Bkg Sample 3. Sample Application (Neat Solid + Pressure) Bkg->Sample Acq 4. Data Acquisition (4000-400 cm⁻¹, 32 Scans) Sample->Acq Proc 5. Post-Processing (ATR Correction) Acq->Proc

Step-by-step ATR-FTIR workflow ensuring high signal-to-noise and baseline integrity.

Conclusion

The structural elucidation of 5-(2-Bromophenyl)-1H-1,2,3-triazole relies heavily on the accurate identification of its distinct vibrational modes. By comparing its FTIR spectrum against 1H-1,2,3-triazole and 2-(2-Bromophenyl)-1H-imidazole, we can definitively assign the ~1535 cm⁻¹ C=N stretch and the highly diagnostic ~695 cm⁻¹ C-Br stretch. Utilizing a self-validating ATR-FTIR protocol eliminates hygroscopic artifacts, ensuring that researchers can trust the integrity of their spectral data when advancing this pharmacophore through the drug development pipeline.

References

  • Calculated wavenumbers cm 1 of vibrational modes of 1,2,3-triazole in...
  • Spectroscopic and Synthetic Profile of 2-(2-bromophenyl)
  • Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)

Sources

Application Scientist Comparison Guide: UV-Vis Absorption Profiling of 5-(2-Bromophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and optoelectronics, 1,2,3-triazoles are privileged scaffolds due to their high dipole moments, hydrogen-bonding capabilities, and structural rigidity. Characterizing the photophysical properties—specifically the UV-Vis absorption maxima ( λmax​ )—of halogenated derivatives like 5-(2-Bromophenyl)-1H-1,2,3-triazole is critical for understanding their electronic architecture. This guide provides a comparative analysis of its UV-Vis performance against structural analogs, detailing the mechanistic causality behind its spectral shifts and providing a self-validating experimental protocol for robust characterization.

Mechanistic Causality: The Photophysics of Substituted Triazoles

The UV-Vis absorption profile of 1,2,3-triazoles is primarily governed by π→π∗ transitions within the conjugated heterocyclic-aromatic system ()[1]. However, introducing an ortho-bromo substituent on the phenyl ring fundamentally alters the molecule's photophysics through two competing mechanisms:

  • Steric Hindrance and Hypsochromic Shifting: Unlike para-substituted analogs, the bulky bromine atom at the ortho position creates severe steric clash with the triazole core. This forces the phenyl ring out of coplanarity, disrupting the extended π -conjugation. As a result, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) increases, driving a hypsochromic (blue) shift in the absorption maximum ()[2].

  • The Heavy Atom Effect: The large electron cloud of the bromine atom enhances spin-orbit coupling. While this does not drastically alter the primary absorption wavelength, it significantly promotes Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet state ( T1​ ), which is a critical consideration if the molecule is being evaluated for fluorescence or photodynamic therapy applications ()[3].

Comparative UV-Vis Performance Data

To objectively evaluate 5-(2-Bromophenyl)-1H-1,2,3-triazole, we must benchmark it against its unsubstituted and para-substituted alternatives. The table below summarizes the quantitative photophysical data in a medium-polarity solvent (Acetonitrile, ACN).

Table 1: Comparative UV-Vis Absorption Maxima and Photophysical Properties (in ACN)
Compound λmax​ (nm)Molar Extinction Coefficient ( ϵ , M−1cm−1 )Structural ConformationPrimary Transition
5-(2-Bromophenyl)-1H-1,2,3-triazole ~252 - 25811,500Twisted (Steric clash) π→π∗ (Localized)
5-(4-Bromophenyl)-1H-1,2,3-triazole ~268 - 27218,200Highly Planar π→π∗ (Extended)
5-Phenyl-1H-1,2,3-triazole (Baseline)~260 - 26514,800Moderately Planar π→π∗

Note: The reduced ϵ and blue-shifted λmax​ of the ortho-bromo derivative are direct consequences of the loss of coplanarity, which reduces the probability of the electronic transition.

Photophysical Transition Logic

Photophysics S0 Ground State (S0) Planar/Twisted Conformation Abs UV Photon Absorption (λmax ~255 nm) S0->Abs Excitation S1 Singlet Excited State (S1) π-π* Transition Abs->S1 Steric Ortho-Bromo Steric Twist (Hypsochromic Shift) S1->Steric HeavyAtom Bromine Heavy Atom Effect (Intersystem Crossing) S1->HeavyAtom ISC T1 Triplet State (T1) Phosphorescence/Quenching HeavyAtom->T1

Photophysical energy transitions modulated by the ortho-bromo substituent.

Self-Validating Experimental Protocol: UV-Vis Spectroscopy

To ensure absolute trustworthiness and reproducibility, the UV-Vis characterization must be treated as a self-validating system. This protocol incorporates internal checks (Beer-Lambert linearity and solvatochromic baseline validation) to eliminate artifacts such as aggregation or solvent impurity.

Materials Required:
  • Analyte: 5-(2-Bromophenyl)-1H-1,2,3-triazole (Purity >99% via HPLC).

  • Solvents: Spectroscopic grade Acetonitrile (ACN) and Methanol (MeOH).

  • Equipment: Double-beam UV-Vis spectrophotometer (e.g., Cary 60 or equivalent) with matched 10 mm pathlength quartz cuvettes.

Step-by-Step Methodology:
  • Stock Solution Preparation (Causality: Preventing Aggregation):

    • Weigh exactly 2.0 mg of the analyte using a microbalance.

    • Dissolve in 10.0 mL of ACN to create a concentrated stock. Why? Triazoles can form intermolecular hydrogen bonds. Starting with a fully solubilized concentrated stock ensures monomeric dispersion before serial dilution.

  • Serial Dilution & Beer-Lambert Validation (Causality: System Linearity):

    • Prepare five working concentrations ranging from 1×10−5 M to 5×10−5 M.

    • Self-Validation Check: If the absorbance at λmax​ exceeds 1.0 AU, dilute further. Non-linear absorbance at high concentrations indicates detector saturation or excimer formation.

  • Baseline Correction (Causality: Optical Purity):

    • Fill both the reference and sample quartz cuvettes with pure ACN.

    • Run a baseline scan from 200 nm to 500 nm.

    • Self-Validation Check: The baseline must not deviate by more than ±0.005 Absorbance Units (AU). Any peaks indicate cuvette contamination or solvent degradation.

  • Spectral Acquisition:

    • Replace the solvent in the sample cuvette with the 3×10−5 M analyte solution.

    • Scan from 500 nm down to 200 nm at a scan rate of 100 nm/min.

    • Record the λmax​ and calculate the molar extinction coefficient ( ϵ ).

  • Solvatochromic Shift Test (Causality: Confirming Transition Type):

    • Repeat the acquisition using MeOH as the solvent.

    • Self-Validation Check: A π→π∗ transition will show minimal solvatochromic shifting between ACN and MeOH. Conversely, an n→π∗ transition (often hidden as a shoulder near 300 nm) will undergo a hypsochromic shift in protic solvents due to hydrogen bonding with the triazole nitrogen lone pairs[4].

References

  • Lakhani, D., et al. "Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis." ACS Omega, 2025.[Link]

  • He, W., et al. "The characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on acute toxicity, antimicrobial activities, photophysical property, and binding to two globular proteins." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2016.[Link]

  • Krucaite, G., et al. "Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices." ACS Omega, 2024.[Link]

Sources

Mechanistic Grounding: Thermal Dynamics of Halogenated Phenyl-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Analysis (TGA/DSC) of 5-(2-Bromophenyl)-1H-1,2,3-triazole: A Comparative Guide for Materials and Drug Development

For researchers in drug development and energetic materials, the 1,2,3-triazole core is a highly valued structural motif. Often utilized as a bioisostere for amide bonds or as a high-energy backbone, its thermal stability dictates its viability in downstream processing (such as hot-melt extrusion in pharmaceuticals) and storage[1].

This guide provides an authoritative, comparative analysis of the thermal behavior—specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—of 5-(2-Bromophenyl)-1H-1,2,3-triazole . By comparing its thermal profile against other azole derivatives, we can isolate the specific thermodynamic effects of the ortho-bromine substitution on the phenyl ring.

The thermal degradation of 1,2,3-triazole derivatives typically occurs in two distinct stages: a physical phase transition (melting, observed as an endothermic effect) followed by chemical decomposition (observed as an exothermic effect coupled with mass loss)[1].

The introduction of a 2-bromophenyl group at the 5-position of the 1H-1,2,3-triazole ring introduces competing thermodynamic forces:

  • London Dispersion Forces vs. Steric Hindrance: The heavy bromine atom significantly increases the molecular weight and polarizability of the molecule, which generally enhances intermolecular interactions and raises the melting point. However, its ortho position creates steric clash with the triazole ring, preventing perfect coplanarity. This slight disruption in crystal packing prevents the melting point from being as high as a perfectly planar para-substituted analog.

  • Decomposition Pathway: Upon reaching critical thermal thresholds (typically >220 °C), 1,2,3-triazoles decompose via a retro-[2+3] cycloaddition or direct nitrogen elimination[2]. The electron-withdrawing nature of the bromine atom can slightly destabilize the triazole core compared to fused-ring systems like benzotriazole, lowering the activation energy required for the expulsion of nitrogen gas (N₂)[3].

Pathway A 5-(2-Bromophenyl)- 1H-1,2,3-triazole B Ring Opening / Tautomerization A->B Heat (>230°C) C Nitrogen (N₂) Gas Elimination B->C Retro-[2+3] D Reactive Intermediate (Nitrilimine) B->D Cleavage E Secondary Degradation (Char & Volatiles) D->E Recombination

Thermal decomposition pathway of 5-(2-Bromophenyl)-1H-1,2,3-triazole via nitrogen elimination.

Comparative Thermal Performance Data

To contextualize the thermal stability of 5-(2-Bromophenyl)-1H-1,2,3-triazole, it is necessary to benchmark it against standard azole cores. Benzotriazole, for instance, benefits from a fused aromatic system that makes it significantly more thermally stable than standard 1,2,3-triazoles[3]. Conversely, energetic derivatives like 3-amino-1,2,4-triazole exhibit lower decomposition thresholds due to the destabilizing effects of electron-donating amino groups[4].

The table below summarizes the quantitative thermal data (representative ranges based on structural class behaviors) to guide formulation parameters:

CompoundMelting Point (DSC Endotherm)Decomposition Onset (TGA Mass Loss)Primary Decomposition ExothermStructural Characteristic
5-(2-Bromophenyl)-1H-1,2,3-triazole 145 °C – 155 °C ~230 °C ~250 °C Ortho-halogenated aryl substituent
5-Phenyl-1H-1,2,3-triazole 140 °C – 145 °C~245 °C~260 °CUnsubstituted aryl (baseline)
Benzotriazole 98 °C – 100 °C>280 °C>300 °CFused aromatic stabilization[3]
3-Amino-1,2,4-triazole 156 °C212 °C215 °CAmino-destabilized core[4]
1,4-Substituted 1,2,3-triazoles 115 °C – 145 °C224 °C249 °CPolymorphic modifications common[1]

Data Interpretation: The presence of multiple endothermic peaks prior to mass loss is highly characteristic of polymorphic modifications in substituted 1,2,3-triazoles[1]. Formulators should carefully monitor the DSC curve between 115 °C and 155 °C to identify potential crystal phase transitions before true melting occurs.

Self-Validating Experimental Protocol for TGA/DSC

To achieve high-fidelity data, thermal analysis cannot be a passive observation; it must be designed as a self-validating system . By utilizing Simultaneous Thermal Analysis (STA)—running TGA and DSC concurrently on the same sample—researchers can definitively correlate heat flow anomalies with mass changes. If an endotherm occurs with zero mass loss, it validates a physical phase change (melting). If an exotherm coincides with rapid mass loss, it validates chemical decomposition[1][5].

Step-by-Step Methodology & Causality
  • Sample Preparation & Crucible Selection: Accurately weigh 2.0 to 5.0 mg of 5-(2-Bromophenyl)-1H-1,2,3-triazole into an aluminum or alumina crucible[5].

    • Causality: Using a low sample mass prevents thermal lag and ensures uniform heat distribution across the crystal lattice. This minimizes thermal gradients that can artificially broaden endothermic peaks or skew the onset temperature of decomposition.

  • Reference Baseline Establishment: Place an empty, hermetically sealed crucible on the reference sensor[5].

    • Causality: This subtracts the innate heat capacity of the crucible material from the final thermogram, ensuring the DSC signal strictly represents the thermodynamic transitions of the triazole compound.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) gas at a constant flow rate of 50 mL/min[2][5].

    • Causality: An inert atmosphere is critical. It prevents oxidative degradation (combustion) from occurring before thermal degradation (pyrolysis). This isolates the innate thermal stability of the 1,2,3-triazole ring.

  • Dynamic Heating Program: Heat the sample from 25 °C to 500 °C at a constant ramp rate of 10 °C/min[2][5].

    • Causality: A 10 °C/min rate provides the optimal balance. Faster rates (e.g., 20 °C/min) can cause thermal overshoot and merge closely spaced polymorphic transitions, while slower rates diminish the sensitivity of the DSC heat flow signal.

  • Derivative Validation (DTG): Post-acquisition, calculate the first derivative of the TGA curve (DTG).

    • Causality: The TGA curve alone can make it difficult to pinpoint the exact start of mass loss. The DTG curve translates the mass loss into a distinct peak, allowing the software to mathematically validate the exact inflection point of the decomposition onset.

Workflow Step1 1. Sample Preparation Weigh 2-5 mg into Alumina Pan (Minimizes thermal lag) Step2 2. Atmosphere Control Purge with N₂ at 50 mL/min (Prevents oxidative degradation) Step1->Step2 Step3 3. Dynamic Heating Ramp at 10°C/min to 500°C (Balances resolution & throughput) Step2->Step3 Step4 4. Simultaneous Acquisition Record DSC (Heat Flow) & TGA (Mass Loss) (Differentiates melting from decay) Step3->Step4 Step5 5. Derivative Validation Analyze DTG for Inflection Points (Pinpoints exact decomposition onset) Step4->Step5

Self-validating simultaneous TGA/DSC experimental workflow for thermal profiling.

References

  • MDPI. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from: [Link]

  • ResearchGate. Benzotriazole is thermally more stable than 1,2,3-triazole. Retrieved from: [Link]

  • RSC Publishing. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Retrieved from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(2-Bromophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of chemical causality. 5-(2-Bromophenyl)-1H-1,2,3-triazole is a highly valuable building block in medicinal chemistry, frequently utilized in transition-metal catalyzed cross-couplings (such as Ullmann reactions) to synthesize advanced anticancer and antiviral agents[1].

However, the exact structural features that make this compound biologically active also dictate its stringent handling requirements. This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE), alongside self-validating operational and disposal protocols.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To handle 5-(2-Bromophenyl)-1H-1,2,3-triazole safely, we must understand how its molecular structure interacts with human biology. Based on standard GHS classifications for halogenated triazoles, this compound presents specific acute hazards[2]:

  • Skin Penetration & Irritation (H315): The heavy 2-bromophenyl moiety significantly increases the molecule's lipophilicity (LogP). If the powder contacts unprotected skin, this lipophilicity facilitates rapid partitioning into the lipid-rich stratum corneum.

  • Eye & Respiratory Irritation (H319, H335): Once absorbed into the aqueous environment of mucosal membranes (eyes or respiratory tract), the 1,2,3-triazole core acts as a potent hydrogen-bond donor and acceptor. It disrupts local hydrogen-bonding networks in cellular proteins, leading to acute, severe irritation[2].

  • Aerosolization Risk: Like many triazole derivatives, it often presents as a fine, electrostatic powder that easily aerosolizes during weighing, making inhalation a primary exposure route[3].

Quantitative PPE & Engineering Controls Matrix

Standard latex gloves and basic safety glasses are insufficient for halogenated heterocycles. The following table summarizes the mandatory, quantitative safety standards required for handling this compound.

Protective GearSpecification / StandardQuantitative MetricMechanistic Justification
Hand Protection 3[3]>0.11 mm thicknessNitrile provides a robust, impermeable barrier against lipophilic halogenated aromatics, preventing dermal absorption.
Eye Protection 2[2]Zero peripheral gapTightly fitting goggles prevent micro-dust aerosols from bypassing the lenses and contacting the ocular mucosa.
Respiratory N95 / P100 Particulate Respirator>95% filtration efficiencyMandatory if local exhaust ventilation fails or during bulk transfers to prevent H335 respiratory irritation.
Engineering Fume Hood (ISO 9001)Face velocity >0.5 m/sCaptures electrostatic triazole dust before it can reach the operator's breathing zone.

Operational Workflow: Safe Handling & Synthesis Protocol

To ground these safety principles in reality, the following is a self-validating, step-by-step methodology for handling 5-(2-Bromophenyl)-1H-1,2,3-triazole during a standard Ullmann coupling reaction[1].

Step 1: Pre-Operation Verification

  • Action: Verify fume hood face velocity is >0.5 m/s. Don EN 374 nitrile gloves, flame-resistant lab coat, and EN 166 goggles.

  • Validation: A physical tissue-paper test at the hood sash confirms directional inward airflow.

Step 2: Static-Free Weighing

  • Action: Place the chemical container and a pre-tared Schlenk tube inside the fume hood. Use an anti-static ionizer gun on the spatula and glassware before transferring the powder.

  • Causality: Triazole powders hold static charges. Neutralizing the charge prevents the powder from repelling off the spatula and aerosolizing into the hood environment[3].

Step 3: Inert Atmosphere Transfer

  • Action: Seal the Schlenk tube, transfer it to a manifold, and purge with Argon. Add the transition metal catalyst (e.g., CuO), base ( K2​CO3​ ), and anhydrous solvent under a continuous Argon counter-flow[1].

  • Causality: Argon prevents oxidative degradation of the reagents and mitigates the risk of solvent vapor ignition.

Step 4: Chemical Quenching & Workup

  • Action: Upon reaction completion, cool the vessel and quench the mixture dropwise with saturated aqueous sodium bicarbonate ( NaHCO3​ )[4].

  • Validation: The cessation of CO2​ evolution (bubbling) visually validates that all reactive intermediates and acidic byproducts have been safely neutralized.

SafetyWorkflow PPE 1. PPE Verification (EN 166, EN 374) Hood 2. Fume Hood Setup (Velocity >0.5 m/s) PPE->Hood Validated Weighing 3. Static-Free Weighing (Dust Prevention) Hood->Weighing Airflow Confirmed Reaction 4. Reaction Execution (Argon Atmosphere) Weighing->Reaction Sealed Transfer Spill Spill Detected? (Damp Vermiculite) Reaction->Spill Monitor Process Quench 5. Chemical Quenching (Aqueous NaHCO3) Spill->Quench No Spill / Normal Workup Waste 6. Waste Segregation (Halogenated Organics) Spill->Waste Spill Contained Quench->Waste Phase Separation

Workflow for safe handling, reaction execution, and disposal of halogenated triazoles.

Spill Response and Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the hazard. Follow this targeted protocol:

Spill Containment Protocol:

  • Isolate & Upgrade PPE: Evacuate personnel from the immediate area. The responder must upgrade to a full-face respirator or N95 mask before re-entering.

  • Dampen & Absorb: Cover the spilled 5-(2-Bromophenyl)-1H-1,2,3-triazole powder with damp sand or vermiculite[2].

    • Causality: Dampening the absorbent neutralizes the electrostatic charge of the powder, aggregating the particles and completely preventing the generation of an invisible, highly irritating micro-aerosol.

  • Mechanical Removal: Use non-sparking tools to scoop the aggregated mixture into a heavy-duty, sealable polyethylene bag.

Waste Disposal Segregation:

  • Classification: All consumables (gloves, vermiculite) and liquid workup phases containing this compound must be strictly segregated into Halogenated Organic Waste [4].

  • Chemical Logic: Never dispose of triazoles in acidic waste streams. Acidic environments can protonate the triazole ring, converting the lipophilic molecule into a water-soluble salt that can contaminate aqueous waste streams and evade standard organic incineration protocols.

References

  • 1-(3-bromophenyl)
  • Source: rsc.
  • Source: echemi.
  • Source: chemicalbook.
  • 4-(3-Chloro-1H-1,2,4-triazol-1-yl)butanoic Acid (Halogenated Triazole Handling)

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.